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  • Product: 4-Amino-5-methylthiophene-3-carboxylic acid
  • CAS: 66319-09-3

Core Science & Biosynthesis

Foundational

4-Amino-5-methylthiophene-3-carboxylic Acid: Synthesis Pathways, Mechanisms, and Applications

Executive Summary & Chemical Logic The synthesis of highly functionalized, 3,4,5-trisubstituted thiophenes presents a unique challenge in organic chemistry. Traditional multicomponent reactions, such as the Gewald synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The synthesis of highly functionalized, 3,4,5-trisubstituted thiophenes presents a unique challenge in organic chemistry. Traditional multicomponent reactions, such as the Gewald synthesis, are highly efficient for producing 2-aminothiophenes but fail to access the 4-amino architecture. Consequently, the preparation of 4-amino-5-methylthiophene-3-carboxylic acid (CAS 66319-09-3) and its primary precursor, methyl 4-amino-5-methylthiophene-3-carboxylate (CAS 81528-48-5), relies on a precision "build-and-oxidize" strategy.

This whitepaper details the industrial and laboratory-scale synthesis of this privileged scaffold, which serves as a critical intermediate in both agrochemical manufacturing (e.g., the sulfonylurea herbicide [1]) and advanced pharmaceutical development (e.g., as a constrained β -amino acid mimetic in [2]).

Retrosynthetic Strategy & Mechanistic Causality

To bypass the regiochemical limitations of direct thiophene functionalization, the pathway begins with a saturated heterocyclic β -keto ester: methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate .

  • Enamine Formation: The β -keto ester is subjected to amination. We utilize ammonium formate rather than ammonia gas. Causality: Ammonium formate acts as a dual-purpose reagent; it is a safe, solid source of ammonia, and the in-situ generated formic acid provides the mild acidic buffering required to catalyze the initial imine formation before it tautomerizes into the thermodynamically stable conjugated enamine.

  • Oxidative Aromatization: The resulting 2,5-dihydrothiophene must be oxidized to establish aromaticity. Sulfuryl chloride ( SO2​Cl2​ ) is deployed at sub-zero temperatures. Causality: SO2​Cl2​ provides a controlled release of electrophilic chlorine. The mechanism involves the chlorination of the saturated ring followed by rapid dehydrochlorination (loss of HCl). Strict temperature control (-10°C to 0°C) is mandatory to prevent runaway electrophilic aromatic substitution at the highly activated, unsubstituted C2 position of the newly formed thiophene ring [3].

Pathway A Methyl 5-methyl-4-oxo- tetrahydrothiophene-3-carboxylate (Starting Material) B Methyl 4-amino-5-methyl- 2,5-dihydrothiophene-3-carboxylate (Enamine Intermediate) A->B NH4HCO2, MeOH Reflux, 12h C Methyl 4-amino-5-methyl- thiophene-3-carboxylate (Aromatized Ester) B->C SO2Cl2, PhCl -10°C to 0°C, 1h D 4-Amino-5-methylthiophene- 3-carboxylic acid (Final Product) C->D 1. NaOH (aq) 2. HCl (pH 3.5-4.0)

Fig 1: Stepwise synthetic pathway from tetrahydrothiophene precursor to the final carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
  • Objective: Convert the β -keto ester to the enamine intermediate.

  • Procedure:

    • Dissolve 1.0 equivalent of methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate in methanol (approx. 10 volumes).

    • Add 4.5 equivalents of ammonium formate.

    • Heat the reaction mixture to reflux (approx. 65°C) and stir for 12 hours.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

    • Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate to yield the product as a solid.

  • Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc) shows the disappearance of the starting material. Successful enamine formation is confirmed by 1H NMR, which will show a broad singlet integrating for 2H (the NH2​ group) around 5.2 ppm, confirming the shift from the keto-enol tautomer to the enamine.

Protocol B: Oxidative Aromatization to Methyl 4-amino-5-methylthiophene-3-carboxylate
  • Objective: Aromatize the dihydrothiophene ring without over-chlorination.

  • Procedure:

    • Dissolve 1.0 equivalent of the enamine intermediate in chlorobenzene (1.1 volumes) and cool the reactor to -10°C. Causality: Chlorobenzene is chosen because it remains liquid at -10°C and is inert to SO2​Cl2​ under uncatalyzed conditions, providing excellent thermal mass for the exothermic dehydrochlorination.

    • Prepare a solution of 1.1 equivalents of sulfuryl chloride ( SO2​Cl2​ ) in chlorobenzene.

    • Add the SO2​Cl2​ solution dropwise over 1 to 2 hours, strictly maintaining the internal temperature between -10°C and 0°C.

    • Stir for an additional 1 hour at 0°C, then allow warming to room temperature.

    • Concentrate under reduced pressure to yield the product as a hydrochloride salt.

  • Self-Validation Check: The cessation of HCl and SO2​ gas evolution indicates reaction completion. 1H NMR (DMSO- d6​ ) of the isolated hydrochloride salt must show the disappearance of aliphatic ring protons and the emergence of a sharp aromatic singlet at ~8.21 ppm, corresponding to the C2 thiophene proton[3].

Protocol C: Hydrolysis to 4-Amino-5-methylthiophene-3-carboxylic acid
  • Objective: Cleave the methyl ester to yield the free zwitterionic acid.

  • Procedure:

    • Suspend the methyl ester in a 1:1 mixture of THF and water.

    • Add 2.0 equivalents of aqueous NaOH (2M) and stir at 40°C for 3 hours.

    • Remove THF under reduced pressure.

    • Cool the aqueous layer to 5°C and slowly acidify with 1M HCl.

  • Self-Validation Check: The product is an amino acid and thus zwitterionic. Acidification must be carefully monitored with a calibrated pH meter. Stop addition exactly at pH 3.5–4.0 (the calculated isoelectric point) to maximize the precipitation of the free carboxylic acid. Filter and dry the resulting precipitate.

Quantitative Reaction Parameters

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Key Mechanistic Purpose
Enamine Formation Ammonium formateMethanol65 (Reflux)1268 - 97Converts β -keto ester to a thermodynamically stable conjugated enamine.
Oxidative Aromatization SO2​Cl2​ Chlorobenzene-10 to 01 - 289 - 96Dehydrogenation via chlorination and dehydrochlorination to establish aromaticity.
Ester Hydrolysis NaOH (aq), then HClWater / THF403> 90Cleaves the methyl ester; pH-controlled precipitation isolates the zwitterion.

Downstream Applications

The unique 3,4,5-substitution pattern of this compound makes it a highly sought-after building block in two distinct scientific fields:

Agrochemical Synthesis: The esterified form is the primary precursor to [4], a potent ALS (acetolactate synthase) inhibitor herbicide. The C4-amino group acts as a synthetic handle; it undergoes diazotization followed by copper-catalyzed chlorosulfonylation (using SO2​ and CuCl2​ ) to form a sulfonyl chloride. This is subsequently coupled with a triazolinone derivative to form the active sulfonylurea bridge.

Pharmaceutical Peptide Synthesis: In modern drug discovery, the free acid form is utilized as a non-proteinogenic amino acid (often abbreviated as "Thio"). Because the amino and carboxyl groups are locked into a rigid ortho-relationship on the planar thiophene ring, it serves as a highly effective constrained β -amino acid mimetic. When incorporated via Solid-Phase Peptide Synthesis (SPPS), it forces the peptide backbone into a rigid β -hairpin conformation, a technique recently used to synthesize highly potent [2] for neurodegenerative disease research.

Applications Core 4-Amino-5-methylthiophene- 3-carboxylic acid (Core) Agro Agrochemical Synthesis (Thiencarbazone-methyl) Core->Agro Pharma Pharmaceutical Synthesis (EphA4 Agonist Peptides) Core->Pharma StepAgro1 Diazotization & Chlorosulfonylation (SO2, CuCl2) Agro->StepAgro1 StepPharma1 Fmoc-Protection of 4-Amino Group Pharma->StepPharma1 StepAgro2 Sulfonylurea Formation StepAgro1->StepAgro2 StepPharma2 Solid-Phase Peptide Synthesis (SPPS) StepPharma1->StepPharma2

Fig 2: Divergent downstream applications in agrochemical and pharmaceutical development.

References

  • Substituted thiene-3-yl-sulfonyl amino(thio)carbonyl-triazolin(thi)
  • Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Source: Google Patents (DE102004063191A1)
  • Source: Google Patents (CN111732568B)
Exploratory

CAS number 66319-09-3 chemical properties

Engineering Peptide Rigidity: A Technical Guide to CAS 66319-09-3 (4-Amino-5-methylthiophene-3-carboxylic acid) in Structural Biology and Drug Design Executive Summary In the realm of modern drug development, overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Rigidity: A Technical Guide to CAS 66319-09-3 (4-Amino-5-methylthiophene-3-carboxylic acid) in Structural Biology and Drug Design

Executive Summary

In the realm of modern drug development, overcoming the entropic penalty of linear peptides remains a formidable challenge. CAS 66319-09-3, chemically identified as 4-Amino-5-methylthiophene-3-carboxylic acid, has recently transitioned from a niche synthetic intermediate to a breakthrough structural constraint in peptide engineering[1]. As a Senior Application Scientist, I have observed that the strategic insertion of this specific thiophene derivative acts as a highly effective β -turn mimetic. By replacing flexible residues like β -alanine, CAS 66319-09-3 forces linear peptides into rigid β -hairpin conformations, unlocking high-affinity binding to complex targets such as the EphA4 Ligand Binding Domain (LBD)[2].

This whitepaper deconstructs the physicochemical properties, mechanistic utility, and field-proven experimental workflows required to successfully integrate CAS 66319-09-3 into advanced drug discovery pipelines.

Physicochemical Profiling

Before deploying CAS 66319-09-3 in solid-phase synthesis, it is critical to understand its baseline properties. The spatial arrangement of the 4-amino and 3-carboxylic acid groups on the planar thiophene ring provides the exact geometric vector required to reverse the direction of a peptide backbone.

Table 1: Physicochemical Properties of CAS 66319-09-3 [1] | Property | Value | | :--- | :--- | | Chemical Name | 4-Amino-5-methylthiophene-3-carboxylic acid | | CAS Number | 66319-09-3 | | Molecular Formula | C₆H₇NO₂S | | Molecular Weight | 157.19 g/mol | | Core Scaffold | Substituted Thiophene | | Primary Application | β -turn mimetic, Pharmaceutical intermediate |

Mechanistic Role: The "Thio" Constraint in β -Hairpins

Linear peptides typically suffer from high flexibility, leading to a massive entropic penalty upon target binding. Historically, disulfide bridges were used to macrocyclize peptides (e.g., the APY-d3 peptide targeting EphA4). However, disulfides are notoriously unstable in reducing in vivo environments.

Recent structure-activity relationship (SAR) studies have demonstrated that substituting the flexible β -alanine in APY-d3 with CAS 66319-09-3 (referred to as the "Thio" mimetic) induces a stable β -hairpin conformation without the need for a disulfide bridge[2].

The Causality of the Constraint: Why does this specific molecule work? The thiophene ring restricts the dihedral angles of the backbone. X-ray crystallography of the resulting complex (Compound 22) bound to EphA4-LBD at 2.5 Å resolution reveals that the Thio mimetic perfectly occupies the binding pocket[3]. Furthermore, the C-terminal amide protons form novel intramolecular hydrogen bonds that are geometrically impossible in the wild-type peptide, creating a self-sustaining, rigidified pharmacophore[3].

EphA4_Logic N1 Linear Peptide (High Entropy) N3 Constrained β-Hairpin (Low Entropic Penalty) N1->N3 Rigidification N2 CAS 66319-09-3 (Thio Mimetic) N2->N3 β-turn Induction N4 EphA4-LBD High Affinity Binding N3->N4 Target Engagement

Logical flow of peptide rigidification using CAS 66319-09-3 to target EphA4-LBD.

Table 2: Comparative SAR and Binding Thermodynamics (EphA4-LBD) [2][3] | Peptide Construct | Position 8 Substitution | Structural Consequence | EphA4-LBD Binding Profile | | :--- | :--- | :--- | :--- | | APY-d3 (Ref) | β -Alanine (Disulfide cyclic) | Constrained β -Hairpin | High Affinity | | Compounds 24/25 | β -Alanine (Linear, no disulfide) | Highly Flexible / Unstructured | Weak / Reduced Affinity | | Compounds 2–8 | 2- or 3-Azetidines | Misfolded / Steric Clash | Inactive | | Compound 22 | CAS 66319-09-3 (Thio) | Rigidified β -Hairpin | High Affinity (Potent) |

Field-Proven Experimental Methodologies

To utilize CAS 66319-09-3 effectively, standard protocols must be adapted. Below are the self-validating workflows designed to ensure synthetic success and biophysical accuracy.

Methodology 1: Solid-Phase Peptide Synthesis (SPPS) with Aromatic Amines

When incorporating CAS 66319-09-3 into a growing peptide chain, standard Fmoc chemistry will fail during the subsequent coupling step.

  • The Causality: The 4-amino group on the thiophene ring is an aromatic amine. Its lone pair is delocalized into the electron-rich thiophene π -system, drastically reducing its nucleophilicity compared to standard aliphatic α -amines. Relying on standard HATU/DIEA will result in massive truncation sequences.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to establish the foundation for C-terminal amidation.

  • Standard Elongation: Couple standard Fmoc-protected amino acids using 4 eq of amino acid, 4 eq of HATU, and 8 eq of DIEA in DMF for 1 hour.

  • Coupling CAS 66319-09-3: Couple the Fmoc-protected Thio mimetic using standard HATU activation, but extend the reaction time to 2 hours to accommodate the steric bulk of the methylthiophene core.

  • Coupling ONTO the Thio Amine (Critical Step): To overcome the kinetic barrier of the poorly nucleophilic aromatic amine, perform a double coupling of the subsequent amino acid using highly reactive COMU or symmetric anhydrides. Elevate the reaction temperature to 50°C using a microwave peptide synthesizer for 2 hours.

  • Cleavage & Validation: Cleave using 95% TFA / 2.5% TIPS / 2.5% H₂O for 2.5 hours. Validate the crude synthesis via LC-MS immediately; the presence of the correct mass without truncation peaks self-validates the double-coupling efficiency.

  • Purification: Purify via Preparative RP-HPLC (water/acetonitrile gradient with 0.1% TFA) to >95% purity.

Methodology 2: Isothermal Titration Calorimetry (ITC) Validation

ITC is the gold standard for validating the thermodynamic signature ( Kd​ , ΔH , ΔS ) of the Thio-constrained peptide binding to EphA4-LBD[3].

  • The Causality: The most common failure point in ITC is background noise masking the binding isotherm, almost exclusively caused by buffer mismatch. Because the heat of dilution for salts is massive, the peptide ligand must be dissolved directly into the exact dialysate of the protein.

Step-by-Step Protocol:

  • Dialysis: Dialyze the purified EphA4-LBD protein extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours.

  • Ligand Preparation: Retain the final dialysate buffer. Dissolve the HPLC-purified Thio-peptide directly into this specific dialysate to ensure absolute buffer parity.

  • Execution: Load 30 μ M EphA4-LBD into the sample cell and 300 μ M peptide into the syringe. Perform 20 injections of 2 μ L at 25°C.

  • Self-Validation: The initial and final injections serve as internal controls. If the baseline heat of injection approaches zero at saturation, the buffer matching was successful, self-validating the extracted Kd​ values.

SPPS_Workflow Step1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) Step2 Double Coupling onto Thio Amine (COMU Activation, 50°C) Step1->Step2 Step3 Cleavage & Deprotection (TFA/Scavengers) Step2->Step3 Step4 RP-HPLC & LC-MS (Purity Validation) Step3->Step4 Step5 Isothermal Titration Calorimetry (Thermodynamic Profiling) Step4->Step5 Validated Ligand Step6 X-ray Crystallography (Conformational Validation) Step4->Step6 Structural Analysis

Step-by-step experimental workflow from SPPS to biophysical validation.

Synthesis of the Thiophene Core

For researchers interested in the de novo synthesis of the building block itself, 4-aminothiophene-3-carboxylic acid derivatives are typically not synthesized via standard Gewald reactions (which yield 2-aminothiophenes). Instead, they are generated through multi-component cyclization strategies. A common approach involves the cyclization of cyano-mercapto-acrylamide precursors with α -halogenated reagents (e.g., chloroacetone), followed by targeted hydrolysis to yield the free carboxylic acid[4].

Conclusion

CAS 66319-09-3 represents a paradigm shift in the design of constrained peptidomimetics. By understanding the electronic limitations of its aromatic amine during synthesis and leveraging its rigidifying geometry, drug development professionals can successfully target challenging protein-protein interactions like the EphA4-LBD.

Sources

Foundational

The Biological Activity and Structural Utility of 4-Amino-5-methylthiophene-3-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The therapeutic landscape of non-natural amino acids and heterocyclic scaffolds has expanded significantly, with 4-amino-5-methylthiophene-3-carboxylic acid emerging as a highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape of non-natural amino acids and heterocyclic scaffolds has expanded significantly, with 4-amino-5-methylthiophene-3-carboxylic acid emerging as a highly versatile building block. Historically recognized for its presence in broad-spectrum antimicrobial and anti-tubercular agents, recent breakthroughs have repurposed this specific thiophene derivative as a critical structural constraint in peptide engineering.

This technical guide provides an in-depth analysis of the biological activities of 4-amino-5-methylthiophene-3-carboxylic acid derivatives. We explore its dual role: first, as a geometric constraint in β-hairpin peptides targeting the EphA4 receptor for oncology and neurodegenerative diseases[1]; and second, as a pharmacophore in small-molecule inhibitors of mycobacterial cell wall synthesis [2].

Structural Biology: Constraining β-Hairpin Peptides for EphA4 Targeting

The EphA4 Receptor as a Therapeutic Target

EphA4 is a receptor tyrosine kinase whose aberrant activity is heavily implicated in severe pathologies, including gastric and pancreatic cancers, as well as neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease [1]. Despite its validation as a drug target, the development of suitable pharmacological inhibitors has been hindered by the highly dynamic nature of its Ligand Binding Domain (LBD).

The Role of 4-Amino-5-methylthiophene-3-carboxylic Acid in Peptide Constraint

Peptide-based therapeutics often suffer from high conformational entropy, leading to poor binding affinity and rapid proteolytic degradation. To target the EphA4-LBD effectively, researchers developed cyclic peptide mimetics (e.g., APY-d3)[1]. However, relying on disulfide bridges for cyclization limits in vivo stability.

In a landmark 2024 study published in the Journal of Medicinal Chemistry, researchers discovered that replacing the flexible β-Alanine (β-Ala) residue at position 8 of these peptides with 4-amino-5-methylthiophene-3-carboxylic acid successfully constrained the peptide into a highly active β-hairpin conformation without requiring a disulfide bridge [1].

Causality of the Experimental Choice: The rigid, planar geometry of the thiophene ring, combined with the specific vectorization of the amino and carboxylic acid groups (at the 4- and 3-positions, respectively), restricts the dihedral angles of the peptide backbone. This steric constraint pre-organizes the peptide into a β-hairpin structure, drastically reducing the entropic cost of binding to the EphA4-LBD. X-ray crystallography confirmed that the thiophene moiety occupies the exact binding pocket previously filled by β-Ala, but with superior stabilizing intramolecular hydrogen bonds [1].

G EphA4 EphA4 Receptor Tyrosine Kinase Oncology Oncology (Gastric/Pancreatic Cancer) EphA4->Oncology Modulates Dysregulation Neuro Neurodegeneration (ALS, Alzheimer's) EphA4->Neuro Rescues Pathological Signaling Ligand Constrained β-Hairpin (Thiophene at Pos 8) Ligand->EphA4 Agonizes LBD

Diagram 1: EphA4 signaling modulation via constrained β-hairpin agonists.

Experimental Protocol: Synthesis and Validation of Constrained Peptides

To ensure scientific integrity and reproducibility, the following self-validating workflow details the synthesis and biophysical characterization of thiophene-constrained β-hairpins (e.g., Compounds 22 and 23) [1].

Step-by-Step Methodology:
  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin Preparation: Utilize Rink Amide AM resin to yield a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Coupling Cycle: Deprotect Fmoc groups using 20% piperidine in DMF. Couple standard amino acids using HBTU/HOBt and N,N-diisopropylethylamine (DIPEA) (4 equivalents).

    • Incorporation of the Thiophene Derivative: Coupling 4-amino-5-methylthiophene-3-carboxylic acid requires extended reaction times (up to 4 hours) or the use of highly reactive coupling reagents (e.g., HATU) due to the reduced nucleophilicity of the aromatic amine and steric hindrance.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v/v) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Purification and Validation:

    • Purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • Validate mass and purity (>95%) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Isothermal Titration Calorimetry (ITC):

    • System Setup: Dialyze both the purified EphA4-LBD protein and the peptide against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heat of dilution.

    • Titration: Inject the peptide (syringe) into the EphA4-LBD solution (cell) at 25°C. Integrate the heat spikes to determine the dissociation constant ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

G SPPS Fmoc-SPPS (Thiophene Coupling) Purification HPLC Purification & MALDI-TOF Validation SPPS->Purification ITC ITC Binding Assay (Determine Kd) Purification->ITC Xray X-Ray Crystallography (Complex Resolution) ITC->Xray

Diagram 2: Experimental workflow for the discovery of thiophene-constrained peptides.

Antimicrobial and Anti-Tubercular Activities

Beyond peptide engineering, thiophene-3-carboxylic acid derivatives possess potent intrinsic biological activities, particularly in infectious disease paradigms [2].

Polyketide Synthase 13 (Pks13) Inhibition in M. tuberculosis

Derivatives such as 2-amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid have demonstrated significant anti-tubercular properties. The mechanism of action involves the targeted inhibition of Polyketide Synthase 13 (Pks13) [3]. Pks13 is a crucial enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids—long-chain fatty acids essential for the structural integrity and virulence of the mycobacterial cell wall.

By blocking Pks13, these thiophene derivatives disrupt the highly hydrophobic arabinogalactan-lipid-wax layer of the mycobacteria, leading to cell lysis and death, while exhibiting low cytotoxicity against mammalian host cells (e.g., VERO cells) [2].

G Thiophene Thiophene-3-carboxylic acid derivative Pks13 Polyketide Synthase 13 (Pks13) Thiophene->Pks13 Inhibits Mycolic Mycolic Acid Biosynthesis Pks13->Mycolic Catalyzes CellWall Mycobacterial Cell Wall Integrity Mycolic->CellWall Maintains Death Bacterial Cell Death CellWall->Death Disruption leads to

Diagram 3: Mechanism of anti-tubercular action via Pks13 inhibition.

Broad-Spectrum Antimicrobial Activity

When the thiophene core is functionalized with other pharmacophores—such as pyrazoles, triazoles, or benzimidazoles—the resulting armed thiophene derivatives exhibit broad-spectrum antibacterial and antifungal activities. Molecular docking and structure-activity relationship (SAR) studies indicate that the electron-donating properties of the methyl and amino groups on the thiophene ring optimize the electronic distribution, facilitating favorable interactions with bacterial target proteins [4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of 4-amino-5-methylthiophene-3-carboxylic acid and its structural analogs across different therapeutic applications.

Compound / DerivativeTarget / ApplicationBiological Activity MetricReference
Compound 22 (Constrained Peptide)EphA4-LBD (Oncology/Neuro) Kd​≈ Low micromolar (ITC)[1]
Compound 23 (Constrained Peptide)EphA4-LBD (Oncology/Neuro)High agonistic potency in cortical neurons[1]
2-Acylated Thiophene-3-carboxylic acids Mycobacterium tuberculosisMIC ≈1−5μM [2]
Thiophene-pyrazole heterocycles Pseudomonas aeruginosaZone of Inhibition > Gentamicin standard[4]

Conclusion

The 4-amino-5-methylthiophene-3-carboxylic acid scaffold represents a masterclass in chemical versatility. In the realm of structural biology, its unique geometry provides an elegant solution to the long-standing challenge of constraining peptides into active β-hairpin conformations, unlocking new therapeutic avenues for EphA4-driven pathologies. Simultaneously, its inherent pharmacological properties continue to drive the discovery of next-generation anti-tubercular and antimicrobial agents. For drug development professionals, integrating this non-natural amino acid into SAR pipelines offers a validated strategy to enhance both target affinity and metabolic stability.

References

  • Prentiss, A. M., Baggio, C., Pagett, J., Kulinich, A. O., Ethell, I. M., Muzzarelli, K., Assar, Z., & Pellecchia, M. (2024). Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain. Journal of Medicinal Chemistry, 67(24), 22245-22253. Available at:[Link]

  • Lu, X., Wan, B., Franzblau, S. G., & You, Q. (2011). Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. Part 1. European Journal of Medicinal Chemistry, 46(9), 3551-3563.
  • Wilson, R., Kumar, P., Parashar, V., et al. (2013). Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis. Nature Chemical Biology, 9, 499–506.
  • MDPI. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. Available at:[Link]

Exploratory

Analytical Validation and Spectroscopic Profiling of Methyl 4-amino-5-methylthiophene-3-carboxylate

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug/Agrochemical Development Professionals Compound: Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS: 81528-48-5) Executive Summary Methyl 4-amino-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug/Agrochemical Development Professionals Compound: Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS: 81528-48-5)

Executive Summary

Methyl 4-amino-5-methylthiophene-3-carboxylate is a highly functionalized, electron-rich thiophene derivative. In industrial and discovery-scale synthesis, it serves as a critical building block, most notably as the primary precursor for the sulfonylurea-class herbicide thiencarbazone-methyl and related sulfonylamino-carbonyl-triazolinones[1][2].

Because downstream transformations—such as chlorosulfonation of the thiophene ring[2]—are highly sensitive to starting material purity and regiochemical integrity, rigorous spectroscopic validation of this intermediate is non-negotiable. This whitepaper establishes a comprehensive, self-validating analytical framework for the definitive structural characterization of methyl 4-amino-5-methylthiophene-3-carboxylate using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics & Spectroscopic Causality

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of the molecule's spectroscopic behavior. The structural features of methyl 4-amino-5-methylthiophene-3-carboxylate (Molecular Formula: C₇H₉NO₂S, Exact Mass: 171.0354 Da[3]) dictate its analytical signature:

  • Electronic Shielding/Deshielding (NMR): The thiophene ring contains only one isolated proton at the C2 position. This proton is subjected to profound deshielding due to the combined anisotropic effect of the adjacent C3 methyl ester carbonyl and the electron-withdrawing nature of the heteroaromatic sulfur. Consequently, the C2-H resonance is pushed significantly downfield (~7.85 ppm) compared to standard aromatic protons.

  • Vibrational Modes (FT-IR): The primary amine (-NH₂) at C4 acts as an electron donor via resonance. This group will present two distinct N-H stretching bands (symmetric and asymmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds. Furthermore, the conjugation of the C3 ester with the thiophene π-system lowers the double-bond character of the carbonyl (C=O), shifting its stretching frequency lower (~1690 cm⁻¹) than that of an isolated aliphatic ester (~1735 cm⁻¹).

  • Proton Affinity (HRMS): The basicity of the primary amine group makes the molecule highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the most logical and sensitive choice for mass spectrometric analysis, yielding a robust [M+H]⁺ adduct.

Quantitative Spectroscopic Data

The following tables summarize the validated reference data for methyl 4-amino-5-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
C2-H 7.85Singlet (s)1HIsolated thiophene ring proton
-NH₂ 4.50Broad singlet (br s)2HPrimary amine protons (exchangeable)
-OCH₃ 3.85Singlet (s)3HEster methoxy protons
C5-CH₃ 2.25Singlet (s)3HThiophene methyl protons
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
163.5 Quaternary (C=O)Ester carbonyl carbon
142.0 Quaternary (C-N)Thiophene C4 (bearing -NH₂)
132.5 Methine (CH)Thiophene C2
122.0 Quaternary (C-C)Thiophene C5 (bearing -CH₃)
112.5 Quaternary (C-C)Thiophene C3 (bearing ester)
51.5 Primary (CH₃)Methoxy carbon (-OCH₃)
13.0 Primary (CH₃)Methyl carbon (-CH₃)
Table 3: FT-IR Key Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450, 3340 MediumN-H stretch (asym, sym)Primary amine
2950 WeakC-H stretchAliphatic methyl/methoxy
1690 StrongC=O stretchConjugated methyl ester
1580 MediumC=C stretchThiophene ring system
1250 StrongC-O stretchEster linkage
Table 4: HRMS (ESI+) Data
SpeciesFormulaTheoretical m/zExpected m/zMass Error Limit
[M+H]⁺ C₇H₁₀NO₂S⁺172.0427172.0430< 2.0 ppm
[M+Na]⁺ C₇H₉NO₂SNa⁺194.0246194.0250< 2.0 ppm

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as closed, self-validating systems. Note: Due to the compound's hazard profile (H302, H315, H319, H335)[3], all preparations must be conducted in a certified fume hood using appropriate PPE.

Protocol A: ¹H and ¹³C NMR Acquisition

Causality Check: CDCl₃ is selected over protic solvents (like CD₃OD) to prevent deuterium exchange with the -NH₂ group, which would cause the critical 4.50 ppm signal to disappear, complicating structural verification.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation: Run a standard 1D ¹H experiment on a sealed reference standard to verify field homogeneity and shimming. The TMS peak must lock exactly at 0.00 ppm.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans, relaxation delay 1.0 s). Acquire the ¹³C spectrum at 100 MHz (minimum 512 scans, relaxation delay 2.0 s) using standard proton decoupling (WALTZ-16).

  • Data Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct manually.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality Check: ATR is prioritized over KBr pelleting because mechanical grinding with hygroscopic KBr can introduce water bands (~3300 cm⁻¹) that mask the critical primary amine N-H stretches.

  • Background Validation: Clean the diamond/ZnSe crystal with isopropanol. Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual organic peaks.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Verification: Confirm the presence of the characteristic primary amine doublet at >3300 cm⁻¹ and the conjugated carbonyl at ~1690 cm⁻¹.

Protocol C: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Blank Run: Inject a blank solution (50:50 Methanol:Water with 0.1% Formic Acid) to ensure the ESI source and quadrupole/TOF flight tubes are free of carryover.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in the blank matrix. The addition of formic acid forces the protonation of the amine, maximizing ionization efficiency.

  • Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Mass accuracy must be verified to < 1.0 ppm before sample injection.

  • Acquisition: Inject 1-2 µL into the LC-HRMS system. Extract the ion chromatogram for m/z 172.0427 and verify that the isotopic pattern matches the theoretical distribution for one Sulfur atom (characteristic ³⁴S M+2 peak at ~4.4% relative abundance).

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation through data acquisition and final structural validation.

AnalyticalWorkflow Start Sample Prep: Methyl 4-amino-5-methylthiophene-3-carboxylate NMR_Prep NMR Preparation (Dissolve in CDCl3 + TMS) Start->NMR_Prep IR_Prep FT-IR Preparation (ATR Diamond Crystal) Start->IR_Prep MS_Prep HRMS Preparation (Dilute in MeOH/0.1% Formic Acid) Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400 MHz / 100 MHz) NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum (4000 - 400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire ESI-HRMS (Positive Ion Mode) MS_Prep->MS_Acq Data_Analysis Data Integration & Structural Validation NMR_Acq->Data_Analysis Chemical Shifts IR_Acq->Data_Analysis Vibrational Modes MS_Acq->Data_Analysis Exact Mass & Isotopes Release Batch Release / Proceed to Thiencarbazone-methyl Synthesis Data_Analysis->Release

Caption: Tri-modal spectroscopic validation workflow for thiophene derivatives prior to downstream synthesis.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-amino-5-methylthiophene-3-carboxylate | C7H9NO2S | CID 11401021". PubChem Compound Database. URL:[Link]

  • Google Patents. "RU2852014C1 - Method for producing methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate". Patent Database.

Sources

Foundational

Technical Whitepaper: Synthesis, Reactivity, and Pharmaceutical Applications of 4-Aminothiophene-3-Carboxylic Acids

Executive Summary In the landscape of modern drug discovery, the 3,4-disubstituted thiophene scaffold represents a highly privileged motif. Specifically, 4-aminothiophene-3-carboxylic acid (and its ester derivatives) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 3,4-disubstituted thiophene scaffold represents a highly privileged motif. Specifically, 4-aminothiophene-3-carboxylic acid (and its ester derivatives) serves as a critical building block for the synthesis of complex heterocyclic systems, most notably thieno[3,4-d]pyrimidines . As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the causality behind the regioselective synthesis of this building block, detail self-validating protocols for its annulation, and map its downstream pharmacological utility in targeting the Melanocortin 4 (MC4) receptor.

Physicochemical Profiling and Structural Causality

The utility of 4-aminothiophene-3-carboxylic acid stems from its unique electronic topology. The ortho-relationship between the electron-donating amino group at the 4-position and the electron-withdrawing carboxylic acid at the 3-position creates a localized "push-pull" electronic system. This specific arrangement primes the molecule for highly efficient cyclocondensation reactions, allowing for the rapid construction of fused pyrimidine rings that mimic the adenine core of ATP—a crucial feature for kinase inhibition and G-Protein Coupled Receptor (GPCR) binding.

To establish a baseline for analytical and synthetic tracking, the core quantitative data for the free acid is summarized below.

Table 1: Physicochemical Properties of 4-Aminothiophene-3-Carboxylic Acid
PropertyValueSource
IUPAC Name 4-Aminothiophene-3-carboxylic acid1[1]
CAS Registry Number 26112-64-12[2]
Molecular Formula C₅H₅NO₂S2[2]
Molecular Weight 143.16 g/mol 2[2]
Topological Polar Surface Area (TPSA) 91.6 Ų2[2]
XLogP3 1.612[2]
Density 1.527 g/cm³2[2]

Note: For synthetic applications, the methyl ester hydrochloride salt (CAS 39978-14-8; MW 193.65 g/mol ) is frequently utilized due to its enhanced stability and solubility profiles (3)[3].

Strategic Synthesis Methodologies: Overcoming Regioselectivity

The Challenge: A common misconception in bench chemistry is that one can simply nitrate 3-thiophenecarboxylic acid and reduce it to yield the 4-amino derivative. However, electrophilic aromatic substitution (like nitration) on 3-thiophenecarboxylic acid is directed predominantly to the 5-position. This is caused by the inherent high electron density of the thiophene sulfur atom combined with the meta-directing nature of the carboxyl group.

The Solution: To bypass this regiochemical roadblock, industrial and advanced academic syntheses rely on de novo ring construction. The most reliable route involves the Dieckmann condensation of an acyclic sulfide diester to form a 4-oxo-tetrahydrothiophene-3-carboxylate core. This ketone is subsequently converted to an oxime, which undergoes an acid-catalyzed aromatization (a Semmler-Wolff type rearrangement) to yield the target 4-aminothiophene-3-carboxylate (4)[4].

SynthFlow A Acyclic Sulfide Diester B 4-Oxo-tetrahydrothiophene- 3-carboxylate A->B Dieckmann Condensation (Base) C Oxime Intermediate B->C Hydroxylamine HCl (Oximation) D Methyl 4-aminothiophene- 3-carboxylate C->D Aromatization (HCl/Gas) E Thieno[3,4-d]pyrimidine- 2,4-diol D->E Urea, 180°C (Annulation) F 2,4-Dichlorothieno [3,4-d]pyrimidine E->F POCl3, PhNMe2 (Chlorination)

Synthetic workflow from acyclic precursors to 2,4-dichlorothieno[3,4-d]pyrimidine.

Experimental Protocols for Annulation

Translating the 4-aminothiophene-3-carboxylate monomer into an active pharmaceutical intermediate (API) requires robust, self-validating methodologies. The following protocols detail the transformation of the thiophene core into a highly reactive thieno[3,4-d]pyrimidine scaffold (5)[5].

Protocol 1: Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol

Causality & Validation: In this protocol, urea is not merely a reagent; it functions as a high-temperature solvent melt and a dual-nitrogen donor for the pyrimidine annulation. The self-validating nature of this protocol lies in the workup. Adding 1 M NaOH deprotonates the newly formed pyrimidine-2,4-diol, pulling the target compound into the aqueous phase while leaving unreacted organic impurities behind. Subsequent neutralization with 1 M HCl strictly drops the pH, forcing the pure thieno[3,4-d]pyrimidine-2,4-diol to precipitate out of solution, visually confirming the success of the reaction.

Step-by-Step Methodology:

  • Charge Reactor: Combine methyl 4-aminothiophene-3-carboxylic acid mono hydrochloride (1.00 g) and urea (1.8 g) in a reaction vessel.

  • Thermal Fusion: Stir the solid mixture and heat to 180°C. Maintain this temperature for 1.5 hours until a homogenous melt is formed and the reaction is complete.

  • Cooling: Remove from heat and allow the mixture to stand until it cools to room temperature (the melt will solidify).

  • Alkaline Solubilization: Add 1 M aqueous sodium hydroxide to the flask. Stir vigorously to completely dissolve the solids (forming the sodium salt of the diol). Filter any insoluble organic impurities if necessary.

  • Acidic Precipitation: Slowly add 1 M hydrochloric acid to the aqueous filtrate until the solution is neutralized.

  • Isolation: Collect the precipitated thieno[3,4-d]pyrimidine-2,4-diol crystals via vacuum filtration (Yield: ~1.0 g). Wash with cold water and dry under a vacuum.

Protocol 2: Chlorination to 2,4-Dichlorothieno[3,4-d]pyrimidine

Causality & Validation: The conversion of the diol to the 2,4-dichloro derivative is driven by phosphorus oxychloride (POCl₃). N,N-dimethylaniline is strategically added as a nucleophilic catalyst to form a highly reactive Vilsmeier-type intermediate, and it simultaneously serves as an acid scavenger to neutralize the HCl generated. Pouring the mixture over ice safely quenches excess POCl₃, and the immediate extraction into chloroform ensures the moisture-sensitive dichloro product is isolated before hydrolysis can occur.

Step-by-Step Methodology:

  • Reagent Mixing: To a mixture of thieno[3,4-d]pyrimidine-2,4-diol (1.00 g) and phosphorus oxychloride (10 mL), add N,N-dimethylaniline (2.0 mL) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 100°C and stir continuously for 2 hours.

  • Quenching: Carefully and slowly add the hot reaction solution dropwise to a beaker of crushed ice/water to quench the excess POCl₃. Caution: Highly exothermic.

  • Extraction: Extract the aqueous layer multiple times with chloroform.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the residue via silica gel column chromatography (using chloroform as the eluent) to obtain pure 2,4-dichlorothieno[3,4-d]pyrimidine.

Pharmacological Applications: The MC4 Receptor Paradigm

Beyond serving as a generic building block, derivatives of 4-aminothiophene-3-carboxylic acid have profound implications in neuropharmacology. Specifically, aminopyrrolidine compounds built upon the thieno[3,4-d]pyrimidine core act as potent antagonists of the Melanocortin 4 (MC4) receptor (5)[5].

Biological Causality: The MC4 receptor is extensively distributed in the limbic system (hippocampus and amygdala) and the hypothalamus. Endogenously, pro-opiomelanocortin (POMC) is enzymatically cleaved into α-MSH, which binds to the MC4 receptor to suppress appetite and regulate energy homeostasis. In pathological states such as cancer, AIDS, or severe stress, overactivation of this pathway leads to life-threatening cachexia (muscle wasting) and anorexia. By competitively inhibiting the MC4 receptor, thienopyrimidine derivatives effectively reverse these metabolic deficits, promoting weight gain and stabilizing mood disorders.

MC4Pathway POMC POMC Precursor MSH α-MSH (Endogenous Agonist) POMC->MSH Enzymatic Cleavage MC4R MC4 Receptor (Hypothalamus) MSH->MC4R Receptor Activation Effect1 Appetite Suppression & Weight Loss MC4R->Effect1 Downstream Signaling Antagonist Thienopyrimidine Antagonist Antagonist->MC4R Competitive Inhibition Effect2 Reversal of Cachexia & Anorexia Antagonist->Effect2 Therapeutic Outcome

Mechanism of action for thienopyrimidine-derived MC4 receptor antagonists.

References

  • Echemi. "4-Amino-3-thiophenecarboxylic acid CAS NO 26112-64-1". Echemi Encyclopedia & Supplier Database.
  • Acints. "4-Amino-thiophene-3-carboxylic acid methyl ester; hydrochloride". Acints Product Catalog.
  • ChemScene. "26112-64-1 | 4-Aminothiophene-3-carboxylic acid". ChemScene Chemical Database.
  • Google Patents (US8044068B2). "Aminopyrrolidine compound". United States Patent Office.
  • ResearchGate. "Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings". Academic Literature Survey.

Sources

Exploratory

The Gewald Reaction: Mechanistic Insights and Protocols for 2-Aminothiophene Synthesis

Executive Summary The Gewald reaction is a cornerstone multicomponent reaction (MCR) in heterocyclic chemistry, enabling the highly convergent and atom-economical synthesis of polysubstituted 2-aminothiophenes. By mergin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Gewald reaction is a cornerstone multicomponent reaction (MCR) in heterocyclic chemistry, enabling the highly convergent and atom-economical synthesis of polysubstituted 2-aminothiophenes. By merging a carbonyl compound, an α -cyanoester (or active methylene), and elemental sulfur under basic conditions, this one-pot transformation bypasses the need for arduous, multi-step sequences[1]. This whitepaper provides an in-depth technical analysis of the reaction's thermodynamic mechanism, self-validating experimental protocols, and its pivotal role in modern drug discovery.

Historical Context and Discovery

Prior to the mid-20th century, synthesizing highly functionalized thiophenes required complex, stepwise methodologies with poor overall yields. In 1966, German chemist Karl Gewald catalyzed a paradigm shift by demonstrating that methylene-active carbonyl compounds react with methylene-active nitriles and elemental sulfur ( S8​ ) at ambient to moderate temperatures to yield 2-aminothiophenes[2].

This discovery (now known as the Gewald-3CR) was revolutionary because it operates as an open-vessel reaction that does not require strict protection from atmospheric moisture or oxygen[2]. The resulting 2-aminothiophene scaffold has since been recognized as a privileged bioisostere for anthranilic acid and phenol derivatives, making it an indispensable building block in combinatorial chemistry and pharmaceutical development[3].

Mechanistic Elucidation

Despite its operational simplicity, the Gewald reaction involves a highly complex cascade of bond formations. Recent density functional theory (DFT) calculations have mapped the precise thermodynamic and kinetic landscape of this transformation, revealing that the final aromatization acts as the ultimate thermodynamic sink[4],.

  • Step 1: Knoevenagel-Cope Condensation: The reaction is initiated when the amine base deprotonates the active methylene compound (e.g., malononitrile). The resulting carbanion attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration generates a stable α,β -unsaturated nitrile intermediate[1],[5].

  • Step 2: Sulfuration and Polysulfide Formation: The base further deprotonates the γ -position of the Knoevenagel intermediate, generating a nucleophilic allylic anion. This anion attacks elemental sulfur ( S8​ ), opening the octasulfur ring to form a polysulfide intermediate. DFT studies indicate that protonation of these polysulfides alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition into shorter sulfur chains[4].

  • Step 3: Cyclization and Aromatization: The terminal sulfur atom of the shortened sulfide chain attacks the electrophilic nitrile carbon, forming a five-membered heterocyclic ring. Finally, a rapid tautomerization yields the thermodynamically stable, aromatic 2-aminothiophene core[6],[7].

Mechanism A Carbonyl + Active Nitrile B Knoevenagel Intermediate A->B Base (-H2O) C Polysulfide Intermediate B->C + S8 Ring Opening D Cyclized Adduct C->D Nucleophilic Attack E 2-Aminothiophene (Product) D->E Tautomerization

Mechanistic cascade of the Gewald reaction from condensation to aromatization.

Experimental Protocols and Methodologies

A hallmark of the Gewald reaction is its robust, self-validating nature. The reaction provides distinct visual feedback loops: the initial suspension of elemental sulfur gradually dissolves as it is incorporated into the soluble polysulfide intermediates, and the final product typically precipitates directly from the reaction mixture upon cooling[8].

Protocol: Standard One-Pot Gewald-3CR Synthesis

Causality & Experimental Design: Morpholine ( pKa​≈8.36 ) is selected as the optimal base because it is basic enough to deprotonate the active methylene to initiate the Knoevenagel condensation, but not so basic that it triggers extensive aldol-type degradation of the carbonyl substrate[8]. Ethanol is utilized as a protic solvent because it stabilizes the anionic polysulfide intermediates via hydrogen bonding and allows the highly conjugated product to selectively precipitate[4],[8].

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 equiv), and finely powdered elemental sulfur (1.1 equiv) in absolute ethanol (0.5 M concentration)[8].

  • Base Addition: Add morpholine (1.0 equiv) dropwise at room temperature. Causality: Dropwise addition controls the exothermic Knoevenagel condensation, preventing localized heating that could lead to unwanted self-condensation byproducts or premature sulfur polymerization.

  • Thermal Activation: Heat the mixture to 50–70 °C with continuous magnetic stirring for 2–12 hours[8]. Monitor the reaction progress via Thin Layer Chromatography (TLC). The elemental sulfur will visibly dissolve as the reaction proceeds.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The 2-aminothiophene product will spontaneously crystallize, shifting the reaction equilibrium forward.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove highly soluble polysulfide byproducts and unreacted starting materials without dissolving the target compound. Dry under reduced pressure[8].

Workflow Step1 1. Reagent Assembly (Ketone + Nitrile + S8 in EtOH) Step2 2. Base Addition (Morpholine dropwise) Step1->Step2 Step3 3. Thermal Activation (50-70 °C, 2-12 hrs) Step2->Step3 Exothermic Control Step4 4. Isolation (Cooling & Crystallization) Step3->Step4 Reaction Completion (TLC) Step5 5. Purification (Filtration & Washing) Step4->Step5 Product Precipitation

Step-by-step experimental workflow for the one-pot Gewald-3CR synthesis.

Quantitative Data and Reaction Optimization

The yield of the Gewald reaction is highly dependent on the steric hindrance of the carbonyl compound and the basicity of the catalyst[8]. Aliphatic and cyclic ketones generally provide excellent yields, whereas sterically hindered substrates or aromatic aldehydes require extended reaction times and stronger bases.

Table 1: Influence of Substrate and Base on Gewald-3CR Yields

Carbonyl SubstrateActive NitrileBase CatalystSolventTemp / TimeIsolated Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50 °C / 3 h85 - 92%
ButanoneEthyl CyanoacetateDiethylamineEthanol60 °C / 5 h70 - 78%
BenzaldehydeMalononitrileTriethylamineDMF70 °C / 8 h55 - 65%
N-Boc-PiperidoneCyanoacetamidePiperidineDioxane90 °C / 12 h45 - 55%

Note: The basic condition is critical for the cyclization step. In some cases, increasing the base equivalents is required to drive the intermediate condensation product to full cyclization[3].

Applications in Drug Discovery

The 2-aminothiophene ring is a versatile and privileged pharmacophore in medicinal chemistry[1],[5]. Because the 2-amino-3-carbonyl thiophene motif is a bioisostere to anthranilic acid (which is notoriously difficult to access synthetically), the Gewald reaction allows virtually infinite access to substituted bioisosteric libraries[3].

A prominent application of Gewald chemistry is the synthesis of Olanzapine , an atypical antipsychotic blockbuster drug utilized for the treatment of schizophrenia and bipolar disorder[3],. In the industrial synthesis of Olanzapine, the Gewald reaction is employed in the initial stages to construct the 2-amino-5-methylthiophene-3-carbonitrile core, which is subsequently elaborated into the complex thienobenzodiazepine ring system[9]. The ability to rapidly generate diverse libraries of substituted thiophenes via the Gewald-3CR continues to make it an indispensable tool in structure-activity relationship (SAR) campaigns and lead optimization[1],[10].

References

  • [6] Gewald reaction. Wikipedia. URL: [Link]

  • [7] Gewald reaction. ChemEurope. URL:[Link]

  • [4] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. PubMed (NIH). URL: [Link]

  • [2] Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Publications. URL:[Link]

  • [3] Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC (National Institutes of Health). URL:[Link]

  • The Synthetic Potential and Chemical Aspects of the Gewald Reaction: Application in the Preparation of 2-Aminothiophenes and Related Heterocycles. Current Organic Synthesis (Bentham Science). URL:[Link]

  • [10] Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC (National Institutes of Health). URL:[Link]

  • [9] An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [5] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Structure Elucidation of 4-Amino-5-methylthiophene-3-carboxylic Acid

[ Clarifying Spectral Assignments I am now focusing on refining the spectroscopic data section. I've re-evaluated the 13C chemical shifts, specifically for C-3, considering the carboxylate substituent's influence, and be...

Author: BenchChem Technical Support Team. Date: March 2026

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Clarifying Spectral Assignments

I am now focusing on refining the spectroscopic data section. I've re-evaluated the 13C chemical shifts, specifically for C-3, considering the carboxylate substituent's influence, and believe that the original assessment of the C-3 shift was off, considering electron-withdrawing effects. I am also planning to create a comprehensive table that details chemical shifts, multiplicities, and assignments.

Refining Spectral Data Interpretation

I've re-evaluated the spectral assignments, focusing on the 13C data. Specifically, I am cross-validating the chemical shifts of C-3 and C-5, considering the electron-donating and withdrawing effects of the substituents on the thiophene ring. Also, I am going to make a table that covers the chemical shifts, multiplicities and assignments. I've also now confirmed the constraints are met.

Updating Reference Citations

I'm now revising the reference section. I've confirmed and updated the citation for the J. Med. Chem. paper (DOI: 10.1021/acs.jmedchem.4c02286). I am also confirming a new citation for the Sigma-Aldrich product information, using a clean URL based on the CAS number instead of a redirect. I will update the table.

Finalizing Citation Accuracy

I have finished revising the reference citations, prioritizing stable and verified URLs. I've updated the J. Med. Chem. paper citation using the DOI link, 10.1021/acs.jmedchem.4c02286. For Sigma-Aldrich, I've implemented a direct search URL to ensure reliability.

Confirming Literature Sources

Executive Summary

4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3) is a highly functionalized, electron-rich heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Recently, it has gained prominence as a conformationally constrained β -amino acid surrogate in structure-activity relationship (SAR) studies, most notably in the development of β -hairpin peptides targeting the EphA4 Ligand Binding Domain (EphA4-LBD) [1].

This technical whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this molecule. By detailing the causality behind specific spectroscopic techniques (NMR, HRMS) and providing robust experimental protocols, this guide empowers researchers to accurately characterize and deploy this compound in complex synthetic workflows.

Chemical Identity & Physicochemical Profile

Before initiating structural elucidation, it is critical to establish the baseline physicochemical parameters of the target analyte. The amphoteric nature of this molecule (containing both a basic amine and an acidic carboxylate) dictates downstream analytical choices[2].

  • IUPAC Name: 4-Amino-5-methylthiophene-3-carboxylic acid

  • CAS Registry Number: 66319-09-3

  • Molecular Formula: C 6​ H 7​ NO 2​ S

  • Exact Mass: 157.0197 Da

  • SMILES: c1sc(C)c(N)c1C(=O)O

  • Solubility Profile: Insoluble in non-polar solvents (e.g., hexanes, chloroform) due to zwitterionic character; highly soluble in dimethyl sulfoxide (DMSO) and basic aqueous media.

Strategic Analytical Workflow for Structure Elucidation

To unambiguously confirm the regiochemistry of the thiophene ring substitutions, a multi-modal analytical approach is required. The workflow below outlines the logical progression from exact mass confirmation to 3D conformational mapping.

ElucidationWorkflow Prep Sample Preparation (DMSO-d6 Solubilization) HRMS HRMS (Q-TOF) Exact Mass & Formula Prep->HRMS NMR1D 1D NMR (1H, 13C) Functional Group ID Prep->NMR1D Structure Final Structure Elucidation HRMS->Structure NMR2D 2D NMR (HMBC/HSQC) Connectivity Mapping NMR1D->NMR2D NMR2D->Structure XRay X-Ray Crystallography 3D Conformation XRay->Structure

Fig 1. Multi-modal analytical workflow for the structural elucidation of thiophene derivatives.

Spectroscopic Characterization & Causality

High-Resolution Mass Spectrometry (HRMS)

The Rationale: Before NMR assignment, the atomic composition must be verified. We utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS. Because the molecule is amphoteric, running the sample in a highly acidic mobile phase (0.1% formic acid, pH ~2.7) ensures that the carboxylic acid is fully protonated (neutral) and the amino group is fully protonated (positive). This forces the molecule into a single, stable ionization state, yielding a clean [M+H]+ ion at m/z 158.0270, preventing peak splitting and ensuring sharp chromatographic retention.

Nuclear Magnetic Resonance (NMR) Strategy: The HMBC Necessity

The Rationale: The thiophene core of this molecule is tri-substituted (positions 3, 4, and 5), leaving only a single isolated proton at C-2. Consequently, standard 1 H- 1 H COSY (Correlation Spectroscopy) is entirely uninformative for mapping the ring backbone, as there are no adjacent protons to couple with.

To solve this, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) :

  • Anchoring via the Methyl Group: The C-5 methyl protons (singlet, ~2.35 ppm) will exhibit a strong 3JCH​ correlation to C-4 (the amino-bearing carbon) and a 2JCH​ correlation to C-5.

  • Anchoring via the H-2 Proton: The isolated H-2 proton (singlet, ~7.95 ppm) will exhibit 3JCH​ correlations to C-4 and C-5, and a 2JCH​ correlation to C-3. By intersecting these long-range 1 H- 13 C couplings, we unambiguously map the quaternary carbons and prove that the amino group is at C-4 and the methyl is at C-5.

Quantitative Data Summary

The following table summarizes the expected NMR spectral data, providing the causality for each assignment.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
1 H12.50br s1H-COOH (C-3)Highly deshielded acidic proton; broad due to rapid solvent exchange.
1 H7.95s1HH-2 (Thiophene)Deshielded by adjacent S and C-3 carboxylate; lacks coupling partners.
1 H5.20br s2H-NH 2​ (C-4)Exchangeable amine protons; broad singlet.
1 H2.35s3H-CH 3​ (C-5)Allylic/heteroaromatic methyl; sharp singlet.
13 C166.5s-C=O (Carboxyl)Carbonyl carbon of the acid.
13 C145.2s-C-4 (Thiophene)Strongly deshielded by the electron-donating -NH 2​ group.
13 C132.1d-C-2 (Thiophene)Only protonated ring carbon; confirmed via HSQC.
13 C128.5s-C-5 (Thiophene)Substituted with methyl; upfield of C-4.
13 C118.0s-C-3 (Thiophene)Substituted with carboxylate.
13 C14.2q--CH 3​ (Methyl)Aliphatic methyl carbon.

Self-Validating Experimental Protocols

NMR Sample Preparation and Acquisition

Why DMSO-d 6​ ? The polarity of the zwitterionic amino acid makes it insoluble in standard CDCl 3​ . DMSO-d 6​ disrupts intermolecular hydrogen bonding, fully solubilizing the compound. Furthermore, DMSO shifts the exchangeable -NH 2​ and -COOH protons downfield, resolving them from the aromatic H-2 proton.

Step-by-Step Protocol:

  • Weigh exactly 10.0 mg of 4-Amino-5-methylthiophene-3-carboxylic acid into a clean glass vial.

  • Add 600 μ L of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Transfer 550 μ L of the clear solution into a standard 5 mm NMR tube.

  • Acquire 1 H NMR at 400 MHz (or higher) using a standard 30° pulse program (zg30) with 16 scans and a 2-second relaxation delay.

  • Acquire 13 C NMR at 100 MHz using a power-gated decoupling sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the quaternary carbons.

LC-HRMS Method

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol:Water (50:50, v/v). Dilute 1:100 in the same solvent prior to injection to prevent detector saturation.

  • Column: Use a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Positive ESI mode, Capillary voltage 3.0 kV, Desolvation temperature 350°C. Extract the exact mass chromatogram for m/z 158.0270 ( ± 5 ppm window).

Translational Application: Conformational Constraint in Drug Design

Beyond basic characterization, 4-amino-5-methylthiophene-3-carboxylic acid is a highly specialized tool in peptide engineering. In recent studies targeting the EphA4 Ligand Binding Domain (EphA4-LBD) —a target implicated in ALS and Alzheimer's disease—researchers utilized this thiophene derivative to replace a flexible β -alanine residue in the base peptide APY-d3 [1].

The rigid geometry of the 4-amino-3-carboxylate functionalization forces the peptide backbone into a highly stable β -hairpin conformation. This pre-organization reduces the entropic penalty of receptor binding, resulting in significantly enhanced potency (validated via Isothermal Titration Calorimetry and X-ray crystallography).

SARWorkflow Base Base Peptide (APY-d3) Sub Thio Substitution (Position 8) Base->Sub Const β-Hairpin Constraint Sub->Const Bind EphA4-LBD Binding Const->Bind ITC ITC Validation (Potency Increase) Bind->ITC

Fig 2. Application of 4-Amino-5-methylthiophene-3-carboxylic acid in EphA4-LBD targeted SAR.

References

  • Constrained β -Hairpins Targeting the EphA4 Ligand Binding Domain. Prentiss, A. M., et al. Journal of Medicinal Chemistry, 2024 Dec 10; 67(24): 22245–22253. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Exploratory

Thermodynamic properties of substituted thiophene compounds

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Thiophene Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene nucleus is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. A profound understanding of the thermodynamic properties of its substituted derivatives is not merely academic; it is a critical prerequisite for rational drug design, enabling the optimization of stability, solubility, and ultimately, bioavailability. This guide provides a comprehensive exploration of the key thermodynamic parameters governing the behavior of substituted thiophenes. We delve into the intricate effects of substituent placement and electronics on molecular stability, examine the energetics of phase transitions and solvation, and detail the state-of-the-art experimental and computational methodologies used for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for scientists dedicated to advancing thiophene-based therapeutics.

Introduction: The Thermodynamic Imperative in Thiophene Drug Discovery

Thiophene and its derivatives are foundational building blocks in the pharmaceutical industry, recognized for their versatile biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] Their success stems from the thiophene ring's ability to act as a bioisostere of the benzene ring, while offering unique electronic and steric properties. However, the journey from a promising lead compound to a viable drug is fraught with challenges, many of which are rooted in thermodynamics.

Fundamental properties such as the Gibbs free energy of formation (ΔfG°) dictate a molecule's intrinsic stability, while the enthalpy of phase changes (e.g., sublimation, ΔsubH°) and solvation governs its physical state and solubility—key determinants of its pharmacokinetic profile. For drug development professionals, a quantitative grasp of these properties is indispensable for:

  • Predicting Shelf-Life: A lower Gibbs free energy of formation correlates with higher thermodynamic stability, suggesting a longer shelf-life.

  • Optimizing Solubility & Bioavailability: Understanding the thermodynamics of solvation is crucial for formulating a drug that can dissolve effectively in physiological media.

  • Guiding Synthesis: Knowledge of reaction enthalpies allows for the prediction of reaction feasibility and the management of thermal safety.[4]

  • Structure-Activity Relationship (SAR) Studies: Deconvoluting the thermodynamic contribution to ligand-receptor binding affinity from other factors.

This guide bridges the gap between theoretical thermochemistry and its practical application in the laboratory, providing a rigorous framework for the analysis and prediction of the thermodynamic behavior of substituted thiophene compounds.

The Heart of the Matter: Enthalpy of Formation and Molecular Stability

The standard molar enthalpy of formation (ΔfH°m) is the cornerstone of thermochemical analysis, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's energetic stability.

The Influence of Substituent Position and Nature

The substitution pattern on the thiophene ring profoundly impacts its thermodynamic stability. Both the electronic nature (electron-donating vs. electron-withdrawing) and the position (C2 vs. C3) of the substituent are critical.

Theoretical studies have consistently shown that for a given substituent, substitution at the 2-position (α-position) is generally more thermodynamically stable than at the 3-position (β-position).[5][6] This can be attributed to the greater ability of the sulfur atom to stabilize an adjacent charge or radical, which is more effectively achieved from the α-position.

  • Alkyl Substituents: Adding alkyl groups, which are electron-donating, generally increases the thermodynamic stability of the thiophene ring. This is reflected in a more negative (or less positive) enthalpy of formation.[7] A linear relationship has been observed where stability increases with the length of the alkyl chain.[7]

  • Carbonyl and Carboxylic Groups: These electron-withdrawing groups tend to decrease the stability compared to alkyl groups. Their effect is complex and depends on resonance and inductive effects.[8]

  • Halogen Substituents: The addition of chlorine atoms, for example, leads to a decrease in the heat of formation, with stability generally increasing with the number of chlorine atoms. However, steric repulsion between adjacent chlorine atoms can introduce an enthalpic penalty.[9]

The following table summarizes selected experimental and computationally derived gas-phase standard enthalpies of formation (ΔfH°m(g)) for various thiophene derivatives, illustrating these trends.

CompoundSubstituent(s)Position(s)ΔfH°m(g) (kJ·mol⁻¹)MethodReference
Thiophene-H-115.4 ± 1.2Experimental[10]
2-Methylthiophene-CH₃277.9 ± 1.2Experimental[10]
3-Methylthiophene-CH₃387.1 ± 1.2Experimental[10]
2,5-Dimethylthiophene-CH₃2, 537.1 ± 1.3Experimental[10]
2-Chlorothiophene-Cl277.0Calculated (G3)[5][6]
3-Chlorothiophene-Cl386.6Calculated (G3)[5][6]
2,5-Dichlorothiophene-Cl2, 537.7Calculated (G3)[5][6]
2-Thiophenecarboxaldehyde-CHO2-62.0 ± 1.5Experimental[8]
3-Thiophenecarboxaldehyde-CHO3-60.0 ± 1.5Experimental[8]

Table 1: Selected Standard Molar Enthalpies of Formation in the Gas Phase at 298.15 K.

Energetics of Physical Behavior: Phase Transitions and Solubility

While the enthalpy of formation speaks to intrinsic molecular stability, the thermodynamics of phase transitions and solvation dictate a compound's macroscopic behavior, which is of paramount importance in drug formulation and delivery.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a fundamental property that influences purification (distillation), formulation (drying), and handling of chemical compounds. It is intrinsically linked to the enthalpy of vaporization (ΔvapH°), the energy required to transform a liquid into a gas. For thiophene and its simple derivatives, vapor pressure data is available and can be fitted to equations like the Antoine equation for practical use.[11][12][13][14] For novel derivatives, this data must be determined experimentally.

Polymorphism and Enthalpy of Fusion

Many solid pharmaceutical compounds, including thiophene derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[15] Different polymorphs can have significantly different melting points, solubilities, and stabilities. Differential Scanning Calorimetry (DSC) is a powerful technique used to identify polymorphs and measure the enthalpy of fusion (ΔfusH°), the energy required for melting.[15][16] A higher enthalpy of fusion often indicates a more stable crystal lattice.

Solubility and Solvation Thermodynamics

The solubility of a drug is a critical factor for its absorption and bioavailability. The process of dissolution is governed by the Gibbs free energy of solvation (ΔsolvG°), which is composed of enthalpic (ΔsolvH°) and entropic (ΔsolvS°) contributions. The thermodynamic solubility can be experimentally determined using the shake-flask method.[17] For thiophene derivatives, understanding their solubility in both aqueous and non-aqueous solvents is essential. The negative Gibbs free energy (ΔG) of an adsorption process, for instance, indicates a spontaneous and energetically favorable interaction, which is relevant for purification and drug delivery systems.

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the gold standard in thermochemistry. While numerous techniques exist, a few are particularly crucial for the study of organosulfur compounds like thiophenes.

Protocol: Determination of Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.[18][19] For sulfur-containing compounds, a specialized rotating-bomb calorimeter is mandatory.

Causality Behind the Choice: Standard static-bomb calorimetry is inadequate for organosulfur compounds. The combustion produces a mixture of sulfur oxides (SO₂ and SO₃) that form acids, leading to an ill-defined final state. A rotating bomb contains a small amount of aqueous solution and is rotated after combustion to ensure all sulfur oxides dissolve and are oxidized to a single, well-defined final state: aqueous sulfuric acid (H₂SO₄).[4][10] This ensures a complete and unambiguous reaction for which the energy change can be precisely measured.

Step-by-Step Methodology:

  • Calibration: The calorimeter's energy equivalent (ε_calorim_) is determined by burning a certified standard, such as benzoic acid, under identical conditions.

  • Sample Preparation: A precisely weighed sample of the thiophene derivative (typically in a pellet or sealed in a glass ampule) is placed in the crucible inside the bomb. A small amount of water or a suitable aqueous solution is added to the bottom of the bomb.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[10]

  • Combustion: The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is ignited via an electrical fuse.

  • Rotation and Measurement: Immediately following ignition, the bomb is rotated to facilitate the dissolution and oxidation of sulfur oxides. The temperature change (ΔT) of the surrounding water bath is recorded with high precision until thermal equilibrium is re-established.

  • Analysis: The final bomb contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid (from residual N₂) and sulfuric acid formed.

  • Calculation: The standard specific energy of combustion (Δ_c u°) is calculated using the formula: Δ_c u° = (ε_calorim_ × ΔT - ε_ign_ - ε_corr_) / m where ε_ign_ is the energy from ignition, ε_corr_ accounts for corrections (e.g., for nitric acid formation), and m is the mass of the sample.

  • Enthalpy of Formation Derivation: The standard enthalpy of combustion (Δ_c H°) is calculated from Δ_c u°, and then the standard enthalpy of formation (ΔfH°) is derived using Hess's Law with the known enthalpies of formation for CO₂(g) and H₂SO₄(aq).

This protocol is a self-validating system because the calibration with a known standard and the quantitative analysis of the final products ensure the accuracy and reliability of the measurement.

Protocol: Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting or crystallization result in a measurable endothermic or exothermic heat flow.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solid thiophene derivative (1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty sealed pan is used as a reference. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).

  • Measurement Cycle: The sample is typically subjected to a heat-cool-heat cycle. The first heating scan can reveal information about the initial solid form and any solvent loss. The cooling scan shows crystallization behavior. The second heating scan provides data on the thermodynamically stable form after melting and recrystallizing.[16]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The onset temperature of a peak is typically taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH°).[16]

Computational Prediction of Thermodynamic Properties

When experimental determination is impractical, high-level quantum chemical calculations provide reliable predictions of thermodynamic properties.

Density Functional Theory (DFT) and High-Accuracy Composite Methods

Modern computational chemistry offers a powerful toolkit for thermochemical prediction.

  • Density Functional Theory (DFT): Methods like B3LYP are workhorses for calculating molecular geometries and vibrational frequencies.[7][20] These are used to compute thermal corrections to the electronic energy, yielding enthalpies and Gibbs free energies.

  • High-Accuracy Composite Methods: For more accurate energy calculations, methods like Gaussian-3 (G3) and its variants (e.g., G3(MP2)//B3LYP) are employed.[5][6] These methods approximate a very high-level calculation by combining results from several lower-level calculations, providing excellent agreement with experimental data for enthalpies of formation.[5][6]

  • Isodesmic Reactions: To circumvent the large errors associated with calculating absolute energies of formation, a common strategy is to use theoretical isodesmic or homodesmotic reactions.[8][21] In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation leads to a significant cancellation of systematic errors in the quantum chemical calculations, yielding highly accurate reaction enthalpies from which the enthalpy of formation of the target molecule can be derived.

The diagram below illustrates a typical workflow for the computational determination of the enthalpy of formation.

G cluster_input 1. Input & Model Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Thermochemical Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (at same level) geom_opt->freq_calc energy_calc Single-Point Energy (e.g., CCSD(T) or G3) geom_opt->energy_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min isodesmic Design Isodesmic Reaction (Requires known ΔfH° of other species) energy_calc->isodesmic therm_corr Calculate Thermal Corrections (ZPE, H_trans, H_rot, H_vib) verify_min->therm_corr therm_corr->isodesmic final_calc Calculate ΔfH°(298K) isodesmic->final_calc

Caption: Computational workflow for determining ΔfH°.

Frontier Molecular Orbitals and Reactivity

Computational methods also provide insights into kinetic stability and reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][20] This parameter is often used in drug design to tune the reactivity and stability of lead compounds.

Application & Integration in Drug Development

Thermodynamic data is not an end in itself but a critical input for decision-making throughout the drug discovery pipeline.

The relationship between fundamental properties and drug development outcomes is multifaceted. For example, high thermodynamic stability (low ΔfG°) is desirable for a drug substance but may correlate with low reactivity, potentially affecting its mechanism of action if it acts as a covalent inhibitor. Similarly, high crystal lattice energy (inferred from a high ΔfusH°) can lead to poor solubility, necessitating formulation strategies like amorphous solid dispersions or salt formation.

The following diagram illustrates how thermodynamic characterization is integrated into the drug discovery and development process.

G cluster_discovery Discovery Phase cluster_dev Development Phase cluster_thermo Thermodynamic Characterization hit_id Hit Identification lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preform Pre-formulation lead_opt->preform formulation Formulation preform->formulation process Process Chemistry formulation->process comp_chem Computational Prediction (ΔfH°, ΔfG°, HOMO-LUMO) comp_chem->lead_gen Early stability assessment comp_chem->lead_opt Guide SAR exp_thermo Experimental Measurement (ΔfusH°, Solubility, pKa) exp_thermo->lead_opt Validate stability & solubility exp_thermo->preform Inform salt/polymorph screening exp_thermo->formulation Guide excipient selection exp_thermo->process Ensure thermal safety

Caption: Integration of thermodynamics in drug development.

Conclusion and Future Outlook

A comprehensive understanding of the thermodynamic properties of substituted thiophenes is fundamental to modern, rational drug design. The stability, solubility, and phase behavior of these vital pharmaceutical scaffolds are not random variables but are governed by predictable energetic principles. The interplay between high-level computational predictions and rigorous experimental validation provides a powerful paradigm for medicinal chemists. By leveraging the methods and principles outlined in this guide, researchers can de-risk their discovery programs, accelerate development timelines, and ultimately engineer more effective and stable thiophene-based therapeutics. Future advancements in computational power and calorimetric techniques will continue to refine our predictive capabilities, further solidifying the role of thermodynamics as a cornerstone of pharmaceutical science.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Available at: [Link]

  • Thermophysical properties of the thiophene family. (2016). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. (2012). PubMed. Available at: [Link]

  • Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations. (2026). ResearchGate. Available at: [Link]

  • Enthalpy of formation of thiophene derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Study of polymorphism of organosulfur and organoselenium compounds. (2010). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. (2021). NIST. Available at: [Link]

  • Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. (2012). ACS Publications. Available at: [Link]

  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. Available at: [Link]

  • The vibrational spectra and thermodynamic properties of some substituted thiophenes. (1971). SciSpace. Available at: [Link]

  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2025). ACS Publications. Available at: [Link]

  • Calorimetry. (2021). Chemistry LibreTexts. Available at: [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Semantic Scholar. Available at: [Link]

  • Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. (n.d.). ResearchGate. Available at: [Link]

  • Enthalpies of combustion of 18 organic sulfur compounds related to petroleum. (n.d.). CDC Stacks. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Available at: [Link]

  • Thermochemistry of Organosulfur Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Thiophene: Heat of Combustion and Chemical Thermodynamic Properties. (n.d.). The Journal of Chemical Thermodynamics. Available at: [Link]

  • Elucidating Concentration and Temperature-dependent Energy Limitations of a Novel Fluorinated-organosulfur Catholyte for Li. (n.d.). University of California, Irvine. Available at: [Link]

  • Chemical Properties of Thiophene (CAS 110-02-1). (n.d.). Cheméo. Available at: [Link]

  • (PDF) A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. (2019). ResearchGate. Available at: [Link]

  • VAPOR PRESSURES OF PURE SUBSTANCES. (n.d.). Lange's Handbook of Chemistry. Available at: [Link]

  • (PDF) On the enthalpy of formation of thiophene. (2010). ResearchGate. Available at: [Link]

  • Vapor pressure as a function of temperature for thiophene. Squares... (n.d.). ResearchGate. Available at: [Link]

  • Recommended vapor pressures for thiophene, sulfolane, and dimethyl sulfoxide. (n.d.). ResearchGate. Available at: [Link]

  • ICSC 1190 - THIOPHENE. (1997). INCHEM. Available at: [Link]

  • Thiophene, tetrahydro-. (n.d.). NIST WebBook. Available at: [Link]

  • Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites. (2017). RSC Publishing. Available at: [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Thieno[2,3-d]pyrimidines: From 4-Aminothiophene Precursors to Advanced Heterocyclic Scaffolds

An Application Note for Medicinal and Process Chemistry Professionals Introduction: The Thieno[2,3-d]pyrimidine Core in Modern Drug Discovery The thieno[2,3-d]pyrimidine scaffold is a preeminent heterocyclic system in me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Introduction: The Thieno[2,3-d]pyrimidine Core in Modern Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a preeminent heterocyclic system in medicinal chemistry, largely because it acts as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities. These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] The efficacy of approved drugs and clinical candidates such as the PI3K inhibitor Apitolisib (GDC-0980) underscores the therapeutic potential of this scaffold.

The most versatile and widely adopted strategy for constructing this privileged core involves the annulation of a pyrimidine ring onto a pre-functionalized thiophene precursor.[2][3] This application note provides a detailed, experience-driven guide to this synthetic approach, focusing on the synthesis of 2-aminothiophene intermediates via the Gewald reaction and their subsequent cyclization into the target thieno[2,3-d]pyrimidine system. We will explore the causality behind reagent selection and reaction conditions, present validated protocols, and offer insights for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis is logically dissected into two primary phases:

  • Phase 1: Construction of the 2-Aminothiophene Intermediate. This is most efficiently achieved through the Gewald multicomponent reaction, which assembles the thiophene ring with the requisite amino and carbonitrile/ester functionalities for subsequent cyclization.[4][5]

  • Phase 2: Annulation of the Pyrimidine Ring. The 2-aminothiophene is cyclized using a suitable one-carbon (C1) synthon. The choice of this synthon is a critical strategic decision, as it directly dictates the substitution pattern on the newly formed pyrimidine ring, enabling extensive Structure-Activity Relationship (SAR) exploration.

G cluster_0 Phase 1: Thiophene Synthesis cluster_1 Phase 2: Pyrimidine Annulation Ketone Ketone / Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Gewald Sulfur Elemental Sulfur (S₈) Sulfur->Gewald Thiophene 2-Aminothiophene-3-carboxylate (Key Intermediate) Gewald->Thiophene Cyclization Cyclization Thiophene->Cyclization Proceed to Cyclization C1_Synthon One-Carbon Synthon (e.g., Formamide, DMF-DMA) C1_Synthon->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine (Target Scaffold) Cyclization->Thienopyrimidine

Fig. 1: High-level workflow for thieno[2,3-d]pyrimidine synthesis.

Part 1: The Gewald Reaction - A Cornerstone for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful, one-pot multicomponent condensation that provides facile access to polysubstituted 2-aminothiophenes.[5] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[2][6]

Mechanism and Rationale

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[4] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, subsequent cyclization via attack on the nitrile group, and tautomerization to yield the aromatic 2-aminothiophene product.[4]

G start Ketone + α-Cyanoester knoevenagel Knoevenagel Condensation (+ Base) start->knoevenagel intermediate1 Stable Alkylidene Intermediate knoevenagel->intermediate1 sulfur_add Sulfur Addition (S₈) intermediate1->sulfur_add intermediate2 Thiiranium-like Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene tautomerization->product

Fig. 2: Mechanistic pathway of the Gewald reaction.

Expertise Insight: The choice of base is crucial. Tertiary amines like triethylamine or morpholine are commonly used. Morpholine is often preferred as it can act as both a base and a solvent, effectively driving the reaction to completion.[7] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[6][8]

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a standard procedure for synthesizing the key thiophene intermediate from cyclohexanone.[7][9]

Materials:

  • Cyclohexanone (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol (approx. 3-5 mL per mmol of cyclohexanone)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, ethyl cyanoacetate, and ethanol.

  • Stir the mixture to ensure homogeneity, then add finely powdered elemental sulfur.

  • Add morpholine dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into ice-cold water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the title compound as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Starting KetoneActive NitrileBaseConditionsYield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanol, Reflux~85-95%[7][9]
CyclopentanoneMalononitrileTriethylamineEthanol, RT~80-90%[8]
AcetophenoneEthyl CyanoacetateDiethylamineEthanol, 50°C~75%[9]
4-MethylcyclohexanoneEthyl CyanoacetateN/AFormamide~90%[10]

Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold

With the 2-aminothiophene intermediate in hand, the final and most strategically important step is the annulation of the pyrimidine ring. The choice of the C1 synthon is paramount as it installs functionality directly onto the pyrimidine core.

G cluster_reagents Cyclization Reagents (C1 Synthons) cluster_products Resulting Scaffolds Thiophene 2-Aminothiophene Intermediate Formamide Formamide Thiophene->Formamide DMFDMA DMF-DMA / Amine Thiophene->DMFDMA Isocyanate Isocyanate / Isothiocyanate Thiophene->Isocyanate AcidChloride Acyl Chloride / Formic Acid Thiophene->AcidChloride Pyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Formamide->Pyrimidinone Aminopyrimidine 4-Amino-thieno[2,3-d]pyrimidine (via Dimroth Rearrangement) DMFDMA->Aminopyrimidine Pyrimidinedione Thieno[2,3-d]pyrimidine-2,4-dione or 2-Thioxo derivative Isocyanate->Pyrimidinedione SubstPyrimidine 2-Substituted-thieno[2,3-d]- pyrimidin-4(3H)-one AcidChloride->SubstPyrimidine

Fig. 3: Cyclization pathways determined by the choice of C1 synthon.
Method A: Cyclization with Formamide

This is the most direct method to synthesize the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core. Formamide serves as both the C1 source and the solvent.

Rationale: At high temperatures, formamide provides the necessary single carbon and nitrogen atoms to form the pyrimidine ring with the amino and ester/nitrile groups of the thiophene precursor. This route is highly reliable for accessing the foundational scaffold.[10][11]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one [10][12]

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv)

  • Formamide (used as solvent, large excess)

Procedure:

  • Place the 2-aminothiophene starting material in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (e.g., 15-20 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 190-210°C) and maintain for 1.5-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into water to dilute the formamide and complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or acetic acid if needed.

Method B: Cyclization via Dimroth Rearrangement

This powerful two-step, one-pot sequence allows for the introduction of a wide variety of substituents at the 4-position of the pyrimidine ring, making it invaluable for library synthesis in drug discovery.

Rationale: First, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the nucleophilic 2-amino group to form a dimethylformamidine intermediate.[8] This intermediate is then treated with a primary amine (R-NH₂). The amine displaces dimethylamine and induces a cyclization-rearrangement (the Dimroth rearrangement) to yield the thermodynamically stable 4-(substituted-amino)thieno[2,3-d]pyrimidine.[2][8]

Protocol 3: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines [8]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equiv)

  • Substituted Aniline (or other primary amine) (1.2 equiv)

  • Solvent (e.g., DMF, Dioxane, or microwave-compatible vessel)

Procedure:

  • Step 1 (Formamidine Formation): Dissolve the 2-aminothiophene starting material in a suitable solvent (or neat DMF-DMA). Add DMF-DMA and heat the mixture (e.g., under microwave irradiation at 120-150°C for 15-30 minutes, or conventional heating at reflux) until TLC confirms the formation of the intermediate.

  • Step 2 (Cyclization): Cool the mixture slightly and add the desired primary amine (e.g., a substituted aniline).

  • Continue heating (microwave or conventional reflux) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol) to remove impurities.

  • Dry the product under vacuum. Further purification can be performed by column chromatography or recrystallization.

Cyclization ReagentIntermediateFinal Product SubstitutionRationale / Application
FormamideN/AUnsubstituted 4-oxoMost direct route to the core scaffold.[10][12]
Formic AcidFormamideUnsubstituted 4-oxoMilder conditions than formamide reflux.[13]
DMF-DMA + R-NH₂Formamidine4-Amino (N-substituted)Excellent for library synthesis and SAR studies.[2][8]
Phenyl IsothiocyanateThiourea3-Phenyl-2-thioxoAccess to 2-thioxo derivatives.[14][15]
Acyl Chloride + BaseAmide2-Substituted-4-oxoIntroduces diversity at the 2-position.
Further Functionalization: The 4-Chloro Intermediate

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold obtained from Method A is a versatile intermediate itself. A common and critical subsequent transformation is its conversion to a 4-chloro derivative, which serves as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr).

Rationale: Reacting the 4-oxo compound with a chlorinating agent, typically phosphoryl chloride (POCl₃), replaces the hydroxyl group (in the tautomeric form) with a chlorine atom.[7][10][16] This chlorine is an excellent leaving group, enabling the introduction of a vast array of nucleophiles (amines, alkoxides, thiolates) at the 4-position, further expanding the chemical space for drug development.[7][10]

Fig. 4: Activation of the 4-position via chlorination.
Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 4-aminothiophene precursors is a robust, flexible, and well-established strategy in modern synthetic chemistry. The process is defined by two key stages: the reliable construction of the thiophene ring via the Gewald reaction and the strategically critical cyclization to form the pyrimidine ring. By carefully selecting the starting materials for the Gewald reaction and the one-carbon synthon for the cyclization, researchers can precisely control the substitution pattern of the final scaffold. This modularity is essential for generating compound libraries for high-throughput screening and for conducting detailed SAR studies in drug discovery programs. The protocols and strategic insights provided herein offer a comprehensive framework for scientists aiming to leverage this powerful synthetic route in their research and development efforts.

References

  • Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine derivatives 58. Available at: [Link]

  • Li, J., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Hassan, G. S., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]

  • Hossan, A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

  • Xu, B., et al. (2017). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. PMC. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][17]triazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC. Available at: [Link]

  • Academia.edu. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Kumar, A., et al. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Taylor & Francis Online. Available at: [Link]

  • Hadfield, J. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and Thieno[2,3-d]pyrimidines of expected biological activity. Molecules. Available at: [Link]

  • Gomaa, M. A.-M. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Available at: [Link]

  • Kim, J. S., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Available at: [Link]

  • Martínez-Alvarez, I., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. Available at: [Link]

  • Fadda, A. A., et al. (2015). Synthesis of Some Thienopyrimidine Derivatives. PMC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • Mansoura University. (2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available at: [Link]

  • Vlasova, O. D., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]

  • Kankanala, S., et al. (2017). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. Available at: [Link]

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Sources

Application

Application Note: Advanced Laboratory Protocol for the Gewald Synthesis of 2-Aminothiophenes

Introduction & Strategic Importance 2-Aminothiophenes are highly privileged scaffolds in modern medicinal chemistry and drug development, serving as the critical pharmacophore in blockbuster therapeutics such as the atyp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-Aminothiophenes are highly privileged scaffolds in modern medicinal chemistry and drug development, serving as the critical pharmacophore in blockbuster therapeutics such as the atypical antipsychotic olanzapine and the analgesic tinoridine[1]. The Gewald reaction remains the premier, highly modular methodology for constructing these heavily functionalized heterocycles[2].

As a Senior Application Scientist, I approach the Gewald synthesis not merely as a mixture of reagents, but as a delicately balanced cascade of thermodynamic and kinetic events. This application note provides a comprehensive, self-validating protocol for the multicomponent Gewald synthesis, bridging theoretical mechanistic causality with practical, field-proven benchtop execution.

Mechanistic Causality & Reaction Design

The most efficient iteration of this synthesis is the "One-Pot" Gewald reaction (Version II). It is a multicomponent condensation involving a ketone (or aldehyde), an α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile, and elemental sulfur (S₈), catalyzed by an amine base[3].

Understanding the reaction mechanism is critical for troubleshooting and optimization. Recent density functional theory (DFT) studies have definitively elucidated that the reaction does not proceed via initial sulfur activation. Instead, the cascade initiates with a base-catalyzed Knoevenagel-Cope condensation between the ketone and the nitrile[4]. The resulting α,β-unsaturated intermediate is subsequently deprotonated, triggering a nucleophilic attack that opens the S₈ ring (a step with a ~25.4 kcal/mol energy barrier) to form a polysulfide adduct, which then undergoes intramolecular cyclization and tautomerization[4].

Mechanism N1 Ketone/Aldehyde + α-Cyanoester N2 Knoevenagel Condensation (Base-Catalyzed) N1->N2 N3 α,β-Unsaturated Nitrile (Intermediate) N2->N3 N4 Sulfur Addition (S8) (Nucleophilic Attack) N3->N4 N5 Polysulfide Adduct N4->N5 N6 Intramolecular Cyclization N5->N6 N7 Cyclized Thio-Intermediate N6->N7 N8 Tautomerization (Proton Transfer) N7->N8 N9 2-Aminothiophene (Final Product) N8->N9

Logical workflow of the Gewald reaction mechanism from initial condensation to tautomerization.

Causality in Reagent Selection:
  • The Base: Morpholine or diethylamine are traditionally used in stoichiometric amounts[3]. The base serves a dual purpose: deprotonating the active methylene to initiate the Knoevenagel condensation, and later facilitating the nucleophilic attack on the sulfur ring[4].

  • The Solvent: Absolute ethanol is the solvent of choice[1]. It provides sufficient solubility for the Knoevenagel adduct while exploiting the poor solubility of the final 2-aminothiophene at lower temperatures. This creates a thermodynamic sink that drives the equilibrium forward via product precipitation, drastically simplifying isolation.

Optimization & Quantitative Data

Reaction conditions significantly dictate the yield, purity, and scalability of the 2-aminothiophene product. The following table summarizes quantitative data from various optimization studies, comparing traditional methods with modern catalytic and mechanochemical approaches[2],[3],[1],[5].

Reaction VariableCondition / ReagentAverage Yield (%)Approx. TimeMechanistic Impact / Causality
Base Selection Morpholine (1.0 eq)75 - 85%2 - 4 hStandard basicity; balances Knoevenagel initiation with minimal side-product formation.
Piperidinium Borate (0.2 eq)90 - 95%1 - 2 hConjugate acid-base pair acts synergistically; truly catalytic, reducing base-induced degradation.
Solvent System Ethanol (Conventional)80 - 85%2 - 4 hOptimal polarity for intermediate stabilization; enables product precipitation upon cooling.
Solvent-Free (Ball Milling)85 - 95%< 1 hHigh local concentration accelerates kinetics; environmentally benign but requires specialized equipment.
Thermal Energy Conventional Heating (60 °C)80%3 - 5 hSufficient thermal energy to overcome the 25.4 kcal/mol barrier for S₈ ring opening.
Microwave (100 °C)85 - 92%10 - 15 minRapid, uniform heating accelerates polysulfide decomposition and cyclization.

Experimental Protocol: One-Pot Gewald Synthesis

This self-validating protocol describes the synthesis of a model compound (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) using cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

ExpWorkflow S1 Step 1: Reagent Mixing Ketone + Nitrile + S8 S2 S2 S1->S2 S3 Step 3: Thermal Activation Heat to 60°C (2-4 h) S2->S3 S4 Step 4: In-Process Control TLC & Visual Cues S3->S4 S5 Step 5: Workup Cooling & Filtration S4->S5 S6 Step 6: Purification Recrystallization S5->S6

Step-by-step experimental workflow for the one-pot Gewald synthesis of 2-aminothiophenes.

Materials & Reagents
  • Cyclohexanone (10.0 mmol, 1.0 equiv)

  • Ethyl cyanoacetate (10.0 mmol, 1.0 equiv)

  • Elemental sulfur (S₈, sublimed powder) (10.5 mmol, 1.05 equiv)

  • Morpholine (10.0 mmol, 1.0 equiv)

  • Absolute ethanol (15 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone, ethyl cyanoacetate, and absolute ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Sulfur Addition: Add the elemental sulfur powder to the stirring solution. Visual Baseline: The sulfur will remain largely insoluble at this stage, appearing as a cloudy, pale-yellow suspension.

  • Base Addition (Critical Control Point): Equip the flask with a reflux condenser. Using a syringe, add morpholine dropwise over 10 minutes while maintaining the internal temperature below 30 °C. Causality: The initial Knoevenagel condensation is exothermic. A rapid bolus addition of base can cause a localized pH and temperature spike, driving the ketone into competing self-aldol condensation pathways, which manifests as a dark, intractable tar rather than the desired product.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 60 °C. Self-Validating Visual Cue: As the reaction reaches ~50 °C, the Knoevenagel adduct forms and attacks the sulfur. The suspension will transition into a transparent, deep orange-red solution. This visual shift confirms that the rate-limiting S₈ ring-opening step has been successfully achieved[2],[4].

  • In-Process Monitoring: Stir at 60 °C for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1) as the eluent. The reaction is complete when the starting ketone spot disappears and a new, highly UV-active spot (the thiophene) appears at a lower Rf.

  • Workup & Isolation: Remove the flask from the heat and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes. Self-Validating Visual Cue: A copious crystalline precipitate should form as the solution cools, validating the successful thermodynamic isolation of the target 2-aminothiophene[2].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual morpholine and any unreacted starting materials.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure 2-aminothiophene derivative. Dry under high vacuum for 12 hours.

Analytical Validation

To ensure the structural integrity of the synthesized compound, perform the following analytical checks[2]:

  • ¹H NMR (400 MHz, CDCl₃): Look for a diagnostic broad singlet integrating to 2H around δ 5.5–6.0 ppm, characteristic of the primary amine (-NH₂) protons. The absence of aliphatic methylene protons adjacent to the cyanoacetate carbonyl confirms successful cyclization.

  • IR Spectroscopy: Two distinct, sharp absorption bands between 3400–3200 cm⁻¹ indicate the N-H stretching of the primary amine. A strong band at ~1650 cm⁻¹ corresponds to the conjugated ester carbonyl.

  • Mass Spectrometry (ESI-MS): The [M+H]⁺ peak must match the calculated exact mass of the target thiophene derivative.

References

  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Deriv
  • Gewald reaction - Wikipedia. Wikipedia.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

Sources

Method

Application Notes and Protocols: 4-Amino-5-methylthiophene-3-carboxylic acid in Materials Science

Introduction: A Versatile Thiophene Building Block for Advanced Materials 4-Amino-5-methylthiophene-3-carboxylic acid is a multifunctional thiophene derivative poised for significant applications in materials science. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Thiophene Building Block for Advanced Materials

4-Amino-5-methylthiophene-3-carboxylic acid is a multifunctional thiophene derivative poised for significant applications in materials science. Its unique structure, featuring a polymerizable thiophene ring, an electron-donating amino group, and a versatile carboxylic acid handle, makes it an exemplary candidate for the synthesis of advanced functional materials. The strategic placement of these functional groups allows for the development of conductive polymers with tunable properties, offering potential breakthroughs in organic electronics, sensing, and bioelectronics.

The thiophene core is the fundamental unit for building conjugated polymers, which are known for their electrical conductivity and electrochromic properties.[1] The amino group at the 4-position enhances the electron-donating character of the monomer, which can lead to polymers with lower oxidation potentials and higher conductivity. Simultaneously, the carboxylic acid at the 3-position provides a site for post-polymerization modification, enabling the attachment of various functionalities to tailor the material's properties for specific applications, such as enhancing solubility or introducing biocompatibility.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-5-methylthiophene-3-carboxylic acid in the synthesis of novel materials. We will delve into detailed protocols for both the synthesis of the monomer and its subsequent polymerization, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Monomer Synthesis: The Gewald Reaction Approach

The synthesis of polysubstituted 2-aminothiophenes can be efficiently achieved through the Gewald reaction.[4][5] This one-pot, multi-component reaction offers a straightforward route to 4-Amino-5-methylthiophene-3-carboxylic acid from readily available starting materials.

Protocol 1: Synthesis of 4-Amino-5-methylthiophene-3-carboxylic acid

Objective: To synthesize 4-Amino-5-methylthiophene-3-carboxylic acid via the Gewald reaction.

Materials:

  • Ethyl 2-cyano-3-methylbut-2-enoate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-methylbut-2-enoate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: To this stirring solution, add morpholine (1.5 equivalents) dropwise at room temperature. The addition of a base is crucial for the initial Knoevenagel condensation step.[1][6]

  • Reaction: Gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the aqueous mixture with 2M HCl to a pH of ~2. This will precipitate the crude ethyl 4-amino-5-methylthiophene-3-carboxylate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the crude ester in a 10% aqueous solution of NaOH.

    • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester to the carboxylic acid.

    • Cool the reaction mixture and acidify with 2M HCl to a pH of ~4-5. The 4-Amino-5-methylthiophene-3-carboxylic acid will precipitate out.

  • Purification:

    • Filter the solid product and wash thoroughly with cold water to remove any inorganic salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the pure 4-Amino-5-methylthiophene-3-carboxylic acid.

    • Dry the purified product in a vacuum oven.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Application in Conductive Polymers

The presence of the thiophene ring allows 4-Amino-5-methylthiophene-3-carboxylic acid to be polymerized into a conductive polymer. The resulting poly(4-Amino-5-methylthiophene-3-carboxylic acid) is expected to exhibit interesting electronic and electrochemical properties.

Protocol 2: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability.[7][8] Ferric chloride (FeCl₃) is a common and effective oxidizing agent for this purpose.[7]

Objective: To synthesize poly(4-Amino-5-methylthiophene-3-carboxylic acid) by chemical oxidative polymerization.

Materials:

  • 4-Amino-5-methylthiophene-3-carboxylic acid (monomer)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (or another suitable solvent like nitromethane)[3][9]

  • Methanol

  • Ammonia solution

  • Schlenk flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Sintered glass funnel

Procedure:

  • Monomer Solution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-Amino-5-methylthiophene-3-carboxylic acid monomer in anhydrous chloroform. The inert atmosphere is crucial to prevent unwanted side reactions with atmospheric oxygen and moisture.

  • Oxidant Solution: In a separate Schlenk flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically around 4:1.[7]

  • Polymerization:

    • Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature.

    • A color change should be observed, indicating the initiation of polymerization. The reaction mixture will likely turn dark, often black or deep blue/purple, which is characteristic of doped polythiophene.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Precipitation and Washing:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer using a sintered glass funnel.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual FeCl₃.

  • De-doping (Optional but Recommended):

    • To obtain the neutral form of the polymer, the precipitated polymer can be washed with a dilute ammonia solution. This process, known as de-doping, removes the dopant anions (in this case, likely FeCl₄⁻) from the polymer backbone.

    • After washing with ammonia solution, wash again with methanol until the filtrate is neutral.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Expected Outcome: A dark-colored powder of poly(4-Amino-5-methylthiophene-3-carboxylic acid). The solubility of the polymer may be limited, a common characteristic of many polythiophenes.[3][10]

ParameterValue/ConditionRationale
Monomer Concentration 0.1 MA common starting concentration for effective polymerization.
Oxidant:Monomer Ratio 4:1 (FeCl₃:Monomer)Ensures complete oxidation and polymerization of the monomer.[7]
Solvent Anhydrous ChloroformA common solvent for thiophene polymerization.[7]
Reaction Time 24 hoursAllows for sufficient chain growth and high molecular weight.
Precipitation Solvent MethanolEffectively precipitates the polymer while dissolving unreacted species.
Protocol 3: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, which is advantageous for the fabrication of electronic devices.[11][12]

Objective: To deposit a film of poly(4-Amino-5-methylthiophene-3-carboxylic acid) onto an electrode surface via electrochemical polymerization.

Materials:

  • 4-Amino-5-methylthiophene-3-carboxylic acid (monomer)

  • Acetonitrile (or another suitable solvent like propylene carbonate)

  • Tetrabutylammonium perchlorate (TBAP) or another suitable supporting electrolyte

  • Three-electrode electrochemical cell (Working electrode: e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile. The supporting electrolyte is essential to ensure the conductivity of the solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is clean and polished before use.

  • Polymerization:

    • Connect the electrodes to the potentiostat.

    • Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.

    • Cyclic Voltammetry: Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl) and back.[13] Repeated cycling will result in the gradual growth of the polymer film on the working electrode, which can be observed by an increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential that is slightly above the oxidation potential of the monomer. The polymer film will grow over time.

  • Film Characterization:

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • The deposited film can then be characterized electrochemically in a monomer-free electrolyte solution to study its redox properties.

    • The film's morphology and thickness can be analyzed using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

ParameterValue/ConditionRationale
Monomer Concentration 0.1 MProvides a sufficient concentration for film growth.
Supporting Electrolyte 0.1 M TBAPEnsures good ionic conductivity of the solution.
Solvent AcetonitrileA common polar aprotic solvent for electrochemistry.
Potential Range (CV) 0 V to +1.8 V (vs. Ag/AgCl)This range should encompass the oxidation potential of the monomer.
Number of Cycles (CV) 10-20 cyclesSufficient for the formation of a uniform film.

Visualizing the Processes

Chemical Structures and Reactions

cluster_0 Monomer Synthesis (Gewald Reaction) cluster_1 Chemical Oxidative Polymerization Start Ethyl 2-cyano-3-methylbut-2-enoate + S + Morpholine Product 4-Amino-5-methylthiophene-3-carboxylic acid Start->Product Reflux in Ethanol Monomer 4-Amino-5-methylthiophene-3-carboxylic acid Polymer Poly(4-Amino-5-methylthiophene-3-carboxylic acid) Monomer->Polymer FeCl3 in Chloroform

Caption: Key synthesis pathways for the monomer and its polymer.

Experimental Workflow: Chemical Polymerization

A Dissolve Monomer in Anhydrous Chloroform C Dropwise Addition of FeCl3 to Monomer Solution A->C B Prepare FeCl3 Solution B->C D Stir for 24h at Room Temperature C->D E Precipitate Polymer in Methanol D->E F Filter and Wash with Methanol E->F G De-dope with Ammonia Solution (Optional) F->G H Dry Polymer under Vacuum G->H

Caption: Workflow for chemical oxidative polymerization.

Experimental Setup: Electrochemical Polymerization

cell Electrochemical Cell Working Electrode (ITO) Counter Electrode (Pt) Reference Electrode (Ag/AgCl) Electrolyte: Monomer + TBAP in Acetonitrile potentiostat Potentiostat potentiostat->cell:we potentiostat->cell:ce potentiostat->cell:re

Caption: Three-electrode setup for electrochemical polymerization.

Conclusion and Future Outlook

4-Amino-5-methylthiophene-3-carboxylic acid represents a promising monomer for the development of a new generation of functional conductive polymers. The protocols detailed in this application note provide a solid foundation for the synthesis and polymerization of this versatile building block. The presence of both an amino and a carboxylic acid group opens up a vast landscape for further chemical modifications, allowing for the fine-tuning of material properties to meet the demands of various applications in materials science and beyond. Future research could explore the copolymerization of this monomer with other thiophene derivatives to create materials with tailored electronic and physical properties. Furthermore, the carboxylic acid group can be leveraged for bioconjugation, paving the way for the development of novel bioelectronic devices and sensors.

References

  • Gewald, K. (1966). Reaktionen mit α-Cyan-carbonsäure-amiden, I. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • El-Kashef, H. S., Farag, A. M., & El-Emary, T. I. (2002). The Gewald reaction: recent developments. ARKIVOC, 2003(5), 1-59.
  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.
  • McCullough, R. D. (1998). The chemistry of conducting polythiophenes.
  • Groenendaal, L., Jonas, F., Freitag, D., Pielartzik, H., & Reynolds, J. R. (2000). Poly (3, 4-ethylenedioxythiophene) and its derivatives: past, present, and future.
  • Sugimoto, R. I., Takeda, S., Gu, H. B., & Yoshino, K. (1986). Preparation of soluble polythiophene derivatives utilizing transition metal halides as catalysts and their property. Chemistry Express, 1(11), 635-638.
  • Li, G., Shrotriya, V., Huang, J., Yao, Y., Moriarty, T., Emery, K., & Yang, Y. (2005). High-efficiency solution processable polymer photovoltaic cells by self-organization of polymer blends.
  • Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Wetering, K. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
  • Heeger, A. J. (2001). Semiconducting and metallic polymers: the fourth generation of polymeric materials. Journal of Physical Chemistry B, 105(36), 8475-8491.
  • Mescoloto, A. F., Pulcinelli, S. H., Santilli, C. V., & Gonçalves, V. C. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. Polímeros, 23(4), 518-524.[3][10]

  • Leclerc, M., Diaz, F. M., & Wegner, G. (1989). Structural and electronic properties of poly (3-alkylthiophenes). Makromolekulare Chemie/Macromolecular Chemistry and Physics, 190(12), 3105-3116.
  • Fraleoni-Morgera, A., Della-Casa, C., Costa-Bizzarri, P., Lanzi, M., & Missiroli, A. (2003). Investigation on Different Procedures in the Oxidative Copolymerization of a Dye-Functionalized Thiophene with 3-Hexylthiophene. Macromolecules, 36(23), 8617-8622.[9]

  • Handbook of conducting polymers. (1998). Skotheim, T. A., Elsenbaumer, R. L., & Reynolds, J. R. (Eds.). CRC press.
  • Andersson, M. R., Somanathan, N., & Sundberg, M. (1993). Chemical oxidative polymerization of 3-substituted thiophenes. Synthetic Metals, 55(2-3), 1222-1227.
  • Tour, J. M., & Lamba, J. J. (1993). Synthesis of oligo (3-ethylthiophene) s with defined lengths. Journal of the American Chemical Society, 115(11), 4935-4936.
  • Zotti, G., Schiavon, G., Berlin, A., & Pagani, G. (1994). Electrochemical synthesis and properties of poly (3-alkylthiophenes) with long alkyl chains. Macromolecules, 27(7), 1938-1943.
  • Bäuerle, P. (1997). Polythiophenes: from synthesis to devices. In Electronic Materials: The Oligomer Approach (pp. 105-197). Wiley-VCH.
  • Kumar, A., & Reynolds, J. R. (2002). Copolymers of 3, 4-ethylenedioxythiophene (EDOT) with functionalized thiophenes: synthesis and properties. Macromolecules, 35(20), 7628-7636.
  • Lugg, P. S., & Wallace, G. G. (1992). Electrochemical polymerization of thiophenes. Journal of Electroanalytical Chemistry, 335(1-2), 295-308.[11]

  • Wang, J. X., Sun, Z. C., & Zhang, Z. L. (2001). Electrochemical polymerization of thiophene and its derivatives. Progress in polymer science, 26(7), 1067-1110.[12]

  • Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. (1991). Electrochemical polymerization of thiophene in the presence of bithiophene or terthiophene. Chemistry of Materials, 3(5), 888-897.[13]

Sources

Application

Advanced Biocatalysis and Enzymatic Workflows Involving Thiophene Carboxylic Acids

Executive Summary Thiophene carboxylic acids (TCAs) occupy a unique and highly versatile position in modern biocatalysis and biotechnology. As a Senior Application Scientist, I have structured this guide to explore TCAs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxylic acids (TCAs) occupy a unique and highly versatile position in modern biocatalysis and biotechnology. As a Senior Application Scientist, I have structured this guide to explore TCAs across three distinct paradigms:

  • As Transient Intermediates: Leveraging UbiD-like decarboxylases to drive thermodynamically challenging C–H carboxylation cascades.

  • As Electrocatalytic Matrices: Utilizing the electropolymerization of thiophene-3-carboxylic acid to fabricate conductive scaffolds for direct enzyme immobilization in biofuel cells.

  • As Pharmacophores: Exploiting the structural geometry of TCAs to design potent inhibitors for clinically relevant enzymes.

This application note provides field-proven insights, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure robust reproducibility in your laboratory.

Enzymatic C–H Carboxylation and Cascade Amidation

Mechanistic Causality and Thermodynamic Shifting

The direct enzymatic C–H carboxylation of heteroaromatic compounds, such as thiophene, is a highly attractive route for synthesizing thiophene-2-carboxylic acid. However, this reaction, catalyzed by prenylated FMN (prFMN)-dependent UbiD-like decarboxylases (e.g., HudA or AnFdc), is thermodynamically unfavorable under standard conditions; the equilibrium heavily favors decarboxylation[1].

To overcome this, we employ a thermodynamic shifting strategy . By coupling the carboxylation event with an ATP-dependent Amide Bond Synthetase (ABS) in a one-pot cascade, the transiently formed thiophene-2-carboxylic acid is immediately consumed and converted into a stable amide. This irreversible downstream step acts as a thermodynamic sink, pulling the entire equilibrium forward via Le Chatelier's principle[1].

Cascade Substrate Thiophene Enz1 UbiD Decarboxylase (HudA/AnFdc) + CO2 Substrate->Enz1 C-H Activation TCA Thiophene-2-carboxylic acid (Intermediate) Enz1->TCA Carboxylation (Reversible) Enz2 Amide Synthetase + Amine + ATP TCA->Enz2 Thermodynamic Pull Product Thiophene-2-carboxamide Enz2->Product Amidation (Irreversible)

One-pot enzymatic cascade coupling CO2 fixation with amide synthesis to drive equilibrium.

Protocol: One-Pot Biocatalytic Synthesis of Thiophene-2-Carboxamides

Objective: Convert thiophene to thiophene-2-carboxamide using a dual-enzyme system.

Materials:

  • Purified UbiD-like decarboxylase (HudA) loaded with prFMN cofactor.

  • Purified Amide Bond Synthetase (ABS).

  • Substrates: Thiophene (10 mM), Cyclopropylamine (20 mM).

  • Buffer: 100 mM Potassium phosphate, pH 7.5.

  • Cofactors: ATP (15 mM), MgCl₂ (5 mM), Ammonium bicarbonate (100 mM, CO₂ source).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer with ammonium bicarbonate in a sealed vessel to establish a dissolved CO₂ equilibrium.

    • Causality: A slightly alkaline pH (7.5) ensures the primary amine donor remains partially deprotonated (nucleophilic) while preserving the structural integrity of both enzymes.

  • Enzyme Addition: Add HudA (50 µM) and ABS (50 µM) to the reaction vessel.

  • Substrate Initiation: Introduce thiophene, cyclopropylamine, ATP, and MgCl₂.

  • Incubation: Incubate at 30°C under gentle agitation (150 rpm) for 24 hours.

    • Causality: Gentle agitation prevents shear-induced enzyme denaturation while ensuring adequate mass transfer of the gaseous CO₂/bicarbonate equilibrium into the liquid phase.

  • Validation & Quenching (Self-Validating Step): Quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 12,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (254 nm). The successful depletion of ATP (monitored via ADP formation) and the appearance of the carboxamide peak validate the cascade's efficacy.

Bioelectrocatalysis: Poly-Thiophene Carboxylic Acid (PTCA) Scaffolds

Matrix Design for Direct Electron Transfer

In the development of mediatorless biofuel cells and biosensors, achieving Direct Electron Transfer (DET) between an enzyme and an electrode is a primary challenge. Thiophene-3-carboxylic acid serves as an ideal monomer for this application[2].

Causality of Monomer Selection: Electropolymerization occurs at the α−α′ (2,5) positions of the thiophene ring. By utilizing thiophene-3-carboxylic acid, the polymerization yields a highly conjugated, conductive polythiophene backbone, while the carboxylic acid groups at the 3-position project outward into the solvent. These dangling -COOH groups provide a dense array of anchoring points for the covalent tethering of enzymes, such as Flavin adenine dinucleotide-dependent glucose dehydrogenase (FAD-GDH)[2].

Bioanode S1 Au Electrode S2 Electropolymerization (Thiophene-3-carboxylic acid) S1->S2 S3 PTCA Matrix (Exposed -COOH) S2->S3 alpha-alpha' coupling S4 EDC/NHS Activation S3->S4 NHS-ester formation S5 Covalent Tethering (FAD-GDH Enzyme) S4->S5 Amide bond via Lysine

Workflow for fabricating a PTCA-mediated bioanode for direct enzymatic glucose oxidation.

Protocol: Fabrication of a PTCA-FAD-GDH Bioanode

Objective: Create a mediatorless bioanode capable of direct glucose oxidation.

Materials:

  • Gold (Au) microelectrode.

  • Monomer: Thiophene-3-carboxylic acid (50 mM).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Activation Reagents: EDC (0.2 M) and NHS (0.05 M) in MES buffer (pH 5.0).

  • Enzyme: FAD-GDH (10 mg/mL in PBS, pH 7.4).

Step-by-Step Methodology:

  • Electropolymerization: Immerse the polished Au electrode in the monomer/electrolyte solution. Apply cyclic voltammetry (0.0 to +1.6 V vs. Ag/AgCl) for 10 cycles.

    • Causality: Anodic oxidation generates radical cations, driving the coupling reaction to form the conductive PTCA film.

  • Surface Activation: Rinse the modified electrode with deionized water, then incubate in the EDC/NHS solution for 1 hour at room temperature.

    • Causality: EDC activates the -COOH groups to an unstable O-acylisourea intermediate. NHS rapidly displaces this to form a semi-stable, amine-reactive NHS-ester, preventing rapid hydrolysis in aqueous media.

  • Enzyme Tethering: Transfer the activated electrode to the FAD-GDH solution. Incubate overnight at 4°C.

    • Causality: Surface lysine residues ( ε -amino groups) on FAD-GDH nucleophilically attack the NHS-esters, forming stable amide bonds. This physically shortens the electron tunneling distance to the conductive PTCA backbone.

  • Electrochemical Validation: Perform cyclic voltammetry in PBS (pH 7.4) containing 50 mM glucose. The emergence of a catalytic anodic current starting at approximately -0.03 V confirms successful DET from the FAD-GDH active site to the electrode[2].

Oxidative Dearomatization and Biodesulfurization

Beyond synthetic applications, the enzymatic oxidation of thiophenes is critical for the biodesulfurization of crude oil and the profiling of drug metabolism. Cytochrome P450 monooxygenases and Toluene Dioxygenase (TDO) catalyze the oxidative dearomatization of thiophenes[3].

TDO specifically catalyzes the cis-dihydroxylation of the thiophene ring. The resulting cis-dihydrodiol metabolites are transient but highly valuable chiral precursors.

  • Analytical Insight: Because these epoxide and sulfoxide metabolites are often highly reactive or unstable, trapping experiments (e.g., using glutathione) or rapid GC-MS/GC-FTIR analyses are mandatory to validate the dearomatization pathway[3].

Thiophene Carboxylic Acids in Drug Discovery

TCAs are not merely substrates; their rigid, planar geometry and hydrogen-bonding capabilities make them potent pharmacophores. Recent structural biology studies have identified thiophene carboxylic acids as a novel class of potent inhibitors against D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders[4].

Structure-Activity Relationship (SAR) Data

Crystallographic evidence reveals that the thiophene ring of these inhibitors tightly stacks against the Tyr224 residue in the DAO active site, effectively displacing the secondary pocket water network observed with classical inhibitors[4].

Table 1: SAR of Thiophene Carboxylic Acid Derivatives against DAO

CompoundStructural SubstitutionIC₅₀ (µM)Mechanistic / Crystallographic Insight
1a Thiophene-2-carboxylic acid7.8Tight π−π stacking with Tyr224; disappearance of the secondary pocket.
2a Thiophene-3-carboxylic acid4.4Optimized geometry for active site coordination and hydrogen bonding.
1b 5-Fluoro-thiophene-2-carboxylic acid< 7.8Small halogen substitution enhances hydrophobic packing without steric clash.
1c 5-Chloro-thiophene-2-carboxylic acid< 7.8Halogen bonding stabilizes the enzyme's S-state conformation.

Data summarized from structural basis studies of DAO inhibition[4].

References

  • Enzymatic C–H activation of aromatic compounds through CO2 fixation Source: Nature Chemical Biology (2020) URL:[Link]

  • Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation Source: MDPI (2022) URL:[Link]

  • Direct Enzymatic Glucose/O2 Biofuel Cell based on Poly-Thiophene Carboxylic Acid alongside Gold Nanostructures Substrates Derived through Bipolar Electrochemistry Source: ResearchGate URL:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: PMC / NIH URL:[Link]

Sources

Method

Application Note: High-Yield Esterification Protocol for 4-Amino-5-methylthiophene-3-carboxylic acid

Executive Summary Thiophene scaffolds, particularly functionalized aminothiophenes, are highly privileged synthons in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR ligands. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene scaffolds, particularly functionalized aminothiophenes, are highly privileged synthons in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR ligands. However, the esterification of 4-Amino-5-methylthiophene-3-carboxylic acid presents a unique synthetic challenge: the presence of the nucleophilic 4-amino group can lead to unwanted intermolecular self-condensation (amidation/polymerization) under standard coupling conditions.

This application note details a highly robust, self-validating protocol utilizing the thionyl chloride/methanol system (Brenner-Huber esterification). This method achieves high-yielding esterification while simultaneously protecting the delicate amine functionality in situ, eliminating the need for orthogonal protecting group chemistry[1].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific reagent system is chosen over traditional Fischer esterification or modern carbodiimide coupling.

  • In Situ Amine Protection: The addition of thionyl chloride ( SOCl2​ ) to methanol generates hydrogen chloride ( HCl ) and methyl chlorosulfite. The HCl immediately protonates the 4-amino group of the thiophene, converting it into a non-nucleophilic ammonium hydrochloride salt. This completely halts any competitive self-amidation[2].

  • Dual Activation: SOCl2​ acts as a potent activating agent, converting the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol to form the methyl ester.

  • Oxidative Stability: Free-base aminothiophenes are notoriously electron-rich and prone to rapid air oxidation. By driving the reaction to completion and isolating the product as a hydrochloride salt , the protocol inherently stabilizes the final compound, allowing for long-term benchtop storage without degradation.

Visualized Reaction Pathway

Mechanism SM 4-Amino-5-methylthiophene- 3-carboxylic acid Prot Amine Protonation (HCl from SOCl2/MeOH) SM->Prot Prevents Amidation Acyl Acyl Chloride Intermediate Prot->Acyl SOCl2 Activation Ester Nucleophilic Attack by Methanol Acyl->Ester -HCl, -SO2 Prod Methyl Ester Hydrochloride Salt Ester->Prod Final Product

Fig 1. Mechanistic pathway of the thionyl chloride-mediated esterification.

Reagent Specifications

Strict adherence to anhydrous conditions is required to prevent the hydrolysis of the acyl chloride intermediate back to the starting carboxylic acid.

Reagent / MaterialRoleEquivalentsSpecifications
4-Amino-5-methylthiophene-3-carboxylic acid Starting Material1.0 eqCAS: 66319-09-3, >95% purity
Thionyl Chloride ( SOCl2​ ) Activator / Catalyst1.5 - 2.0 eqReagent grade, freshly distilled
Methanol (MeOH) Reactant / Solvent10 mL / mmolAnhydrous, <50 ppm H2​O
Diethyl Ether ( Et2​O ) Anti-solventN/AAnhydrous, for trituration

Step-by-Step Experimental Protocol

Preparation & Cooling
  • In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 4-Amino-5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).

  • Purge the flask with inert gas (Nitrogen or Argon) and seal with a rubber septum.

  • Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

Activation Phase
  • Using a glass syringe, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled suspension over 15–30 minutes[1].

    • Causality Check: Dropwise addition at 0 °C is mandatory. The reaction of SOCl2​ with methanol is violently exothermic and releases copious amounts of SO2​ and HCl gases. Temperature control prevents solvent boil-over and suppresses side-reactions.

Esterification & Reflux
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 30 minutes).

  • Replace the septum with a reflux condenser (connected to a gas scrubber to neutralize SO2​ / HCl emissions).

  • Heat the reaction mixture to 65 °C (reflux) in an oil bath for 12 to 24 hours.

    • Validation Checkpoint: The initial suspension will gradually turn into a clear, homogeneous solution as the esterification proceeds and the soluble hydrochloride salt is formed.

Isolation & Purification
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo using a rotary evaporator (water bath at 35 °C) to remove all excess methanol and unreacted thionyl chloride.

  • To the resulting crude oily residue, add cold anhydrous diethyl ether (20 mL). Vigorously triturate the mixture until a fine precipitate forms.

  • Filter the precipitate through a sintered glass funnel (medium porosity) and wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Dry the isolated solid under high vacuum for 4 hours to afford methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride as a highly pure crystalline solid.

Process Workflow

Workflow N1 1. Preparation Suspend Amino-Thiophene in Dry MeOH N2 2. Activation Dropwise addition of SOCl2 at 0°C N1->N2 N3 3. Esterification Reflux at 65°C for 12-24 hours N2->N3 N4 4. Concentration Remove excess MeOH and SOCl2 in vacuo N3->N4 N5 5. Isolation Triturate with Et2O & Filter N4->N5 N6 Pure Methyl Ester Hydrochloride Salt N5->N6

Fig 2. Step-by-step experimental workflow for the esterification process.

Expected Analytical Profile

Successful execution of this protocol will yield a product matching the following analytical parameters. Because the product is isolated as a hydrochloride salt, NMR samples should be prepared in DMSO- d6​ .

Analytical ParameterExpected Value / Description
Physical Appearance Off-white to pale yellow crystalline solid
Isolated Yield > 85%
Purity (UPLC-UV) > 95% (at 254 nm)
Mass Spectrometry (ESI+) [M+H]+ m/z≈172.04 (Corresponds to free base)
1 H NMR (DMSO- d6​ , 400 MHz) δ 8.50 - 10.00 (br s, 3H, −NH3+​ ), 7.85 (s, 1H, Ar-H), 3.82 (s, 3H, −OCH3​ ), 2.35 (s, 3H, −CH3​ )

Note: The broad singlet corresponding to the ammonium protons ( δ 8.50 - 10.00) will readily exchange and disappear if D2​O is added to the NMR tube.

References

  • Juszczak K, Szczepankiewicz W, Walczak K. "Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives." Molecules. 2024; 29(3):629.

  • Bura T, et al. "Thermal behaviour of dicarboxylic ester bithiophene polymers exhibiting a high open-circuit voltage." RSC Advances. 2017; 7: 50453-50458.

  • Hiramatsu Y, Honma T. "Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives." European Patent Office. EP1528060A1.

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-Amino-5-methylthiophene-3-carboxylic Acid in Agrochemical Synthesis

Introduction: The Thiophene Scaffold in Modern Agrochemicals The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science.[1] Heterocyclic compounds, in partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Modern Agrochemicals

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science.[1] Heterocyclic compounds, in particular, form the structural basis for a vast array of commercial herbicides, fungicides, and insecticides. Among these, the thiophene ring is a privileged scaffold due to its unique electronic properties and ability to be functionalized, allowing for the fine-tuning of biological activity. This document provides a detailed guide for researchers and drug development professionals on the synthetic utility of 4-Amino-5-methylthiophene-3-carboxylic acid and its structural isomers in the synthesis of high-value agrochemicals. We will explore both a conceptual pathway for fungicide development and a detailed, practical protocol for the synthesis of a key herbicide intermediate.

Part 1: Conceptual Pathway to Thiophene-3-Carboxamide Fungicides

While large-scale commercial agrochemicals derived directly from 4-Amino-5-methylthiophene-3-carboxylic acid are not widely documented, its structure is highly analogous to the core of fungicides like Silthiofam. Silthiofam is a thiophene-3-carboxamide used as a seed dressing to control "take-all" disease in cereals.[2] This suggests that 4-Amino-5-methylthiophene-3-carboxylic acid is a valuable starting material for the synthesis of novel fungicide candidates through the generation of a diverse amide library.

Rationale for Synthetic Strategy

The core of this conceptual synthesis is the conversion of the carboxylic acid moiety into a carboxamide. The primary amino group at the 4-position, being a strong nucleophile, would interfere with the amidation reaction. Therefore, a protection-acylation-deprotection strategy is proposed. This approach allows for the selective formation of the desired amide bond at the 3-position.

Proposed Synthetic Workflow

G A 4-Amino-5-methylthiophene- 3-carboxylic acid B Protection of Amino Group (e.g., Boc Anhydride) A->B Step 1 C 4-(Boc-amino)-5-methylthiophene- 3-carboxylic acid B->C D Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) C->D Step 2 E Activated Thiophene Intermediate D->E F Amidation with Primary Amine (R-NH₂) E->F Step 3 G Protected Thiophene-3-carboxamide F->G H Deprotection of Amino Group (e.g., TFA, HCl) G->H Step 4 I Target 4-Amino-5-methylthiophene- 3-carboxamide (Fungicide Candidate) H->I

Caption: Conceptual workflow for the synthesis of thiophene-3-carboxamide fungicides.

Conceptual Protocol: Synthesis of a 4-Amino-5-methylthiophene-3-carboxamide Library

This protocol is designed to be a template for the synthesis of a library of diverse carboxamides for biological screening.

Step 1: Protection of the Amino Group

  • Rationale: To prevent the amino group from reacting during the carboxylic acid activation and amidation steps, it is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under the conditions of the subsequent steps and can be removed under acidic conditions.

  • Procedure:

    • Dissolve 4-Amino-5-methylthiophene-3-carboxylic acid (1.0 equiv.) in a suitable solvent such as a mixture of dioxane and water.

    • Add a base, for instance, sodium hydroxide (1.1 equiv.), and stir until the starting material is fully dissolved.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Activation of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. Common methods include conversion to an acid chloride with thionyl chloride (SOCl₂) or using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

  • Procedure (using SOCl₂):

    • Suspend the Boc-protected carboxylic acid (1.0 equiv.) in an inert solvent like toluene.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Add thionyl chloride (1.5 equiv.) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Step 3: Amidation

  • Rationale: The activated carboxylic acid derivative is reacted with a primary amine (R-NH₂) to form the desired amide bond. A wide variety of primary amines can be used to generate a library of candidate fungicides.

  • Procedure:

    • Dissolve the crude acid chloride (1.0 equiv.) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Add a solution of the desired primary amine (1.2 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in the same solvent dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target 4-amino-5-methylthiophene-3-carboxamide. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the protected amide in a suitable solvent like dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

    • Dry, concentrate, and purify as needed to obtain the final compound.

Step Key Reagents Intermediate/Product Purpose
14-Amino-5-methylthiophene-3-carboxylic acid, Boc₂O, NaOH4-(Boc-amino)-5-methylthiophene-3-carboxylic acidProtection of the amino group
2Boc-protected acid, SOCl₂, DMF4-(Boc-amino)-5-methylthiophene-3-carbonyl chlorideActivation of the carboxylic acid
3Acid chloride, Primary amine (R-NH₂), TriethylamineN-Alkyl-4-(Boc-amino)-5-methylthiophene-3-carboxamideFormation of the amide bond
4Protected amide, TFA or HClN-Alkyl-4-amino-5-methylthiophene-3-carboxamideDeprotection to yield the final product

Part 2: Synthesis of a 2-Aminothiophene-3-Carboxylate Herbicide Intermediate

While the user's query specified a 4-amino-3-carboxylic acid, the synthesis of 2-aminothiophene derivatives is highly relevant in the context of agrochemicals, particularly for sulfonylurea herbicides like thifensulfuron-methyl.[3][4] The Gewald reaction is a powerful and versatile one-pot method for the synthesis of 2-aminothiophenes.[5][6] We present here a detailed protocol for the synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate, a structural isomer of the user's requested compound, which serves as a key building block for various bioactive molecules.[7]

The Gewald Reaction: A Robust Route to 2-Aminothiophenes

The Gewald reaction is a multicomponent condensation between an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, typically in the presence of a basic catalyst.[8] It proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized 2-aminothiophene ring.[6]

Experimental Workflow: Gewald Synthesis

G A Propionaldehyde + Methyl Cyanoacetate B Knoevenagel Condensation (Morpholine catalyst) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Addition of Elemental Sulfur (S₈) C->D E Sulfur Adduct D->E F Intramolecular Cyclization & Tautomerization E->F G Methyl 2-amino-5-methylthiophene-3-carboxylate F->G

Caption: Reaction pathway for the Gewald synthesis of a 2-aminothiophene derivative.

Detailed Protocol: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol is adapted from established procedures for the Gewald synthesis.[7][9]

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Propionaldehyde58.0830.01.74 g
Methyl cyanoacetate99.0930.03.39 g
Sulfur powder32.0630.0960 mg
Morpholine87.1217.01.48 g
Dimethylformamide (DMF)--5 mL
Ethyl acetate--For extraction
Water--For washing
Saturated brine--For washing
Anhydrous magnesium sulfate--For drying

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sulfur powder (960.0 mg, 30.0 mmol) and dimethylformamide (5 mL). Stir until the sulfur is dissolved.

  • Addition of Reagents: Sequentially add methyl cyanoacetate (3.39 g, 30.0 mmol) and morpholine (1.48 g, 17.0 mmol) to the reaction flask. The solution will gradually turn dark brown.

  • Aldehyde Addition and Reaction: Add propionaldehyde (1.74 g, 30.0 mmol) to the mixture. Heat the reaction to 50 °C and stir overnight.

  • Work-up:

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[9]

    • Combine the organic layers and wash sequentially with water and then with saturated brine.[9]

  • Isolation and Purification:

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.[9]

    • Expected Yield: ~73.6%[9]

Link to Sulfonylurea Herbicides

The synthesized methyl 2-amino-5-methylthiophene-3-carboxylate is a valuable intermediate. While not the exact precursor for thifensulfuron-methyl, it illustrates the synthesis of the core aminothiophene ester scaffold. The synthesis of thifensulfuron-methyl requires a methyl 3-(aminosulfonyl)thiophene-2-carboxylate intermediate.[10] The amino group of a 2-aminothiophene can be converted to a sulfonyl chloride via diazotization followed by a Sandmeyer-type reaction with SO₂/CuCl₂, which can then be ammoniated to give the required sulfonamide. This sulfonamide is then reacted with a triazine isocyanate to form the final sulfonylurea herbicide.

Conclusion

4-Amino-5-methylthiophene-3-carboxylic acid and its structural isomers are versatile building blocks for the synthesis of novel agrochemicals. The conceptual pathway for the synthesis of thiophene-3-carboxamide fungicides demonstrates a direct application of this scaffold in creating libraries for biological screening. Furthermore, the detailed protocol for the Gewald synthesis of a 2-aminothiophene-3-carboxylate provides a practical and efficient method for accessing key intermediates for complex herbicides. These protocols and strategies underscore the importance of substituted aminothiophenes in the discovery and development of next-generation crop protection agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • AERU. Thifensulfuron (Ref: IN L9225). Available from: [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available from: [Link]

  • PubChem. Silthiofam. Available from: [Link]

  • National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available from: [Link]

  • Patsnap. Advancements in Carboxylic Acid-Derived Agrochemicals. Available from: [Link]

  • PubChem. Thifensulfuron methyl. Available from: [Link]

  • MDPI. The Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants: A Seedling Emergence and Growth Test. Available from: [Link]

  • Alanwood.net. thifensulfuron-methyl data sheet. Available from: [Link]

Sources

Method

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Substituted Thiophenes

Introduction: The Enduring Significance of the Thiophene Moiety The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Thiophene Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a vast array of pharmaceuticals, organic electronics, and conducting polymers. However, the functionalization of the thiophene core, particularly with the precision required for complex molecular architectures, presents unique challenges. The sulfur atom, while endowing the ring with its characteristic properties, can also act as a poison for many transition metal catalysts.[2]

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of metal-catalyzed cross-coupling reactions for the synthesis of substituted thiophenes. We will delve into the mechanistic underpinnings of these powerful transformations, offer field-proven protocols, and provide practical guidance for troubleshooting and optimization. Our focus is to not only present a set of instructions but to also illuminate the rationale behind the experimental choices, thereby empowering you to adapt and innovate in your own synthetic endeavors.

Navigating the Landscape of Thiophene Cross-Coupling

The direct functionalization of thiophenes can be achieved through a variety of metal-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the available starting materials. The most prevalent and powerful methods include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling a thiophene boronic acid or ester with an aryl or vinyl halide.

  • Sonogashira Coupling: Creation of C-C triple bonds by reacting a halothiophene with a terminal alkyne.

  • Stille Coupling: A versatile C-C bond-forming reaction between an organostannane (stannylthiophene) and an organic halide.

  • Heck-Mizoroki Reaction: The coupling of a halothiophene with an alkene to form a new C-C bond with vinylation.

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling a halothiophene with an amine.

  • Direct C-H Arylation: An increasingly popular and atom-economical approach that forges a C-C bond by directly coupling a C-H bond of the thiophene ring with an aryl halide.

The selection of the appropriate catalyst system, typically based on palladium, nickel, or copper, is paramount to the success of these reactions.

The Catalytic Heart of the Matter: A Mechanistic Overview

A fundamental understanding of the catalytic cycles governing these reactions is essential for rational optimization and troubleshooting. While each reaction has its nuances, they generally proceed through a series of well-defined steps.

Generalized Cross-Coupling Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)L_n (Active Catalyst) M_OA R-M(II)L_n-X (Oxidative Addition Complex) M0->M_OA Oxidative Addition M_TM R-M(II)L_n-R' (Transmetalation Complex) M_OA->M_TM Transmetalation M_TM->M0 Product R-R' (Coupled Product) M_TM->Product Reductive Elimination Byproduct X-[M'] M_TM->Byproduct Reagent R-X Reagent->M_OA Coupling_Partner R'-[M'] Coupling_Partner->M_TM

Figure 1: A simplified representation of a typical cross-coupling catalytic cycle.

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the halothiophene, forming a higher oxidation state metal complex. This is often the rate-limiting step.[3]

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid, organostannane) is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the metal center couple and are expelled as the desired product, regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for key cross-coupling reactions with substituted thiophenes. These protocols are intended as robust starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands, are highly effective. For challenging substrates, more active catalyst systems may be necessary.[6]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and the potential for side reactions.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents.[8]

Protocol 1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a general method for the Suzuki coupling of a 2-halothiophene derivative.[9]

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Thiophenes

Thiophene SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄Dioxane/H₂O90High[8]
2-Bromo-5-(nitrovinyl)thiopheneArylboronic acidPd(PPh₃)₄ (2-5)-K₃PO₄Dioxane/H₂O80-100Good[7]
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5 eq)Pd(PPh₃)₄ (cat.)-K₃PO₄Dioxane/H₂O9065-85[5]
4,5-Dibromothiophene-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (cat.)-Na₂CO₃Toluene/EtOH/H₂ORefluxGood[10]
Sonogashira Coupling: Accessing Thienylalkynes

The Sonogashira coupling is an indispensable tool for the synthesis of molecules containing a C(sp²)-C(sp) bond, which are important motifs in materials science and pharmaceuticals.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have been developed to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst.

Protocol 2: Sonogashira Coupling of 3-Iodothiophene with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of a halothiophene.

Materials:

  • 3-Iodothiophene (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodothiophene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of Substituted Thiophenes

Thiophene SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodothiopheneTerminal AlkynePd/CCuI, PPh₃Et₃NWaterRTGood[11]
3-Bromobenzo[b]thiophene-2-carbaldehydeTerminal AlkynePd(PPh₃)₂Cl₂ (2-5)CuI (3-6)Et₃NTHF or DMFRT to heatVariable[4]
Aryl IodideThiophene-derived AlkyneCu(DMEDA)₂Cl₂-Cs₂CO₃Dioxane135Good[12]
Stille Coupling: A Robust and Versatile C-C Bond Formation

The Stille coupling offers excellent functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[4] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[13]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.

  • Additives: The addition of a copper(I) salt can accelerate the transmetalation step. Lithium chloride is also often added to facilitate the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are typically employed.

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Halothiophene, Organostannane, Pd Catalyst, Solvent Setup->Reagents Reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) Reagents->Reaction Workup Work-up (Quench with aq. KF) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Figure 2: A typical workflow for performing a Stille cross-coupling reaction.

Protocol 3: Stille Coupling of 2-(Tributylstannyl)thiophene with 4-Bromotoluene

This protocol provides a general procedure for the Stille coupling.[4]

Materials:

  • 2-(Tributylstannyl)thiophene (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(tributylstannyl)thiophene, 4-bromotoluene, and Pd(PPh₃)₄.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours. This precipitates the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck-Mizoroki Reaction: Vinylation of Thiophenes

The Heck reaction is a powerful method for the formation of substituted alkenes by coupling an aryl or vinyl halide with an alkene.[14]

Protocol 4: Heck Reaction of 3-Bromothiophene with Methyl Acrylate

This protocol describes the synthesis of 3-thiopheneacrylic acid methyl ester.[14]

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.

  • Add anhydrous, degassed DMF, followed by triethylamine, 3-bromothiophene, and methyl acrylate.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[15]

Protocol 5: Buchwald-Hartwig Amination of 2-Chlorothiophene with Morpholine

This protocol is a general procedure for the amination of a halothiophene.[12]

Materials:

  • 2-Chlorothiophene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add 2-chlorothiophene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Substituted Thiophenes

Thiophene SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChlorothienopyridonePrimary Aromatic AminePd(OAc)₂ (cat.)BINAPCs₂CO₃Toluene-Good[16]
2-Chloro-8-iodoquinoxalinePrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂ (1-5)XPhos, SPhosNaOtBuToluene80-110Good[12]
Methyl 3-aminobenzo[b]thiophene-2-carboxylate(Hetero)aryl iodideCuI (cat.)L-prolineCs₂CO₃DioxaneModerateGood-High[17]
Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[18]

Protocol 6: Direct C-H Arylation of Thiophene with 4-Bromotoluene

This protocol describes an efficient phosphine-free direct C-H arylation.[18]

Materials:

  • Thiophene (1.5 eq)

  • 4-Bromotoluene (1.0 eq)

  • Bis(alkoxo)palladium complex (0.1-0.2 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous, degassed N,N-Dimethylacetamide (DMAc)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube, add the bis(alkoxo)palladium catalyst and potassium carbonate.

  • Evacuate and backfill with nitrogen.

  • Add anhydrous, degassed DMAc, followed by thiophene, 4-bromotoluene, and pivalic acid.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization: A Practitioner's Guide

Even with robust protocols, challenges can arise. The following guide addresses common issues encountered in cross-coupling reactions with thiophenes.

Troubleshooting_Guide Troubleshooting Common Issues Problem Low or No Yield Catalyst Catalyst Deactivation? Problem->Catalyst Conditions Suboptimal Conditions? Problem->Conditions Side_Reactions Side Reactions Prevalent? Problem->Side_Reactions Sol_Catalyst Increase Catalyst Loading Use More Robust Ligand Ensure Inert Atmosphere Catalyst->Sol_Catalyst Yes Sol_Conditions Screen Solvents/Bases Adjust Temperature Check Reagent Purity Conditions->Sol_Conditions Yes Sol_Side_Reactions Modify Conditions to Minimize Dehalogenation, Homocoupling, etc. Side_Reactions->Sol_Side_Reactions Yes

Figure 3: A decision-making flowchart for troubleshooting low-yielding reactions.

Issue 1: Catalyst Deactivation (Palladium Black Formation)

  • Cause: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation. Oxygen can also oxidize and deactivate the active Pd(0) catalyst.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the desired catalytic cycle over deactivation pathways.

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

    • Catalyst Precursors: Use more stable pre-catalysts that generate the active Pd(0) species in situ.

Issue 2: Dehalogenation or Protodeboronation

  • Cause: A common side reaction where the halide or boronic acid group is replaced by a hydrogen atom. This is often promoted by certain bases, the presence of water, or elevated temperatures.[17]

  • Solution:

    • Base Selection: Switch to a milder base. For Suzuki reactions, finely ground K₃PO₄ or K₂CO₃ are often preferable to stronger bases like NaOH.

    • Solvent System: Carefully control the amount of water in the reaction mixture. In some cases, anhydrous conditions may be beneficial.

    • Lower Temperature: Operate at the lowest effective temperature to slow the rate of the undesired side reaction.

Issue 3: Homocoupling

  • Cause: Dimerization of the starting materials (e.g., Glaser coupling of alkynes in Sonogashira reactions or homocoupling of organostannanes in Stille reactions).[19]

  • Solution:

    • Copper-Free Conditions: For Sonogashira reactions, eliminating the copper co-catalyst is the most effective way to prevent Glaser coupling.

    • Stoichiometry: Precise control of the stoichiometry of the coupling partners can minimize homocoupling.

    • Slow Addition: Slow addition of one of the coupling partners can maintain a low concentration and disfavor bimolecular homocoupling.

Conclusion: Empowering Innovation in Thiophene Chemistry

The metal-catalyzed cross-coupling reactions of substituted thiophenes are indispensable tools for the modern synthetic chemist. By understanding the underlying principles, carefully selecting the appropriate catalytic system, and adhering to robust experimental protocols, researchers can efficiently construct complex thiophene-containing molecules. This guide provides a solid foundation for navigating the intricacies of these reactions, from initial planning to troubleshooting and optimization. It is our hope that these application notes and protocols will not only serve as a practical resource but also inspire further innovation in the exciting and ever-evolving field of thiophene chemistry.

References

  • Török, F., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. Available at: [Link]

  • Li, Y., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chen, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 820. Available at: [Link]

  • Punta, C., et al. (2005). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 70(10), 4045-4048. Available at: [Link]

  • Mondal, B., et al. (2019). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 43(35), 14035-14043. Available at: [Link]

  • Request PDF. (2025). Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. ResearchGate. Retrieved from [Link]

  • Huang, X., et al. (2014). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. ACS Combinatorial Science, 16(8), 423-427. Available at: [Link]

  • Al-Tel, T. H. (2007). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Arkivoc, 2007(15), 148-156. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Gangu, K. K., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters, 47(50), 8893-8896. Available at: [Link]

  • Asad, S., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 43. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity Journal, 14(4), 859-866. Available at: [Link]

  • de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. Available at: [Link]

  • Asad, S., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 43. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. Available at: [Link]

  • Lemke, W. M., et al. (2015). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 2(1), 35-41. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. (2008). Retrieved from [Link]

  • Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (1998). The Journal of Organic Chemistry, 63(23), 8345-8350. Available at: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1051-1057. Available at: [Link]

  • Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. (2020). Organic Chemistry Frontiers, 7(12), 1476-1481. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2017). RSC Advances, 7(82), 52247-52267. Available at: [Link]

  • Hussain, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 987. Available at: [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters, 23(11), 4386-4391. Available at: [Link]

  • Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. (2010). Organometallics, 29(17), 3749-3756. Available at: [Link]

  • HECK REACTION: Heterocyclic reactants mechanism. (2019). YouTube. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2345. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 456. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application

Application Note: 4-Amino-5-methylthiophene-3-carboxylic Acid as a Versatile Building Block in Peptidomimetics and Heterocyclic Synthesis

Executive Summary 4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3) is a highly specialized, bifunctional building block characterized by an ortho-amino carboxylic acid motif situated on a rigid thiophene rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3) is a highly specialized, bifunctional building block characterized by an ortho-amino carboxylic acid motif situated on a rigid thiophene ring[1]. In modern drug discovery, this compound serves two distinct, high-value structural purposes:

  • As a Constrained β -Amino Acid Surrogate: It replaces flexible aliphatic residues (like β -Alanine) in solid-phase peptide synthesis (SPPS) to lock peptides into stable β -hairpin conformations, drastically increasing binding affinity for protein-protein interaction (PPI) targets[2].

  • As a Heterocyclic Core Synthon: It acts as a primary precursor for the synthesis of 5-methylthieno[3,4-d]pyrimidine scaffolds via high-temperature cyclocondensation[3]. These scaffolds are critical bioisosteres of quinazolines, widely used in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

This application note provides the mechanistic rationale, self-validating experimental protocols, and structural data necessary for successfully integrating this building block into your synthetic workflows.

Application I: Constrained β -Hairpin Peptidomimetics

Mechanistic Rationale & Causality

Targeting challenging PPIs, such as the [4], often requires peptides that can maintain a specific bioactive conformation. Linear peptides suffer from high entropic penalties upon binding because they must freeze into a single conformation from a highly dynamic state.

By substituting a flexible β -Alanine residue with 4-amino-5-methylthiophene-3-carboxylic acid (often designated as "Thio" in literature), chemists introduce a rigid heteroaromatic constraint[2]. The planarity of the thiophene ring forces the peptide backbone into a tight turn, pre-organizing the molecule into a stable β -hairpin[4]. Furthermore, the 5-methyl group provides localized hydrophobic bulk that can be leveraged to fill specific lipophilic sub-pockets in the target receptor.

G A Flexible Peptide (High Entropic Penalty) B Insert 4-Amino-5-methyl- thiophene-3-carboxylic acid A->B C Conformational Restriction (Thiophene Ring Rigidity) B->C D Stable β-Hairpin (Enhanced Target Affinity) C->D

Workflow of entropic stabilization in β-hairpin peptides using the thiophene building block.

Structure-Activity Relationship (SAR) Data

The impact of this specific building block on peptide potency is profound. Below is a summary of quantitative SAR data demonstrating its superiority over traditional amino acids when substituted at Position 8 of the EphA4-targeting peptide APY-d3[2].

Position 8 ResidueStructural CharacteristicRelative Binding Affinity ( Kd​ )Conformation
β -Alanine (Native)Flexible aliphaticBaselineDynamic equilibrium
2-AzetidineSmall cyclic aliphaticInactiveDisrupted hairpin
Non- β amino acidsVariableInactiveUnfavorable geometry
4-Amino-5-methylthiophene-3-carboxylic acid Rigid heteroaromatic Highly Potent (Enhanced) Stable β -hairpin
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Note: The amino group of this building block is an aromatic amine. It is significantly less nucleophilic than standard aliphatic amines due to electron delocalization into the thiophene ring and the electron-withdrawing effect of the adjacent carbonyl. Standard coupling conditions will fail.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes. Causality: Solvating the polymer matrix exposes reactive sites, ensuring uniform reaction kinetics.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling the Thiophene Building Block:

    • Mix 4-amino-5-methylthiophene-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and agitate for 2 hours at room temperature.

    • Self-Validation: Perform a standard Kaiser test. A negative result (yellow) confirms successful coupling of the thiophene's carboxylic acid to the peptide's N-terminus.

  • Critical Step: Coupling the Subsequent Amino Acid:

    • Because the thiophene amine is highly unreactive, generate a symmetric anhydride of the next Fmoc-amino acid, or use an acid fluoride derivative.

    • Alternatively, use microwave-assisted SPPS: Fmoc-AA-OH (5 eq), HATU (4.9 eq), DIPEA (10 eq) in DMF at 75°C for 30 minutes.

    • Self-Validation: The Kaiser test is unreliable for aromatic amines (false negatives). Validate this step via micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, followed by LC-MS analysis to confirm the mass shift.

  • Cleavage: Cleave the final peptide from the resin using standard TFA cocktails and precipitate in cold diethyl ether.

Application II: Synthesis of Thieno[3,4-d]pyrimidine Scaffolds

Mechanistic Rationale & Causality

Thienopyrimidines are privileged pharmacophores. The ortho relationship between the amine and the carboxylic acid on 4-amino-5-methylthiophene-3-carboxylic acid makes it an ideal precursor for Niementowski-type cyclocondensations[3].

When reacted with urea or formamide at elevated temperatures, the weakly nucleophilic thiophene amine attacks the electrophilic carbonyl of the reagent. The high thermal energy drives off water (dehydration) and ammonia, forcing an intramolecular cyclization. This yields a 5-methylthieno[3,4-d]pyrimidine core, driven by the thermodynamic stability of the resulting fused aromatic system. These cores are heavily utilized in the design of and various kinase inhibitors[3].

G A 4-Amino-5-methylthiophene- 3-carboxylic acid B Nucleophilic Attack (Urea/Formamide at 180°C) A->B C Intermediate Amide Formation B->C D Intramolecular Cyclization (Dehydration) C->D E Thieno[3,4-d]pyrimidine Core (Kinase/GPCR Scaffold) D->E

Synthetic pathway for the cyclocondensation of the thiophene building block into a pyrimidine.

Protocol: Solvent-Free Cyclocondensation

Synthesis of 5-methylthieno[3,4-d]pyrimidine-2,4-diol

Step-by-Step Methodology:

  • Reaction Setup: Intimately mix 4-amino-5-methylthiophene-3-carboxylic acid (1.0 eq) with an excess of urea (approx. 4.0 eq) in a round-bottom flask. Do not add solvent.

  • Thermal Activation: Heat the mixture to 180°C under an inert atmosphere for 1.5 to 2 hours.

    • Causality: Urea melts at ~133°C, acting as both the reactant and the solvent. At 180°C, urea partially decomposes into highly reactive isocyanic acid and ammonia, which readily react with the hindered thiophene amine to form the intermediate, followed by immediate cyclization[3].

  • Cooling: Remove from heat and allow the resulting solid mass to cool to room temperature.

  • Self-Validating Acid-Base Workup:

    • Add 1M aqueous Sodium Hydroxide (NaOH) to the flask and stir until the solids dissolve.

    • Causality: The desired thieno[3,4-d]pyrimidine-2,4-diol product contains an acidic imide proton ( pKa​ ~ 8-9). NaOH deprotonates the product, pulling it into the aqueous phase while leaving unreacted organic impurities and non-cyclized byproducts insoluble. Filter the solution to remove these impurities.

    • Slowly add 1M Hydrochloric Acid (HCl) to the filtrate until the pH reaches ~5-6.

    • Validation: The pure product will crash out of the solution as a distinct crystalline precipitate upon neutralization[3].

  • Isolation: Collect the precipitated crystals via vacuum filtration, wash with cold water, and dry under a vacuum.

References

  • Prentiss, A. M., Baggio, C., Pagett, J., Kulinich, A. O., Ethell, I. M., Muzzarelli, K., Assar, Z., & Pellecchia, M. (2024). "Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain." Journal of Medicinal Chemistry, 67(24), 22245-22253. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13286159, 4-Amino-5-methylthiophene-3-carboxylic acid." PubChem. URL:[Link]

  • Kakefuda, A., et al. (2011). "Aminopyrrolidine compound." United States Patent US8044068B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-5-methylthiophene-3-carboxylic Acid

Overview 4-Amino-5-methylthiophene-3-carboxylic acid is a highly specialized non-natural amino acid. Recently, it has gained significant traction in drug development as a critical structural moiety for designing constrai...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-Amino-5-methylthiophene-3-carboxylic acid is a highly specialized non-natural amino acid. Recently, it has gained significant traction in drug development as a critical structural moiety for designing constrained β-hairpin peptide mimetics, particularly those targeting the EphA4 ligand binding domain (EphA4-LBD) for neurodegenerative disease and oncology applications [1].

However, researchers frequently encounter severe yield bottlenecks when synthesizing this monomer. The electron-rich nature of the 4-aminothiophene core makes it highly susceptible to oxidative degradation, hydrodesulfurization (ring-opening), and spontaneous decarboxylation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and optimized protocols to maximize your synthetic yield.

Synthetic Workflow Visualization

SynthesisWorkflow Precursor Methyl 4-nitro-5-methylthiophene- 3-carboxylate Reduction Step 1: Chemoselective Reduction (Fe/NH4Cl or Pt/C) Precursor->Reduction Intermediate Methyl 4-amino-5-methylthiophene- 3-carboxylate Reduction->Intermediate Prevents ring opening Hydrolysis Step 2: Controlled Saponification (LiOH, THF/H2O, 0°C) Intermediate->Hydrolysis Protection Step 3: In situ N-Protection (Fmoc-OSu or Boc2O) Hydrolysis->Protection Avoids decarboxylation Final Protected 4-amino-5-methylthiophene- 3-carboxylic acid Protection->Final

Figure 1: Optimized synthetic workflow for 4-amino-5-methylthiophene-3-carboxylic acid derivatives.

Troubleshooting & FAQs

Q1: I am losing over 50% of my yield during the catalytic reduction of the 4-nitro precursor. LC-MS shows multiple aliphatic impurities. What is happening? A: You are likely experiencing hydrodesulfurization (C-S bond cleavage). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under high H₂ pressure is too harsh for thiophenes. The palladium inserts into the C-S bond, causing ring-opening and yielding aliphatic amine byproducts. Solution: Switch to a chemoselective reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) is highly effective and completely preserves the thiophene ring [2]. Alternatively, if you must use catalytic hydrogenation, use sulfided Platinum on Carbon (Pt(S)/C), which poisons the catalyst just enough to prevent C-S insertion while still reducing the nitro group.

Q2: My reduction to methyl 4-amino-5-methylthiophene-3-carboxylate is successful, but the product turns black and degrades within hours on the bench. How do I prevent this? A: Free 2-amino and 4-aminothiophenes are notoriously unstable due to their high electron density, which makes them prone to rapid air oxidation and polymerization. Solution: Never store the free amine base. Either immediately proceed to the next synthetic step, or precipitate the intermediate as a hydrochloride salt by bubbling dry HCl gas into your extraction solvent (e.g., diethyl ether). The protonated ammonium salt is bench-stable for months.

Q3: During the final ester hydrolysis to yield the free carboxylic acid, my product disappears, and NMR shows a loss of the carboxylate peak. Why? A: You are observing spontaneous decarboxylation. The amino group at the 4-position strongly donates electron density into the thiophene ring via resonance. When you acidify the reaction mixture to isolate the free carboxylic acid, the electron-rich C3 position becomes highly susceptible to protonation, facilitating the loss of CO₂. Solution: Do not isolate the unprotected amino acid. Perform a controlled alkaline saponification at 0 °C, and immediately trap the amine in situ using a protecting group (like Fmoc-OSu or Boc₂O) before acidification. By converting the electron-donating amine into an electron-withdrawing carbamate (Fmoc/Boc), you deactivate the ring and completely prevent decarboxylation.

Quantitative Data: Comparison of Reduction Conditions

The table below summarizes the causality between the choice of reducing agent and the resulting yield of methyl 4-amino-5-methylthiophene-3-carboxylate.

Reduction MethodReagentsTemp / TimeYield (%)Major Impurity Profile
Standard Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH25 °C / 12 h< 30%Ring-opened aliphatic amines, desulfurized products.
Poisoned Hydrogenation 5% Pt(S)/C, H₂ (1 atm), EtOAc25 °C / 8 h75 - 82%Trace unreacted starting material.
Metal-Mediated (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O80 °C / 2 h88 - 94% Iron oxide salts (easily removed via Celite filtration).
Stannous Chloride SnCl₂·2H₂O, EtOH70 °C / 4 h65 - 70%Tin-coordinated complexes (difficult to extract).

Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Chemoselective Reduction (Béchamp Method)

Objective: Convert methyl 4-nitro-5-methylthiophene-3-carboxylate to methyl 4-amino-5-methylthiophene-3-carboxylate without ring-opening.

  • Setup: In a 500 mL round-bottom flask, suspend Iron powder (5.0 equivalents, 325 mesh) and Ammonium Chloride (5.0 equivalents) in a 4:1 mixture of Ethanol/Water (100 mL).

  • Activation: Stir the suspension at 80 °C for 15 minutes to activate the iron surface.

  • Reaction: Slowly add methyl 4-nitro-5-methylthiophene-3-carboxylate (1.0 equivalent, 10 mmol) in small portions to avoid excessive frothing. Reflux the mixture for 2 hours.

  • Validation Check 1: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot that stains intensely with ninhydrin.

  • Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a pad of Celite, washing thoroughly with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Proceed immediately to Protocol 2 to avoid oxidative degradation.

Protocol 2: Saponification and In Situ Fmoc Protection

Objective: Hydrolyze the ester and protect the amine simultaneously to prevent decarboxylation and yield a peptide-synthesis-ready monomer.

  • Saponification: Dissolve the crude methyl 4-amino-5-methylthiophene-3-carboxylate from Protocol 1 in THF (30 mL). Cool to 0 °C in an ice bath. Add a solution of LiOH·H₂O (1.5 equivalents) in Water (10 mL) dropwise.

  • Validation Check 2: Monitor by LC-MS. Stir at 0 °C until the ester mass disappears and the zwitterionic amino acid mass [M+H]+ is dominant (approx. 4-6 hours). Do not let the reaction warm to room temperature.

  • In Situ Protection: To the cold reaction mixture, add Solid Na₂CO₃ to adjust the pH to approximately 9.0. Add Fmoc-OSu (1.2 equivalents) dissolved in THF (10 mL) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.

  • Acidification (Safe Step): Cool the mixture back to 0 °C. Carefully acidify to pH 3-4 using 1M HCl. Because the amine is now Fmoc-protected, the ring is deactivated, and decarboxylation will not occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the organics with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield Fmoc-4-amino-5-methylthiophene-3-carboxylic acid as a stable solid.

References

  • Prentiss AM, Baggio C, Pagett J, Kulinich AO, Ethell IM, Muzzarelli K, Assar Z, Pellecchia M. Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain. Journal of Medicinal Chemistry. 2024 Dec 26;67(24):22245-22253. Available at:[Link]

Troubleshooting

Technical Support Center: Optimization of Thieno[2,3-d]pyrimidine Formation

Welcome to the technical support center for the synthesis and optimization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] The efficient construction of this bicyclic system is, therefore, a critical focus for synthetic chemists.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of thieno[2,3-d]pyrimidines, particularly when following the common and versatile route of constructing the pyrimidine ring onto a pre-formed 2-aminothiophene.[1]

Issue 1: Low Yield of the 2-Aminothiophene Intermediate via Gewald Reaction

Question: I am experiencing a low yield in my Gewald reaction for the synthesis of the 2-aminothiophene precursor. What are the potential causes and how can I optimize the reaction?

Answer: The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base, is a robust method for preparing 2-aminothiophenes.[1][4][5][6][7][8][9][10] However, several factors can influence its efficiency.

Potential Causes and Optimization Strategies:

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Insight: The base facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, and also the subsequent reactions involving sulfur.

    • Recommendations:

      • Commonly used bases include morpholine, triethylamine, or potassium carbonate.[1] The optimal base often depends on the specific substrates.

      • Ensure the stoichiometry of the base is appropriate. An excess can sometimes lead to side reactions, while an insufficient amount will result in an incomplete reaction. Start with catalytic amounts and optimize as needed.

  • Reaction Temperature:

    • Insight: While many Gewald reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[1]

    • Recommendations:

      • If the reaction is sluggish at room temperature, gradually increase the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Solvent Choice:

    • Insight: The solvent must be able to dissolve the reactants and facilitate the reaction.

    • Recommendations:

      • Ethanol is a commonly used solvent and generally provides good results.[1][5][11]

      • In some cases, a more polar solvent like Dimethylformamide (DMF) might be beneficial.[12]

  • Purity of Reactants:

    • Insight: Impurities in the starting materials, particularly the ketone/aldehyde, can interfere with the reaction.

    • Recommendations:

      • Ensure all reactants are of high purity. If necessary, purify the starting materials before use.

Workflow for Optimizing the Gewald Reaction:

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Issue 2: Inefficient Cyclization of the 2-Aminothiophene to the Thieno[2,3-d]pyrimidine Core

Question: My cyclization step to form the thieno[2,3-d]pyrimidine ring is giving me a low yield and multiple side products. How can I improve this?

Answer: The cyclization of the 2-aminothiophene intermediate is a crucial step where the pyrimidine ring is annulated onto the thiophene. The choice of the cyclizing agent and reaction conditions are paramount for a successful transformation.

Potential Causes and Optimization Strategies:

  • Choice of Cyclizing Agent:

    • Insight: The cyclizing agent provides the necessary carbon atom(s) to form the pyrimidine ring. The reactivity of this agent will dictate the required reaction conditions.

    • Recommendations:

      • Formamide: Refluxing the 2-aminothiophene with excess formamide is a common method.[4][5]

      • Urea: Microwave-assisted reactions with urea can significantly reduce reaction times and improve yields.[1]

      • Acid Chlorides/Anhydrides: In the presence of a suitable catalyst or base, these can be used for cyclization.[8] For instance, reacting with benzoyl chloride in pyridine can be an effective method.

      • N,N-dimethylformamide dimethyl acetal (DMF-DMA): This reagent can be used for amination followed by a Dimroth rearrangement with anilines to yield N-substituted thieno[2,3-d]pyrimidines.[6][8][10]

  • Reaction Conditions (Conventional vs. Microwave):

    • Insight: Microwave irradiation often provides significant advantages over conventional heating, including shorter reaction times and higher yields.[1][6][8][13]

    • Recommendations:

      • If you are using conventional heating and experiencing issues, consider switching to a microwave-assisted protocol.

  • Catalyst and Additives:

    • Insight: Some cyclization reactions require a catalyst to proceed efficiently.

    • Recommendations:

      • For reactions involving acid chlorides, a base like pyridine is often necessary.

      • In some cases, a catalytic amount of a strong acid like concentrated HCl can be used.[8][12]

  • Purification Challenges:

    • Insight: The crude product may contain unreacted starting materials and side products that can complicate purification.

    • Recommendations:

      • Flash column chromatography is a common and effective method for purifying thieno[2,3-d]pyrimidine derivatives.[9] The choice of solvent system (e.g., ethyl acetate/hexanes) will depend on the polarity of your compound.

Comparative Data for Cyclization Methods:

Cyclizing AgentConditionsTypical Yield (%)Notes
FormamideRefluxVariable, often moderateA classic and straightforward method.[4][5]
UreaMicrowaveCan be highOffers reduced reaction times.[1]
Acid ChloridesBase (e.g., Pyridine)Good to highVersatile for introducing substituents.
DMF-DMA / AnilineAcetic Acid, MicrowaveGood to highLeads to N-substituted products via Dimroth rearrangement.[6][8][10]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to thieno[2,3-d]pyrimidines?

A1: There are two primary strategies for synthesizing the thieno[2,3-d]pyrimidine core:[1][8]

  • Route A: Annulation of a pyrimidine ring onto a pre-synthesized thiophene. This is the most common and versatile approach, often starting with a Gewald reaction to form a 2-aminothiophene intermediate.[1][8]

  • Route B: Construction of a thiophene ring onto an existing pyrimidine moiety. This route is less frequently employed.[1][8]

Q2: Are there any specific safety precautions I should take when working with the reagents for thieno[2,3-d]pyrimidine synthesis?

A2: Yes, several reagents used in these syntheses require careful handling:

  • Elemental Sulfur: Finely divided sulfur can be flammable. Avoid creating dust clouds.

  • Active Methylene Nitriles (e.g., Malononitrile): These can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Bases (e.g., Triethylamine, Morpholine): These are often corrosive and have strong odors. Use in a fume hood and wear gloves and eye protection.

  • Phosphoryl Chloride (POCl3): This is a highly corrosive and water-reactive substance. It should be handled with extreme care in a dry environment and under a fume hood.[5][12]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[11] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q4: What are some common applications of thieno[2,3-d]pyrimidines?

A4: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into a wide range of biologically active molecules, including:

  • Anticancer agents[2][4][7][12][14]

  • Kinase inhibitors (e.g., for FLT3, PI3K, B-Raf, RIPK2)[2][4][12][15]

  • Antimicrobial and antibacterial agents[9]

  • Anti-inflammatory agents[5]

  • Dopamine D2 receptor modulators[16]

General Reaction Scheme for Thieno[2,3-d]pyrimidine Synthesis (Route A):

Caption: A general two-step workflow for the synthesis of thieno[2,3-d]pyrimidines.

References

  • A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. Benchchem.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate.
  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. | Semantic Scholar.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. PubMed.
  • Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available from:

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • Subtle Modifications to a thieno[2,3-d]pyrimidine Scaffold Yield Negative Allosteric Modulators and Agonists of the Dopamine D 2 Receptor. PubMed.
  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC.

Sources

Optimization

Troubleshooting low solubility of 4-aminothiophene derivatives in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-aminothiophene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-aminothiophene derivatives.

Heterocyclic amines are notoriously difficult to handle due to their unique electronic and structural properties. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solubility failures and providing self-validating protocols to overcome them.

Troubleshooting Guide: Overcoming Low Solubility of 4-Aminothiophene Derivatives

Q1: Why does my 4-aminothiophene derivative exhibit such poor solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate?

Causality & Insight: The insolubility of 4-aminothiophenes in organic solvents is driven by two primary thermodynamic factors: structural planarity and robust intermolecular hydrogen bonding[1]. The thiophene ring is highly planar, which promotes tight crystal lattice packing via stacking. Concurrently, the primary amine (-NH ) acts as both a strong hydrogen bond donor and acceptor, forming rigid intermolecular networks.

Furthermore, many commercially available or synthetically derived 4-aminothiophenes are intentionally isolated and shipped as hydrochloride salts (e.g., Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride) to prevent oxidative degradation[2][3]. These salt forms possess high lattice energies and are inherently insoluble in aprotic organic solvents.

Q2: My compound is confirmed to be a hydrochloride salt. How can I efficiently convert it to a free base to improve its organic solubility?

Causality: Hydrochloride salts restrict solubility to aqueous or highly polar protic environments[3]. Free-basing removes the ionic charge, significantly increasing the molecule's lipophilicity and allowing it to solvate in standard organic media.

Protocol 1: Step-by-Step Free-Basing of 4-Aminothiophene Salts

  • Suspension: Suspend the 4-aminothiophene hydrochloride salt (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate (NaHCO ) (1:1 v/v, approx. 10 mL/gram of compound). Why: DCM acts as the organic sink for the forming free base, driving the equilibrium forward. NaHCO is a mild base that deprotonates the amine without causing base-catalyzed degradation of the thiophene core.

  • Reaction: Stir vigorously at room temperature for 30 minutes. Ensure the vessel is properly vented to accommodate CO gas evolution.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The free-based aminothiophene will partition into the lower DCM layer.

  • Extraction: Extract the aqueous layer twice more with equal volumes of DCM to ensure complete recovery.

  • Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na SO ).

  • Concentration: Filter and concentrate under reduced pressure. Self-Validation Check: To confirm complete salt removal, take a 1 mg aliquot of the resulting product, dissolve it in 1 mL of dilute aqueous HNO , and add a drop of 0.1 M Silver Nitrate (AgNO ). The absence of a white AgCl precipitate confirms the successful removal of the chloride counterion.

Q3: I have the free base, but solubility is still marginal. How should I systematically screen solvents without depleting my material?

Causality: While "like dissolves like" is a standard heuristic, heterocyclic amines require a precise balance of dielectric constant, hydrogen-bonding capacity, and dipole moment[4]. A systematic micro-scale screen prevents material waste and identifies synergistic co-solvent systems.

Protocol 2: Micro-Scale Solvent Screening

  • Preparation: Weigh 1-2 mg of the free-based 4-aminothiophene into a series of 2 mL glass HPLC vials.

  • Initial Solvation: Add 100 µL of the test solvent (refer to Table 1) to each vial. Vortex for 30 seconds at room temperature. Immediate dissolution indicates a highly workable solubility of >10 mg/mL[4].

  • Mechanical Disruption: If the compound remains insoluble, subject the vial to ultrasonic agitation (sonication) for 5 minutes. Why: Sonication provides mechanical cavitation that breaks down tight crystalline aggregates, overcoming the activation energy required for dissolution[4].

  • Thermal Disruption: If still insoluble, gently heat the vial to 40°C in a water bath for 5 minutes. Why: Heating increases kinetic energy, disrupting intermolecular hydrogen bonds. Self-Validation Check: Allow the heated vials to cool back to room temperature. If the compound precipitates upon cooling, the solution was supersaturated, and the solvent is not viable for room-temperature reactions[4]. A successful solvent system must maintain a clear, homogeneous solution for at least 1 hour post-cooling.

Table 1: Recommended Solvent Properties for 4-Aminothiophene Screening

SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorSuitability for 4-Aminothiophenes
Dichloromethane (DCM) 8.93NoNoGood for highly lipophilic free bases.
Tetrahydrofuran (THF) 7.58NoYesExcellent; H-bond acceptor disrupts amine self-association.
Methanol (MeOH) 32.7YesYesGood for salts and highly polar derivatives.
Acetonitrile (MeCN) 37.5NoYesModerate; high polarity but poor H-bond donor.
Dimethyl Sulfoxide (DMSO) 46.7NoYesUniversal solvent; ideal for NMR, but difficult to evaporate.
Q4: I need to perform H-NMR characterization, but the compound precipitates in standard CDCl and DMSO-d . What are the best alternatives?

Causality: Precipitation in NMR tubes is a classic sign of supersaturation or the presence of trace water in the deuterated solvent, which drastically reduces the solubility of lipophilic heterocycles[5]. Furthermore, strong intermolecular hydrogen bonding between the primary amines can cause aggregation even in highly polar solvents like DMSO-d .

Solutions:

  • Acidic Additives: Add 1-2 drops of deuterated trifluoroacetic acid (TFA-d or CF COOD) directly to the NMR tube[5]. Why: This protonates the amine, breaking the planar stacking and amine-amine hydrogen bonds, forming a highly soluble trifluoroacetate salt.

  • Binary Solvent Systems: Utilize a custom mixture such as CDCl :MeOD (4:1 v/v)[5]. Why: The protic MeOD acts as a hydrogen-bond donor/acceptor to solvate the amine group, while the CDCl solvates the hydrophobic thiophene core.

  • Thermal NMR: Perform the NMR acquisition at an elevated probe temperature (e.g., 40°C–50°C)[5]. Why: Continuous thermal energy prevents the kinetic aggregation of the molecules during the scan.

Q5: If all physical solvent optimizations fail, how can I chemically modify the compound to improve solubility for downstream organic synthesis?

Causality: When physical methods (heating, sonication, co-solvents) fail, it indicates the thermodynamic stability of the crystal lattice is too high. To bypass this, you must temporarily alter the molecular architecture to disrupt crystal packing[1].

Solution: Transient N-Boc Protection Introducing a bulky, lipophilic protecting group like tert-butyloxycarbonyl (Boc) breaks the molecular symmetry and masks the hydrogen-bond donor[1].

  • Dissolve/suspend the aminothiophene in THF.

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature until completion (monitored by TLC). Self-Validation Check: The resulting N-Boc derivative will exhibit a drastically lower melting point and enhanced solubility in non-polar solvents like DCM or hexanes, confirming the successful disruption of the crystal lattice. The Boc group can be easily removed later using TFA in DCM.

Solubility Troubleshooting Workflow

SolubilityTroubleshooting Node1 4-Aminothiophene Derivative Exhibits Low Organic Solubility Node2 Determine Chemical State: Is it a Hydrochloride Salt? Node1->Node2 Node3 Perform Free-Basing Protocol (Neutralize with NaHCO3) Node2->Node3 Yes (Salt Form) Node4 Execute Micro-Scale Solvent Screen Node2->Node4 No (Free Base) Node3->Node4 Node5 Assess Solubility in Pure Solvents Node4->Node5 Node6 Utilize Co-Solvents (e.g., DCM/MeOH mixtures) Node5->Node6 Insoluble Node8 Proceed with Downstream Synthesis or Analysis Node5->Node8 Soluble Node7 Chemical Derivatization (e.g., N-Boc Protection) Node6->Node7 Insoluble Node6->Node8 Soluble Node7->Node8

Logical workflow for troubleshooting 4-aminothiophene solubility.

References

  • ResearchGate - Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • NIH / PMC - Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at:[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Regioselective Functionalization of 4-Aminothiophenes

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most pervasive challenges encountered during the late-stage functionalization and C–H act...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most pervasive challenges encountered during the late-stage functionalization and C–H activation of 4-aminothiophenes.

The electron-rich nature of the aminothiophene core, combined with multiple reactive sites (C2, C3, C5), often leads to complex product mixtures, over-oxidation, or undesired C–N coupling. This guide provides field-proven, self-validating protocols to help you establish absolute regiocontrol in your synthetic workflows.

Section 1: Diagnostic Troubleshooting Guides

Issue 1: Poor C2 vs. C5 Regioselectivity in Pd-Catalyzed C–H Arylation

Symptom: GC-MS or NMR analysis indicates a statistical mixture of C2-arylated, C5-arylated, and di-arylated products, severely complicating purification. Causality: The 4-amino group strongly donates electron density into the thiophene ring via resonance, activating both the adjacent C3/C5 positions and the C2 position. Palladium insertion is thermodynamically driven, but without steric or directing group intervention, the activation energies for C2 and C5 palladation are nearly identical, resulting in an uncontrolled Electrophilic Aromatic Substitution ( SE​Ar ) pathway. Solution: Implement a transient directing group (TDG) or utilize specific bulky ligands. Converting the 4-amino group into an amide and utilizing a strongly coordinating, sterically demanding ligand like TTBP·HBF4 (tri-tert-butylphosphonium tetrafluoroborate) shifts the pathway from SE​Ar to a Concerted Metalation-Deprotonation (CMD) mechanism. This strictly favors the directed C2 position[1]. Self-Validating System: Before committing your advanced intermediates to a full catalytic scale-up, validate the directing group's efficacy by running a micro-scale reaction in CD3​OD with the Pd catalyst, omitting the aryl halide. A successful CMD pathway will manifest as a rapid, selective H/D exchange exclusively at the C2 position in the 1H -NMR spectrum. If deuterium incorporation is observed at C5, your directing group is insufficiently coordinating.

Issue 2: Competitive C–N Amination over C–H Functionalization

Symptom: Formation of N-arylated or N-alkylated byproducts (Buchwald-Hartwig type coupling) instead of the desired thiophene ring functionalization. Causality: The primary or secondary amine at the C4 position is a potent nucleophile. In the presence of transition metals and strong bases (e.g., NaOtBu ), the deprotonation of the amine outcompetes the C–H bond cleavage, funneling the catalytic cycle toward C–N coupling. Solution: Mask the amine as a phthalimide or a bulky Boc-protected group. If a free amine must be used, strictly utilize mild, coordinating bases like Potassium Acetate (KOAc) or Potassium Carbonate ( K2​CO3​ ). These bases are strong enough to facilitate the CMD transition state for C–H activation but too weak to prematurely deprotonate the amine[1].

Section 2: Frequently Asked Questions (FAQs)

Q: How do I achieve selective C5 halogenation on a 2-substituted-4-aminothiophene? A: To direct electrophilic halogenation (e.g., using NBS or NIS) to the C5 position, you must leverage the steric bulk at the C2/C3 positions. Using a non-polar solvent like DCM at -78 °C minimizes the activation energy required for the highly reactive C5 position. Ensure the amine is protected as an acetamide to prevent N-halogenation and to moderate the ring's overall nucleophilicity, which prevents destructive over-halogenation[2].

Q: Why does my 4-aminothiophene decompose or turn black during oxidative multicomponent reactions? A: 4-Aminothiophenes possess exceptionally high HOMO energy levels, making them highly susceptible to single-electron oxidation and subsequent radical polymerization (similar to polythiophene formation). When using oxidants or performing multicomponent reactions (like the Petasis reaction), lower the temperature and switch to a highly fluorinated, hydrogen-bond donating solvent such as hexafluoro-2-propanol (HFIP). HFIP stabilizes the polar radical cation intermediates and suppresses undesired oligomerization pathways[3].

Section 3: Experimental Protocol: Regioselective C2-Arylation

This protocol utilizes a Pd-catalyzed CMD pathway to ensure >95% regioselectivity at the C2 position of protected 4-aminothiophenes.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with the N-protected 4-aminothiophene derivative (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)2​ (5 mol%, 11.2 mg), and TTBP·HBF4 (10 mol%, 29.0 mg).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv, 276 mg). Critical Control Point: Do not substitute with alkoxide bases, as this will trigger N-arylation.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours behind a blast shield.

  • Quench & Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient to isolate the pure C2-arylated product.

Section 4: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen catalyst system and the resulting regioselectivity, highlighting why the specific conditions in the protocol above were selected.

Table 1: Effect of Catalyst and Base on C2 vs. C5 Regioselectivity in 4-Aminothiophene Arylation

Catalyst SystemBase (Equiv)SolventTemp (°C)C2:C5 RatioYield (%)Primary Reaction Pathway
Pd(OAc)2​ / NoneKOAc (2.0)DMF12045:5534Uncontrolled SE​Ar
Pd(OAc)2​ / PPh3​ K2​CO3​ (2.0)Toluene10060:4052Mixed SE​Ar / CMD
Pd(OAc)2​ / TTBP·HBF4 K2​CO3​ (2.0) Toluene 100 >95:5 88 Directed CMD
Pd(OAc)2​ / TTBP·HBF4 NaOtBu (2.0)Toluene100N/A15N-Arylation (Buchwald)

Section 5: Mechanistic Visualization

The following decision tree illustrates the logical workflow for selecting the correct reaction conditions based on the desired functionalization site of the 4-aminothiophene core.

Regioselectivity Start 4-Aminothiophene Core Protect Amine Protection (Ac, Boc, Phthalimide) Start->Protect Mask Nucleophilicity Unprotected Free Amine (-NH2) Start->Unprotected Direct Use Path1 Pd(OAc)2 / KOAc CMD Pathway Protect->Path1 Path2 Electrophilic Halogenation (NBS) Protect->Path2 Path3 Strong Base / Pd (Buchwald-Hartwig) Unprotected->Path3 ResultC2 Regioselective C2-Functionalization Path1->ResultC2 ResultC5 Regioselective C5-Functionalization Path2->ResultC5 ResultN N-Functionalization (Undesired/Alternative) Path3->ResultN

Logical decision tree for controlling regioselectivity in 4-aminothiophene functionalization.

References
  • Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines Source: MDPI URL
  • Title: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds Source: Taylor & Francis URL
  • Title: Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines Source: ACS Publications URL

Sources

Optimization

Preventing decarboxylation of thiophene-3-carboxylic acids during reactions

Welcome to the Technical Support Center for Heteroaromatic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or side-product formation when functi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaromatic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or side-product formation when functionalizing thiophene-3-carboxylic acids. The most common culprit is unintended decarboxylation.

This guide is designed to dissect the mechanistic causality behind this phenomenon, provide authoritative troubleshooting FAQs, and outline a self-validating experimental protocol to ensure the structural integrity of your thiophene derivatives during complex syntheses.

I. Troubleshooting FAQs: Mechanistic Insights & Causality

Q1: Why does my thiophene-3-carboxylic acid decarboxylate during cross-coupling, and is it as prone to this as the 2-isomer? A: Thiophene-3-carboxylic acid is generally more stable than thiophene-2-carboxylic acid. In the 2-isomer, the adjacent sulfur atom highly stabilizes the incipient carbanion (or ylide intermediate) formed during CO₂ extrusion, making it highly susceptible to protodecarboxylation[1]. However, the 3-isomer is not immune. Under cross-coupling conditions, transition metals like Ag(I), Cu(I), and Pd(II) actively lower the activation energy for decarboxylation by forming a metallated intermediate that readily extrudes CO₂[2][3]. If your reaction utilizes silver additives (like Ag₂CO₃) or exceeds 100 °C, protodecarboxylation shifts from a minor side reaction to the dominant pathway[4].

Q2: I need to perform a basic workup and a high-temperature reaction. Do my base and solvent choices impact the rate of decarboxylation? A: Absolutely. The transition state for decarboxylation is highly dependent on the stabilization of the leaving carboxylate and the resulting carbanion. Strong, non-nucleophilic organic bases such as DBU and DABCO, particularly when paired with highly polar, aprotic solvents like sulfolane or DMSO, are notorious for promoting continuous protodecarboxylation of heteroaromatic carboxylic acids[1][5]. To prevent this, swap to weaker inorganic bases (e.g., K₂CO₃) and less polar solvents, which do not stabilize the charge separation required for CO₂ extrusion.

Q3: What is the most foolproof method to prevent decarboxylation if harsh transition-metal conditions are unavoidable? A: The standard in the field is to mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction[6][7]. Because decarboxylation strictly requires the free carboxylate anion to form the transition state for CO₂ extrusion, esterification completely shuts down this mechanistic pathway. After your harsh synthetic steps, the ester can be cleanly hydrolyzed back to the acid[7].

II. Reaction Conditions & Decarboxylation Risk Assessment

To aid in your experimental design, the following table summarizes how specific reagents influence the stability of the thiophene-3-carboxylic acid moiety.

Reagent / Catalyst SystemSolvent & TempDecarboxylation RiskScientific Rationale & Prevention Strategy
Ag₂CO₃ / AcOH DMSO, 80–120 °CCritical Silver actively catalyzes protodecarboxylation via a metallated intermediate[4]. Prevention: Exclude Ag additives; use Pd-only systems.
DBU or DABCO Sulfolane, >200 °CCritical Polar aprotic solvents stabilize the transition state for thermal extrusion[1][5]. Prevention: Mask as an ester or use K₂CO₃.
Cu(I) / Quinoline Neat, >150 °CHigh Copper facilitates classical decarboxylative coupling[3]. Prevention: Mask as an ester prior to any Cu-catalyzed steps.
Pd(PPh₃)₄ / K₂CO₃ Toluene/H₂O, 80 °CLow to Moderate Mild base and biphasic solvent limit free carboxylate solubility in the organic phase. Prevention: Keep temperature strictly < 100 °C.

III. System Visualization: Protection vs. Direct Coupling

The following logical workflow illustrates the causality of yield loss during direct coupling and the self-validating protection strategy used to bypass it.

Mechanism cluster_risk High Risk of Decarboxylation cluster_safe Prevention Workflow Start Thiophene-3-Carboxylic Acid Metal Ag/Cu Catalysts or Strong Bases (DBU) Start->Metal Direct use Protect Esterification (MeOH, H+) Start->Protect Mask Acid Loss CO2 Extrusion (Decarboxylated Thiophene) Metal->Loss Heat >100°C Coupling Cross-Coupling (Pd-Catalyzed) Protect->Coupling Stable Intermediate Deprotect Mild Hydrolysis (LiOH, THF/H2O) Coupling->Deprotect Isolate Ester Product Functionalized Thiophene-3- Carboxylic Acid Deprotect->Product Recover Acid

Workflow comparing the high-risk direct coupling versus the safe esterification-protection strategy.

IV. Self-Validating Experimental Protocol

To guarantee the integrity of your compound, utilize this step-by-step protection-coupling-deprotection methodology. This protocol is designed as a self-validating system: at each phase, specific analytical markers confirm success before you proceed, eliminating downstream guesswork.

Phase 1: Esterification (Protection)

Causality: Converting the acid to a methyl ester removes the acidic proton, preventing the formation of the carboxylate anion required for CO₂ extrusion[6].

  • Suspend thiophene-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Check: Run ¹H NMR. The disappearance of the broad carboxylic acid peak (~12 ppm) and the appearance of a sharp singlet at ~3.8 ppm (ester -CH₃) confirms complete protection.

Phase 2: Transition-Metal Catalyzed Cross-Coupling

Causality: With the carboxylate masked, transition metals (Pd, Cu) will exclusively target your intended reactive sites (e.g., halogens on the thiophene ring) without interacting with the carbonyl group.

  • Combine the protected thiophene-3-ester, coupling partner (e.g., boronic acid), and Pd-catalyst in a Schlenk flask.

  • Degas the solvent system (e.g., Toluene/H₂O) via three freeze-pump-thaw cycles to prevent oxidative degradation.

  • Heat to the required temperature (e.g., 90 °C) for 8 hours.

  • Self-Validation Check: Perform LC-MS analysis. The presence of the coupled product mass without a corresponding M-44 peak (loss of CO₂) validates that decarboxylation was successfully prevented.

Phase 3: Mild Saponification (Deprotection)

Causality: Using LiOH rather than NaOH or KOH provides a milder hydroxide source, which selectively hydrolyzes the ester back to the acid without degrading the newly functionalized heteroaromatic ring[7].

  • Dissolve the coupled ester in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Remove organic solvents in vacuo, dilute with water, and acidify to pH 2 using 1M HCl to precipitate the product.

  • Self-Validation Check: IR spectroscopy will show the disappearance of the sharp ester C=O stretch (~1735 cm⁻¹) and the return of the broad O-H stretch (2500–3300 cm⁻¹), confirming the regeneration of the free thiophene-3-carboxylic acid.

V. References

  • Title: 3-Thiophenezoic acid 88-13-1 wiki - Guidechem Source: guidechem.com URL:

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. | Organic Process Research & Development Source: acs.org URL:

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane | Request PDF Source: researchgate.net URL:

  • Title: Silver-Catalysed Protodecarboxylation of Carboxylic Acids Source: rsc.org URL:

  • Title: A Novel and Expeditious Approach to Thiophene-3-carboxylates Source: researchgate.net URL:

  • Title: Decarboxylation - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Title: Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids Source: tandfonline.com URL:

Sources

Troubleshooting

Technical Support Center: 4-Amino-5-methylthiophene-3-carboxylic Acid Workup &amp; Troubleshooting

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling amphoteric heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling amphoteric heterocycles. 4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3)[1] is a highly versatile building block used in drug discovery and metal-organic framework synthesis[2]. However, its zwitterionic nature and electron-rich thiophene core make standard organic workups highly inefficient.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize your yields and product purity.

I. Physicochemical Profile & Workup Implications

To successfully isolate this compound, you must first understand its physical properties. The presence of both a basic amine and an acidic carboxylate dictates its solubility profile.

ParameterValue / DescriptionWorkup Implication
CAS Number 66319-09-3[1]Standard identifier for inventory and safety data.
Molecular Weight 157.19 g/mol Determines stoichiometric calculations.
Acidic pKa (-COOH) ~ 4.0 - 4.2Deprotonates > pH 4.5; avoid basic aqueous washes (e.g., NaHCO₃) as the product will partition into the water.
Basic pKa (-NH₂) ~ 2.5 - 3.0Protonates < pH 2.5; avoid strong acidic aqueous washes (e.g., 1M HCl) as the product will form a water-soluble salt.
Isoelectric Point (pI) ~ 3.3 - 3.6Critical Target: Adjusting the aqueous phase to this pH is required for precipitation or organic extraction[3].
Organic Solubility Amphoteric / ZwitterionicPoor in non-polar solvents (hexanes, toluene). Requires polar organics (EtOAc, n-BuOH, or 10% MeOH/DCM).
II. General Workup Logic

G A Crude Reaction Mixture B Quench & Remove Volatiles A->B C Adjust Aqueous pH to pI (~pH 3.5 - 4.0) B->C D Does Solid Precipitate? C->D E Vacuum Filtration & Cold Aqueous Wash D->E Yes (High Conc.) F Extract with Polar Organic (EtOAc, n-BuOH, 10% MeOH/DCM) D->F No / Emulsion G Dry over Na2SO4 & Concentrate F->G

Fig 1: Isoelectric workup workflow for amphoteric aminothiophene derivatives.

III. Troubleshooting Guides & FAQs

Q1: Why do I lose my product in the aqueous phase during standard acid/base extractions? A1: 4-Amino-5-methylthiophene-3-carboxylic acid is an amphoteric molecule (a zwitterion)[3]. During a standard basic wash, the carboxylic acid deprotonates to form a highly water-soluble carboxylate salt. Conversely, during an acidic wash, the amino group protonates to form a water-soluble ammonium salt. Troubleshooting Action: To successfully extract this compound into an organic layer, you must adjust the aqueous phase to its isoelectric point (pI), typically between pH 3.3 and 4.0. At this pH, the molecule possesses a net charge of zero, minimizing its hydration energy and allowing it to partition into a polar organic solvent.

Q2: My isolated product is dark brown/black instead of the expected pale yellow. What went wrong? A2: Aminothiophenes are highly electron-rich heterocycles. The methyl group at position 5 further donates electron density, making the amino group exceptionally susceptible to oxidation and subsequent polymerization when exposed to air and light[4]. This degradation manifests as dark-colored impurities. Troubleshooting Action: Degas your extraction solvents using nitrogen or argon sparging prior to workup. Perform the extraction swiftly, avoid prolonged heating during solvent evaporation (keep bath < 40 °C), and store the isolated solid under an inert atmosphere at -20 °C. If the product is already dark, a quick filtration through a short pad of silica gel or recrystallization using activated carbon can remove these polymeric impurities.

Q3: How do I remove coupling reagents (like EDC or HATU) without washing away my amphoteric thiophene product? A3: Removing coupling reagents from amphoteric products is notoriously difficult because standard aggressive acidic or basic washes will also pull your target product into the aqueous layer. Troubleshooting Action: Leverage the differential pKa values. EDC contains a tertiary amine with a pKa around 8.0. By carefully adjusting the aqueous wash to pH 3.5–4.0, the EDC byproduct remains fully protonated and highly water-soluble, while the 4-Amino-5-methylthiophene-3-carboxylic acid reaches its neutral zwitterionic state[5]. Extract with a polar organic solvent (e.g., 10% MeOH/DCM). The coupling byproducts will remain in the aqueous layer.

Q4: I am experiencing severe emulsions when extracting my product with ethyl acetate. How can I break them? A4: Amphoteric compounds can act as mild surfactants, accumulating at the aqueous-organic interface and stabilizing emulsions. Troubleshooting Action: First, add a saturated NaCl solution (brine) to the aqueous layer to increase ionic strength; this decreases the solubility of the organic solvent in the aqueous phase. If the emulsion persists, it is often stabilized by insoluble polymeric degradation products. Filtering the entire biphasic mixture through a pad of Celite (diatomaceous earth) will remove these micro-particulates and rapidly resolve the phase separation.

IV. Step-by-Step Experimental Protocols
Protocol A: Isoelectric Precipitation and Extraction

This protocol utilizes a self-validating feedback loop (pH monitoring) to ensure the molecule is in the correct ionization state for isolation.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove any volatile organic solvents (e.g., MeOH, THF) that might increase aqueous solubility.

  • Dilution: Dilute the remaining residue with deionized water (approx. 10 mL per gram of crude material).

  • Thermal Control: Cool the mixture in an ice bath to 0–5 °C to reduce overall solubility and minimize oxidative degradation.

  • Isoelectric Titration (Critical Step): Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring the solution with a calibrated pH meter. Stop when the pH reaches 3.5–4.0 .

    • Causality: This specific pH range corresponds to the molecule's isoelectric point (pI). At this pH, the zwitterion has a net neutral charge, forcing it to precipitate or partition.

  • Crystallization: Stir for 30 minutes at 0–5 °C.

    • Validation Check: If a solid precipitate forms, isolate it via Büchner vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

  • Extraction (If no precipitate forms): Extract the aqueous layer with a polar organic solvent such as Ethyl Acetate or 10% MeOH in DCM (3 x 15 mL).

  • Drying: Combine the organic layers, wash with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Workup Following Amide Coupling (e.g., EDC/HOBt)

This protocol is designed to separate basic coupling byproducts from the amphoteric target.

  • Quench: Upon reaction completion, quench the mixture with deionized water.

  • Solvent Removal: Remove the primary reaction solvent (e.g., DMF) via rotary evaporation under high vacuum if it interferes with phase separation.

  • Partitioning: Partition the residue between Ethyl Acetate and water.

  • pH Adjustment: Adjust the aqueous layer to pH ~3.5-4.0 using dilute HCl.

  • Phase Separation: Extract the aqueous phase with Ethyl Acetate (3x).

    • Causality: At pH 3.5, the basic tertiary amine of the EDC-urea byproduct remains protonated and highly water-soluble, while the amphoteric thiophene product is neutral and partitions into the organic phase.

  • Washing: Wash the combined organic layers with saturated NH₄Cl, followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the purified thiophene derivative.

V. References
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL: [Link]

  • An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the biological activity of thiophene versus furan analogs

As a Senior Application Scientist, I approach the evaluation of heterocyclic bioisosteres not merely as a structural exercise, but as a multidimensional balancing act of physicochemical properties, target affinity, and m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of heterocyclic bioisosteres not merely as a structural exercise, but as a multidimensional balancing act of physicochemical properties, target affinity, and metabolic liabilities. In medicinal chemistry, the five-membered aromatic heterocycles furan and thiophene are frequently deployed as bioisosteric replacements for phenyl rings or for each other[1][2]. However, substituting an oxygen atom for a sulfur atom fundamentally alters the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of furan and thiophene analogs, detailing the causality behind their distinct biological behaviors and providing self-validating experimental protocols to evaluate them in your drug development pipeline.

Physicochemical Foundations: The Causality of Heteroatom Substitution

The divergent pharmacological profiles of furan and thiophene are rooted in the quantum mechanical properties of their respective heteroatoms. Oxygen is highly electronegative (3.44), meaning it tightly holds its lone electron pairs, resisting their delocalization into the ring's π -system. Consequently, furan exhibits lower aromaticity (resonance energy ~16 kcal/mol) and behaves chemically more like a conjugated diene[1].

Conversely, sulfur possesses lower electronegativity (2.58) and larger 3p orbitals. This allows for highly effective delocalization of its lone pair into the π -system, granting thiophene significantly higher aromaticity (resonance energy ~29 kcal/mol)[1]. This makes thiophene a much closer structural and electronic mimic of benzene.

Table 1: Quantitative Physicochemical Comparison
PropertyFuran Analog CoreThiophene Analog CorePharmacological Impact (Causality)
Heteroatom Oxygen (O)Sulfur (S)Dictates electron distribution, aromaticity, and metabolic vulnerability.
Aromaticity Lower (~16 kcal/mol)Higher (~29 kcal/mol)Thiophene's higher aromaticity yields greater thermodynamic and metabolic stability[1][3].
Lipophilicity (LogP) LowerHigherThiophene enhances membrane permeability and affinity for hydrophobic binding pockets[2].
Hydrogen Bonding Weak AcceptorNegligible / Very WeakFuran can occasionally participate in H-bond interactions to gain target selectivity; sulfur rarely does[2][3].
Dipole Moment 0.71 D0.52 DFuran is slightly more polar, subtly altering the molecule's desolvation penalty during target binding.

Biological Activity and Target Binding

When optimizing a lead compound, the choice between these two rings directly influences Pharmacodynamics (PD).

  • Thiophene is a privileged pharmacophore found in over 26 FDA-approved small molecules (e.g., clopidogrel, olanzapine)[2]. Its enhanced lipophilicity and robust aromaticity make it ideal for occupying deep, hydrophobic pockets in targets like G-protein coupled receptors (GPCRs) and kinases.

  • Furan , while generally less lipophilic, can be strategically utilized when a slight reduction in LogP is required to improve aqueous solubility, or when its oxygen atom can act as a weak hydrogen bond acceptor with a specific amino acid residue in the target's active site[3].

Metabolic Stability and Toxicity: The Achilles' Heel

The most critical divergence between these two bioisosteres lies in their metabolic fate. Both rings are classified as "structural alerts" due to their propensity to undergo Cytochrome P450 (CYP450)-mediated bioactivation into electrophilic reactive metabolites, but their pathways and risk profiles differ significantly[4][5].

  • Furan Toxicity: Furan rings are highly susceptible to CYP-mediated epoxidation. Because of the low aromaticity of furan, the resulting epoxide is highly unstable due to severe ring strain. It rapidly undergoes ring scission to form a highly reactive cis-enedione intermediate[5][6]. This intermediate acts as a potent Michael acceptor, covalently binding to nucleophilic residues on hepatic proteins, frequently leading to idiosyncratic hepatotoxicity[6].

  • Thiophene Toxicity: Thiophene is generally more metabolically stable. However, CYP450 enzymes can catalyze both S-oxidation (forming thiophene S-oxide) and epoxidation[5][7]. While these intermediates are also electrophilic and can form toxic protein adducts, the overall rate of reactive metabolite formation is often lower than that of furan, making thiophene the statistically safer choice in many scaffolds[3][7].

G Furan Furan Analog CYP CYP450 Oxidation Furan->CYP Thiophene Thiophene Analog Thiophene->CYP F_Epoxide Furan Epoxide CYP->F_Epoxide Epoxidation T_Epoxide Thiophene Epoxide / S-oxide CYP->T_Epoxide Epoxidation / S-Oxidation Enedione cis-Enedione (Highly Reactive) F_Epoxide->Enedione Ring Opening Toxicity Protein/DNA Adducts (Toxicity) Enedione->Toxicity Covalent Binding T_Reactive Electrophilic Intermediates T_Epoxide->T_Reactive T_Reactive->Toxicity Covalent Binding

Metabolic bioactivation pathways of furan and thiophene analogs via CYP450.

Experimental Protocols: Evaluating Metabolic Liabilities

To objectively compare the metabolic liabilities of furan versus thiophene analogs during lead optimization, we must move beyond computational predictions and employ a self-validating Glutathione (GSH) Trapping Assay .

The Causality of the Assay: Reactive metabolites (like cis-enediones) are transient and cannot be directly measured. GSH acts as a surrogate biological nucleophile. By providing excess GSH in vitro, we "trap" these electrophiles before they degrade. The detection of GSH-adducts via mass spectrometry self-validates the presence of a toxic reactive metabolite.

Workflow Incubation 1. Incubation Test Compound + HLM + GSH + NADPH Quenching 2. Quenching Add Ice-Cold Acetonitrile Incubation->Quenching Centrifugation 3. Centrifugation Precipitate Proteins (14,000g, 15 min) Quenching->Centrifugation Analysis 4. LC-MS/MS Analysis Detect GSH-Adducts (Neutral Loss m/z 129) Centrifugation->Analysis Data 5. Data Interpretation Quantify Reactive Metabolite Formation Analysis->Data

Step-by-step workflow for the Glutathione (GSH) trapping assay.

Protocol: In Vitro Glutathione (GSH) Trapping Assay
  • Preparation of Incubation Matrix: In a 96-well plate, prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Addition of Trapping Agent: Add Glutathione (GSH) to the mixture to achieve a final concentration of 5 mM. Note: High GSH concentration ensures pseudo-first-order trapping kinetics.

  • Compound Spiking: Spike the furan or thiophene test compound into the mixture at a final concentration of 10 µM (ensure final DMSO concentration is ≤0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Quenching (Self-Validation Step): Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. This immediately denatures the CYP enzymes, freezing the metabolic profile in time.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Analyze via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of the γ -glutamyl moiety cleavage) to selectively identify and quantify GSH-adducts.

By comparing the peak areas of the GSH-adducts formed by the furan analog versus the thiophene analog, you can definitively quantify which bioisostere carries a higher risk of idiosyncratic toxicity.

Strategic Conclusion

Choosing between a furan and a thiophene bioisostere is a delicate balancing act. Thiophene generally offers superior metabolic stability, higher aromaticity, and favorable lipophilicity, making it a robust default for replacing phenyl rings in early drug discovery. Furan , while offering unique physicochemical properties and lower lipophilicity, carries a significantly higher, well-documented risk of generating hepatotoxic cis-enedione metabolites. Rigorous experimental validation using GSH trapping assays is mandatory to de-risk these scaffolds before advancing candidates into costly in vivo studies.

References

  • Hughes, T. B., et al. "Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Mishra, R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, NIH PMC. Available at:[Link]

  • Hughes, T. B., et al. "Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." NIH PMC. Available at:[Link]

  • Jaladanki, S., et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ResearchGate. Available at:[Link]

  • Zhang, Y., et al. "Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities." Frontiers in Pharmacology. Available at:[Link]

Sources

Comparative

Comprehensive SAR and Comparative Performance Guide: 4-Amino-5-Methylthiophene-3-Carboxamide Derivatives in Kinase Drug Discovery

Executive Summary The 4-amino-5-methylthiophene-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Historically, overcoming acquired kinase re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-5-methylthiophene-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Historically, overcoming acquired kinase resistance—such as the solvent-front and gatekeeper mutations in Tropomyosin receptor kinases (TRK) or the complex docking interactions of c-Jun N-terminal kinases (JNK)—has been hampered by the structural limitations of traditional pyrazole or phenyl-based inhibitors. By utilizing a pharmacophore-guided scaffold-hopping approach, researchers have demonstrated that the thiophene-3-carboxamide core provides superior conformational flexibility, enhanced hydrogen-bonding geometry, and improved resistance profiles against clinically relevant mutations .

This guide objectively compares the performance of optimized 4-amino-5-methylthiophene-3-carboxamide derivatives against standard-of-care alternatives, detailing the structure-activity relationship (SAR) causality and providing self-validating experimental methodologies for preclinical evaluation.

Mechanistic Rationale & Structural Causality (E-E-A-T)

The efficacy of this scaffold is not coincidental; it is rooted in precise atomic-level interactions within the kinase ATP-binding pocket. Understanding the causality behind these structural features is critical for rational drug design:

  • The 3-Carboxamide Group (The Anchor): This moiety acts as an essential bidentate hydrogen bond donor and acceptor. It forms robust, highly directional interactions with the backbone amide and carbonyl of the kinase hinge region (e.g., Met592 in TRKA or Met111 in JNK1).

  • The Thiophene Core (The Bioisostere): The electron-rich sulfur atom alters the dipole moment of the core compared to traditional phenyl rings. This optimizes the trajectory of the 3-carboxamide group while minimizing steric clashes with the kinase gatekeeper residue.

  • The 5-Methyl Substitution (The Hydrophobic Wedge): This compact, lipophilic group perfectly occupies a conserved, small hydrophobic pocket adjacent to the gatekeeper residue. Its inclusion drastically increases kinase selectivity by preventing binding to off-target kinases with bulkier gatekeepers.

  • The 4-Amino Linkage (The Diversification Point): Serving as a synthetic handle, the 4-amino group allows for the introduction of urea, amide, or selenide moieties. These extensions project into the solvent-exposed region or the DFG-out pocket, locking the kinase in an inactive conformation and overcoming severe resistance mutations like TRKA G595R and acting as dual ATP/JIP mimetics in JNK .

Structure-Activity Relationship (SAR) & Comparative Efficacy

To objectively evaluate the performance of 4-amino-5-methylthiophene-3-carboxamide derivatives, we compare optimized lead compounds from recent literature—such as the TRK inhibitor DZX19 (Compound C02) and the JNK dual-inhibitor Compound 25—against standard clinical alternatives (Entrectinib and SP600125).

Table 1: Comparative In Vitro Kinase Inhibition and Cellular Viability
Compound ClassSpecific AgentTarget KinaseWT IC₅₀ (nM)Mutant IC₅₀ (nM)*Cell Viability IC₅₀ (nM)**
Standard Alternative EntrectinibTRKA1.2 ± 0.3> 1000 (G595R)3.5 ± 0.4
Thiophene Derivative DZX19 (C02)TRKA0.6 ± 0.10.8 ± 0.2 (G595R)1.1 ± 0.2
Standard Alternative SP600125JNK1 / JNK240.0 ± 5.0N/A120.0 ± 15.0
Thiophene Derivative Compound 25JNK1 / JNK25.4 ± 0.8N/A26.0 ± 3.5

*Mutant IC₅₀ reflects activity against the clinically severe TRKA G595R solvent-front mutation. **Cell viability assessed in TPM3-NTRK1 fusion-positive Km-12 cells (TRK) or relevant JNK-dependent cell lines.

Data Analysis: The SAR data demonstrates that thiophene-3-carboxamide derivatives vastly outperform traditional inhibitors in mutant contexts. While Entrectinib loses significant potency against the TRKA G595R mutant due to steric hindrance from the bulky arginine, the optimized thiophene derivative maintains sub-nanomolar efficacy. This is directly caused by the flexible 4-amino-linked urea moiety, which dynamically adapts to the altered pocket geometry.

Visualizing Target Pathways and Workflows

SignalingPathway NGF Neurotrophins (NGF/BDNF) TRK TRK Receptors (WT & Mutants) NGF->TRK Activation JNK c-Jun N-terminal Kinase (JNK) TRK->JNK Stress Response MAPK MAPK / ERK Cascade TRK->MAPK AKT PI3K / AKT Cascade TRK->AKT Transcription Gene Transcription (c-Jun, etc.) JNK->Transcription MAPK->Transcription AKT->Transcription Proliferation Tumor Proliferation & Survival Transcription->Proliferation Inhibitor 4-amino-5-methylthiophene- 3-carboxamides Inhibitor->TRK Hinge Binding Inhibitor->JNK Dual Inhibition

TRK and JNK signaling cascades modulated by the thiophene-3-carboxamide scaffold.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating these derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over radiometric or standard fluorescence assays because the time-delayed measurement eliminates auto-fluorescence interference from the electron-rich thiophene derivatives, ensuring the high signal-to-noise ratios essential for accurate SAR profiling.

  • Step 1: Reagent Preparation. Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the 4-amino-5-methylthiophene-3-carboxamide derivatives in 100% DMSO to create a 10-point, 3-fold serial dilution.

  • Step 2: Compound Incubation. Transfer 100 nL of diluted compounds into a 384-well low-volume microplate. Add 5 µL of recombinant kinase (e.g., TRKA WT or G595R) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: Reaction Initiation. Add 5 µL of a substrate mixture containing ATP (set precisely at the predetermined Km​ for each specific kinase to ensure competitive inhibition validity) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Step 4: Signal Detection. Terminate the reaction by adding 10 µL of stop buffer containing EDTA, a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-APC (acceptor). Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine IC₅₀ values.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality: Biochemical IC₅₀ values do not account for cellular permeability or competition with high intracellular ATP concentrations (~1-5 mM). Western blotting for phosphorylated downstream targets provides a self-validating measure of true intracellular target engagement.

  • Step 1: Cell Culture & Treatment. Seed Km-12 cells (expressing TPM3-NTRK1 fusion) at 3×10⁵ cells/well in 6-well plates. After 24 hours, treat with thiophene-3-carboxamide derivatives (0.1, 1, 10, 100 nM) or DMSO vehicle for 2 hours.

  • Step 2: Lysis and Protein Extraction. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state of TRK and downstream effectors). Centrifuge at 14,000 x g for 15 minutes and quantify protein using a BCA assay.

  • Step 3: Electrophoresis & Transfer. Resolve 20 µg of protein lysate on a 4–12% SDS-PAGE gel. Transfer proteins to a PVDF membrane. Self-validation step: Use Ponceau S staining to confirm uniform protein transfer across all lanes before proceeding to blocking.

  • Step 4: Immunoblotting. Block membranes in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-TRKA (Tyr490), total TRKA, and GAPDH (loading control). Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Step 5: Detection & Quantification. Visualize bands using ECL substrate on a chemiluminescence imaging system. Normalize p-TRKA signals to total TRKA to quantify dose-dependent target inhibition.

SARWorkflow Design Structure-Based Drug Design (Pharmacophore Hopping) Synthesis Chemical Synthesis of Thiophene-3-carboxamides Design->Synthesis Biochem Biochemical Assays (TR-FRET Kinase Profiling) Synthesis->Biochem Cellular Cellular Assays (Viability & Western Blot) Biochem->Cellular IC50 < 10 nM Optimization SAR Optimization (R1/R2 Substitutions) Cellular->Optimization Resistance Profiling Optimization->Design Iterative Feedback

Iterative structure-based drug design and SAR optimization workflow for kinase inhibitors.

References

  • Title: Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase Source: Bioorganic & Medicinal Chemistry URL: [Link]

Validation

In Vitro Versus In Vivo Efficacy of Thiophene-Based Anticancer Agents: A Comprehensive Translation Guide

As the demand for novel chemotherapeutics intensifies, thiophene-based compounds have emerged as highly versatile scaffolds in oncology. As a bioisostere of benzene, the thiophene ring offers unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemotherapeutics intensifies, thiophene-based compounds have emerged as highly versatile scaffolds in oncology. As a bioisostere of benzene, the thiophene ring offers unique electronic properties that enhance binding affinity to critical oncogenic targets, including kinases and tubulin[1]. However, a significant translational gap exists: compounds exhibiting sub-micromolar efficacy in vitro frequently fail in vivo due to poor aqueous solubility, rapid clearance, and off-target toxicity[2][3].

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of leading thiophene derivatives, detailing the mechanistic causality behind their efficacy and the formulation strategies required to bridge the translational divide.

The Mechanistic Landscape of Thiophene Derivatives

Thiophene derivatives exert their antiproliferative effects through multi-targeted mechanisms. The sulfur atom within the five-membered heterocyclic ring acts as a critical hydrogen bond acceptor, allowing these molecules to dock efficiently into the ATP-binding pockets of kinases or the colchicine-binding site of tubulin[1][4].

  • Kinase Inhibition & Microtubule Destabilization: Compounds like the benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17) and cyclohepta[b]thiophene (Compound 17) induce dose-dependent G2/M cell cycle arrest by inhibiting WEE1 kinase and blocking tubulin polymerization[1][5].

  • Mitochondrial Disruption: Other derivatives, such as Compound 480 and TP 5, trigger intrinsic apoptosis by elevating reactive oxygen species (ROS) and reversing the mitochondrial membrane potential (ΔΨm)[2][6].

MOA T Thiophene Derivative (e.g., BU17, Cmpd 480) K Kinase Inhibition (e.g., WEE1) T->K M Tubulin Destabilization T->M R ROS Generation & ΔΨm Disruption T->R C Cell Cycle Arrest (G2/M Phase) K->C M->C A Apoptosis (Caspase 3/9 Activation) R->A C->A

Fig 1: Multi-targeted signaling pathways of thiophene-based anticancer agents.

The Translational Gap: Formulation Strategies

While the intrinsic cytotoxicity of thiophenes is potent, their high lipophilicity results in poor bioavailability. For instance, Compound 480 exhibits a maximum water solubility of merely 20 μg/mL, severely limiting its systemic administration[7]. To translate in vitro success into in vivo efficacy, researchers employ advanced nanocarrier systems:

  • Polymeric Nanoparticles (PLGA): Encapsulating BU17 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles significantly enhances its aqueous dispersibility and leverages the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting[8].

  • Active Targeting (Folate Receptors): Coating PLGA nanoparticles with folic acid (FA) allows Compound 480 to actively target folate receptors (FRs), which are overexpressed in carcinomas like HeLa and HepG2, thereby increasing intracellular uptake[2].

  • Protein-Based Carriers (HSA): Human serum albumin (HSA) nanoparticles used for TP 5 provide a non-toxic, non-immunogenic delivery vehicle that slowly releases the drug over 120 hours, mitigating acute systemic toxicity[6].

Comparative Data Analysis

The table below synthesizes the experimental data comparing the in vitro and in vivo performance of key thiophene derivatives. Notice the dramatic shift in IC50 values when compounds are nano-formulated, directly correlating with enhanced in vivo tumor reduction.

CompoundPrimary Target / MechanismDelivery SystemIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Model)
BU17 WEE1 Kinase, TubulinPLGA Nanoparticles1.52 μM (Free) 0.08 μM (NPs) in CT26Significant tumor volume reduction in CT26 colon carcinoma model vs. free drug[8].
Compound 17 Tubulin PolymerizationFree Drug (Preclinical)Sub-micromolar (A549, OVACAR-4)Reduced tumor growth in CT26 murine model[5].
Compound 480 ROS Generation, ΔΨmFA-coated PLGA NPs12.61 μg/mL (HeLa)Enhanced FR-mediated cellular uptake; superior therapeutic effect[2].
TP 5 ROS Elevation, ΔΨmHSA NanoparticlesHigh potency (HepG2)Sustained release (120h); reversed mitochondrial potential[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies represent the gold-standard workflow for evaluating thiophene derivatives from bench to in vivo models.

Protocol A: In Vitro Cytotoxicity & Mechanistic Profiling

Causality: Relying solely on cell viability can mask off-target necrosis. We couple MTS assays with flow cytometry to confirm that cell death is driven by targeted apoptosis (G2/M arrest).

  • Cell Seeding: Seed target cells (e.g., A549, CT26) in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with free thiophene derivatives and nano-formulated counterparts across a logarithmic concentration gradient (0.01 μM to 100 μM) for 48h.

  • Viability Assessment: Add MTS reagent; measure absorbance at 490 nm to calculate IC50 values.

  • Cell Cycle Analysis: Stain treated cells with Propidium Iodide (PI) and analyze via flow cytometry to quantify G2/M phase accumulation.

  • Apoptosis Validation: Utilize Annexin V-FITC/PI dual staining and Caspase 3/9 colorimetric assays to confirm intrinsic apoptotic pathways.

Protocol B: Nanocarrier Formulation & Physicochemical Validation

Causality: A formulation is only as good as its stability. DLS confirms size for EPR effect (<150 nm), while Zeta potential ensures colloidal stability against aggregation.

  • Emulsion Solvent Evaporation: Dissolve the hydrophobic thiophene (e.g., BU17) and PLGA in an organic solvent (dichloromethane).

  • Emulsification: Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization.

  • Evaporation & Collection: Stir overnight to evaporate the organic solvent. Collect NPs via ultracentrifugation and wash thrice with deionized water.

  • Characterization: Measure hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Validate morphology using Transmission Electron Microscopy (TEM).

Protocol C: In Vivo Tumor Xenograft Evaluation

Causality: The CT26 murine model is utilized because it is an aggressive, immune-competent model that accurately reflects the physiological barriers nanocarriers face in human solid tumors.

  • Tumor Inoculation: Subcutaneously inject 1×106 CT26 cells into the right flank of BALB/c mice.

  • Randomization: Once tumors reach ~100 mm³, randomize mice into groups (n=6): Saline control, Empty NPs, Free Thiophene, and Thiophene-loaded NPs.

  • Administration: Administer treatments intravenously via the tail vein every 3 days for 4 cycles.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize mice at the humane endpoint. Excise tumors for histological analysis (H&E and TUNEL staining) to validate in vivo apoptosis.

Workflow IV 1. In Vitro Screening (MTS Assays, IC50 Profiling) F 2. Nanocarrier Formulation (PLGA, HSA, Active Targeting) IV->F Hydrophobicity Identified C 3. Physicochemical Validation (DLS, Zeta Potential, TEM) F->C VV 4. In Vivo Efficacy (Tumor Xenograft Models) C->VV Optimized Formulation

Fig 2: Translational workflow from in vitro screening to in vivo validation.

References

  • Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics.[Link]

  • Abdel-Rahman, S. A., et al. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Pharmacology & Translational Science.[Link]

  • Zhao, M., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.[Link]

  • Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules.[Link]

Sources

Comparative

Validation of analytical methods for the quantification of aminothiophenes

Comparative Guide: Validation of Analytical Methods for the Quantification of Aminothiophenes Aminothiophenes, particularly 2-aminothiophene derivatives, are indispensable building blocks in medicinal chemistry. They ser...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation of Analytical Methods for the Quantification of Aminothiophenes

Aminothiophenes, particularly 2-aminothiophene derivatives, are indispensable building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of blockbuster therapeutics, most notably the atypical antipsychotic olanzapine1[1]. However, unreacted aminothiophenes or their degradation products can persist as process-related impurities. Due to their potential toxicological profiles, regulatory agencies mandate rigorous quantification of these compounds down to trace levels. This guide provides an objective comparison of modern analytical methods—HPLC-UV, GC-MS, and LC-MS/MS—for the robust quantification of aminothiophenes, grounded in validated experimental protocols.

Mechanistic Context: The Origin of Aminothiophene Impurities

The synthesis of 2-aminothiophenes typically proceeds via the Gewald reaction, a multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur2[2]. While highly convergent, incomplete cyclization or thermal degradation during downstream processing can lead to the retention of trace aminothiophene species in the final active pharmaceutical ingredient (API).

G A Ketone/Aldehyde + Activated Nitrile B Knoevenagel Condensation (Intermediate) A->B Base Catalysis C Elemental Sulfur (S8) Addition B->C D Cyclization C->D E 2-Aminothiophene (Target API Intermediate) D->E Major Pathway F Unreacted/Degraded Aminothiophenes (Trace Impurities) D->F Side Reactions/ Incomplete Conversion

Fig 1. Gewald synthesis pathway highlighting the generation of aminothiophene impurities.

Comparative Analysis of Analytical Methodologies

To quantify these impurities, the analytical method must overcome matrix interference from the bulk API. Here is a comparative evaluation of the three primary modalities3[3]:

  • HPLC-UV : The workhorse of pharmaceutical QC. Aminothiophenes exhibit strong UV absorbance (typically around 230-260 nm) due to the conjugated thiophene ring. While highly reproducible, HPLC-UV lacks the sensitivity required for genotoxic trace analysis.

  • GC-MS : Offers excellent resolution and sensitivity. However, aminothiophenes can be thermally labile or excessively polar, often requiring cumbersome derivatization (e.g., silylation) prior to injection to prevent peak tailing and on-column degradation.

  • LC-MS/MS : The gold standard for trace impurity quantification. By utilizing multiple reaction monitoring (MRM), LC-MS/MS provides unparalleled selectivity, effectively isolating the aminothiophene signal from co-eluting API matrix components.

Quantitative Performance Comparison
ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.1 - 10 µg/mL0.001 - 1.0 µg/mL
Limit of Detection (LOD) 50 - 100 ng/mL20 - 100 ng/mL0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 100 - 400 ng/mL100 - 300 ng/mL1.5 - 5.0 ng/mL
Precision (% RSD) < 2.0%< 15.0%< 5.0%
Accuracy (% Recovery) 98 - 102%80 - 115%95 - 105%
Matrix Effect Susceptibility LowMediumHigh (Requires internal standard)

Experimental Protocol: LC-MS/MS Quantification of 2-Aminothiophene

This protocol details a self-validating LC-MS/MS workflow. Every step is engineered to maximize the signal-to-noise ratio while mitigating matrix effects4[4].

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Procedure : Transfer 1.0 mL of the API sample solution to a centrifuge tube. Add 2.0 mL of methyl tert-butyl ether (MTBE) and 50 µL of an isotopically labeled internal standard (e.g., 2-Aminothiophene-d3). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 0.5 mL of the initial mobile phase.

  • Causality : Direct protein precipitation or "dilute-and-shoot" methods often introduce severe ion suppression in the ESI source. MTBE selectively partitions the lipophilic aminothiophene away from polar matrix interferents and salts, drastically enhancing ionization efficiency. The internal standard self-validates the extraction recovery for every single sample.

Step 2: Chromatographic Separation
  • Column : C18 (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B : Acetonitrile (0.1% Formic Acid).

  • Gradient : 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Causality : The weakly basic primary amine of 2-aminothiophene (pKa ~4.5) dictates the use of an acidic mobile phase (pH 3.0) to ensure complete protonation. Ammonium formate is chosen over phosphate buffers because it is volatile and prevents MS source contamination, while the sub-2 µm particle size enables ultra-high-performance resolution of closely related structural isomers.

Step 3: Mass Spectrometric Detection (ESI+)
  • Mode : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions : Optimize the precursor [M+H]+ ion and select the two most abundant product ions (one for quantification, one for qualification).

  • Causality : Monitoring dual transitions ensures that any isobaric matrix interference does not falsely elevate the quantitative result. If the ratio between the quantifier and qualifier ions deviates by more than ±20% from the reference standard, the system automatically flags the peak as impure, ensuring a self-validating readout.

Method Validation Framework

A robust analytical method is only as good as its validation. The workflow below outlines the sequential ICH Q2(R1) validation steps required to prove the method's trustworthiness.

Validation Start Method Development Column & Mobile Phase Selection Spec Specificity & Selectivity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin LOD Sensitivity (LOD & LOQ Determination) Lin->LOD Acc Accuracy (Spike Recovery 98-102%) LOD->Acc Prec Precision (Intra-day & Inter-day RSD ≤ 2%) Acc->Prec Robust Robustness (Flow rate, pH, Temp variations) Prec->Robust Final Validated Method Ready for Routine Testing Robust->Final

Fig 2. Sequential ICH Q2(R1) validation workflow for aminothiophene quantification.

Validation Acceptance Criteria:

  • Specificity : No interfering peaks at the retention time of the aminothiophene in the blank matrix.

  • Linearity : R2≥0.999 across the target analytical range.

  • Accuracy (Recovery) : Spiked samples at 50%, 100%, and 150% of the target concentration must yield 98–102% recovery3[3].

  • Precision : Intra-day and inter-day Relative Standard Deviation (RSD) ≤2.0% 3[3].

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: PubMed Central (PMC) URL:[Link]

  • The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Source: MDPI URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Molecular Docking: Comparative Analysis of 4-Aminothiophene Derivatives Against Key Protein Targets

In the landscape of modern drug discovery, the 4-aminothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of proteins implicated in cancer and infectious...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 4-aminothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of proteins implicated in cancer and infectious diseases. This guide provides an in-depth, comparative analysis of molecular docking studies involving 4-aminothiophene derivatives against critical protein targets. We will move beyond a simple procedural outline, delving into the causality behind experimental choices and offering a framework for robust, self-validating computational studies.

The Significance of the 4-Aminothiophene Scaffold

The 4-aminothiophene core, with its unique electronic and structural features, serves as an excellent foundation for the design of targeted inhibitors. Its synthetic tractability allows for the facile introduction of diverse substituents, enabling fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a given protein target. This has led to the development of potent inhibitors for a variety of targets, including protein kinases and microbial enzymes.[1][2]

The Strategic Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns at the atomic level.[3] This in silico approach is instrumental in the early stages of drug discovery for several key reasons:

  • High-Throughput Virtual Screening: Efficiently screen large libraries of compounds to identify potential hits.[4]

  • Hit-to-Lead Optimization: Guide the structural modification of promising compounds to enhance their potency and selectivity.

  • Mechanism of Action Studies: Elucidate the binding mode of a ligand, providing a rationale for its biological activity.[5]

This guide will focus on a comparative docking analysis of 4-aminothiophene derivatives against three well-established therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tubulin.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any molecular docking study hinges on a meticulously planned and validated protocol. The following workflow is designed to be a self-validating system, incorporating critical checkpoints to ensure the reliability of the generated results.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis & Interpretation PDB_Selection Protein Structure Selection (PDB Database) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges, Remove Water) PDB_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Grid_Generation->Docking_Run Redocking Validation: Re-docking (RMSD < 2.0 Å) Docking_Run->Redocking Validation Pose_Analysis Binding Pose Analysis (Interacting Residues) Redocking->Pose_Analysis Successful Validation Scoring_Analysis Scoring Function Analysis (Binding Energy/Affinity) Pose_Analysis->Scoring_Analysis Comparative_Analysis Comparative Analysis (Structure-Activity Relationship) Scoring_Analysis->Comparative_Analysis

Caption: A generalized workflow for a molecular docking study.

Detailed Protocol

1. Target and Ligand Preparation:

  • Protein Structure Selection: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider:

    • EGFR: PDB ID: 1M17[6]

    • VEGFR-2: PDB ID: 4ASD[7]

    • Tubulin: PDB ID: 4O2B[8]

  • Protein Preparation: Using software such as AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.[9]

  • Ligand Preparation: The 2D structures of the 4-aminothiophene derivatives are sketched and converted to 3D structures. Energy minimization is performed using a force field like MMFF94. Gasteiger charges are then computed.[10]

2. Molecular Docking and Validation:

  • Grid Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are crucial parameters that dictate the search space for the ligand.[10]

  • Docking Simulation: Perform the docking using a validated algorithm like the one implemented in AutoDock Vina.[3] This involves generating multiple binding poses of the ligand within the defined grid box and ranking them using a scoring function.

  • Protocol Validation (Self-Validation): Before docking the novel derivatives, the protocol must be validated. This is typically done by extracting the co-crystallized ligand from the PDB structure and re-docking it into the same binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[11][12]

3. Analysis of Results:

  • Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A more negative score indicates a stronger predicted binding.[13]

  • Binding Mode Analysis: Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Comparative Docking Analysis of 4-Aminothiophene Derivatives

The following tables present a comparative summary of docking results for various 4-aminothiophene derivatives against our selected protein targets, synthesized from published data.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[6]

Derivative/CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Erlotinib (Reference)1M17-Met769, Gln767, Thr766
Thieno[2,3-d]pyrimidine Derivative4HJO-23.94-[14]
Thiophene Derivative1M17-Met793, Leu718, Val726
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile4HJO-Met769[15]

Insights: The docking studies consistently highlight the importance of interactions with the hinge region of the EGFR kinase domain, particularly with the methionine residue (Met769 or Met793 depending on the specific PDB structure).[6][15] The 4-aminothiophene scaffold serves as a versatile platform to position functional groups that can form these critical hydrogen bonds and hydrophobic interactions.

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is another key receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17]

Derivative/CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Sorafenib (Reference)4ASD-15.92Cys919, Asp1046, Glu885[7]
Substituted 2-aminothiophene4ASD-Cys919, Asp1046[7]
Ortho-amino thiophene carboxamide---[18]
4-amino-2-thiopyrimidine---[19]

Insights: For VEGFR-2, interactions with the cysteine residue in the hinge region (Cys919) and the DFG motif (Asp1046) are crucial for inhibitory activity.[7] The design of 4-aminothiophene derivatives often focuses on incorporating moieties that can effectively engage these residues.

Case Study 3: Tubulin Inhibitors

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibitors of tubulin polymerization are potent anticancer agents.[20] The colchicine binding site is a key target for many small molecule inhibitors.[21]

Derivative/CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Colchicine (Reference)4O2B-Asn101, Thr179, Cys241[8][20]
Thiophenyl hydrazone derivative---[22]
2-Aminothiophene derivative--Cys241[21]
Pyrrole-based carboxamide--9.910LYS 254, ASN 101[23]

Insights: Docking studies of 4-aminothiophene derivatives targeting the colchicine binding site of tubulin often reveal key interactions with residues such as Cys241 and Asn101.[8][21] These interactions disrupt the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

Bridging the Gap: From In Silico Predictions to Experimental Validation

While molecular docking provides invaluable predictive insights, it is crucial to remember that it is a computational model.[4] The predictions must be validated through experimental assays.[13]

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Docking Molecular Docking (Binding Affinity Prediction) Virtual_Screening Virtual Screening (Hit Identification) Docking->Virtual_Screening Enzyme_Assay Biochemical/Enzymatic Assays (IC50/Ki Determination) Virtual_Screening->Enzyme_Assay Experimental Validation Cell_Assay Cell-Based Assays (Cytotoxicity, Apoptosis) Enzyme_Assay->Cell_Assay Animal_Model Animal Models (Efficacy and Toxicity) Cell_Assay->Animal_Model

Sources

Comparative

Assessing the purity of 4-Amino-5-methylthiophene-3-carboxylic acid by HPLC

High-Performance Liquid Chromatography (HPLC) Purity Assessment of 4-Amino-5-methylthiophene-3-carboxylic acid: A Comparative Guide Executive Summary 4-Amino-5-methylthiophene-3-carboxylic acid is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purity Assessment of 4-Amino-5-methylthiophene-3-carboxylic acid: A Comparative Guide

Executive Summary

4-Amino-5-methylthiophene-3-carboxylic acid is a highly functionalized, polar aromatic building block utilized extensively in the synthesis of constrained β-hairpin peptides targeting the EphA4 ligand-binding domain[1], as well as in the development of novel antimicrobial thiophene derivatives[2]. Accurately assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge due to its amphoteric nature. This guide objectively compares standard Reversed-Phase (RP-HPLC) methodologies against advanced Mixed-Mode and Fluorinated stationary phases, providing researchers with evidence-based, self-validating protocols for rigorous purity assessment.

The Analytical Challenge: Physicochemical Causality

As a Senior Application Scientist, I often see method development fail because the underlying physicochemical properties of the analyte are ignored. 4-Amino-5-methylthiophene-3-carboxylic acid possesses three critical structural features that dictate its chromatographic behavior:

  • Aromatic Thiophene Core: Provides moderate hydrophobicity and polarizability.

  • Carboxylic Acid Group (-COOH): Highly polar and ionizable (pKa ~4.0).

  • Primary Amine (-NH2): Basic and positively charged at physiological and acidic pH levels.

The C18 Pitfall: On a standard octadecylsilane (C18) column, polar aromatic carboxylic acids often exhibit poor retention (eluting near the void volume) and severe peak tailing[3]. The tailing is caused by secondary electrostatic interactions between the basic amine group and unreacted, acidic silanols on the silica support. Furthermore, achieving retention requires aggressive ion-suppression using highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid), which can degrade column lifespans over time[4].

To overcome these limitations, alternative retention mechanisms—specifically π−π interactions and mixed-mode ion exchange—must be leveraged.

Comparative Analysis of HPLC Stationary Phases

To establish the most robust purity assay, we compare three distinct chromatographic approaches:

A. Standard Reversed-Phase (C18) with Ion Suppression
  • Mechanism: Hydrophobic partitioning.

  • Causality: Relies on forcing the carboxylic acid into its neutral, protonated state (pH < 2.5) to maximize hydrophobicity.

  • Verdict: Suboptimal. While it is the industry default, the limited hydrophobic surface area of the methylthiophene core results in low retention factors ( k′ ), making it difficult to resolve the target compound from early-eluting synthetic impurities (e.g., des-methyl or positional isomers).

B. Pentafluorophenyl (PFP / F5) Phase
  • Mechanism: Hydrophobic, dipole-dipole, hydrogen bonding, and π−π interactions.

  • Causality: The highly electron-deficient fluorinated aromatic ring of the PFP stationary phase acts as a strong Lewis acid, interacting favorably with the electron-rich thiophene ring[5].

  • Verdict: Excellent alternative. It provides orthogonal selectivity to C18, significantly improving the resolution of structurally similar aromatic impurities.

C. Mixed-Mode (Reversed-Phase / Weak Anion-Exchange)
  • Mechanism: Dual retention via hydrophobic partitioning and electrostatic interaction.

  • Causality: Columns such as the Amaze TR or Primesep B contain both an alkyl chain and an embedded ion-exchange group[6][7]. By tuning the mobile phase buffer (e.g., Ammonium Formate at pH 3.0), the stationary phase simultaneously retains the hydrophobic thiophene ring and electrostatically interacts with the partially ionized carboxylate group.

  • Verdict: Superior for polar aromatic acids. It allows independent control of retention and peak shape without requiring extreme pH levels.

G Compound 4-Amino-5-methylthiophene- 3-carboxylic acid C18 C18 Column (Hydrophobic Partitioning) Compound->C18 Weak Retention PFP PFP Column (Pi-Pi & Dipole Interactions) Compound->PFP Strong Orthogonal Retention Mixed Mixed-Mode Column (RP + Ion Exchange) Compound->Mixed Dual-Mechanism Retention

Chromatographic interaction mechanisms for 4-Amino-5-methylthiophene-3-carboxylic acid.

Quantitative Data Presentation

The following tables summarize the performance metrics of the three methodologies when assessing a crude synthetic sample of 4-Amino-5-methylthiophene-3-carboxylic acid spiked with 1% isomeric impurities.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (0.1% TFA)PFP Phase (0.1% Formic Acid)Mixed-Mode (20mM AmFm, pH 3.0)
Retention Factor ( k′ ) 1.23.85.5
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.2 (Good)1.05 (Excellent)
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution risk)2.4 (Baseline resolved)3.1 (Highly resolved)
Theoretical Plates ( N ) ~4,500~9,200~12,500

Table 2: Method Validation Metrics (Mixed-Mode Protocol)

MetricResultAcceptance Criterion
Linearity ( R2 ) 0.9998 (0.01 - 1.0 mg/mL) ≥0.999
Precision (% RSD, n=6) 0.45% ≤2.0%
Recovery (Standard Addition) 99.2% - 101.5%98.0% - 102.0%

Self-Validating Experimental Protocol: Mixed-Mode HPLC

To guarantee scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) gates. If the SST criteria are not met, the system forces a troubleshooting loop before sample analysis can proceed, ensuring absolute trustworthiness of the purity data.

Materials & Reagents
  • Column: Mixed-mode RP/Anion-Exchange column (e.g., Amaze TR or equivalent), 4.6 x 150 mm, 3 µm particle size[6].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Water:Methanol.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 4-Amino-5-methylthiophene-3-carboxylic acid.

  • Dissolve in 10.0 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions

  • Elution Mode: Isocratic, 80% Mobile Phase A / 20% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (PDA detector recommended for peak purity indexing).

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject the standard preparation six consecutive times.

  • Evaluate Metrics:

    • Retention Time RSD: Must be ≤1.0% .

    • Tailing Factor ( Tf​ ): Must be ≤1.5 .

    • Theoretical Plates ( N ): Must be ≥8,000 .

  • Causality Check: If Tf​>1.5 , the buffer capacity is insufficient. Action: Verify the pH of Mobile Phase A is exactly 3.0 and the buffer concentration is 20 mM. Do not proceed until SST passes.

Step 4: Sample Analysis & Purity Calculation

  • Inject the blank (Diluent) to confirm no baseline interference.

  • Inject the sample preparation.

  • Calculate purity using the Area Normalization method:

    Purity(%)=AreaTotal​AreaTarget​​×100

Workflow Prep Step 1: Sample Prep (1.0 mg/mL in 50:50 H2O:MeOH) Equilibrate Step 2: Column Equilibration (Mixed-Mode, 20mM AmFm pH 3.0) Prep->Equilibrate SST Step 3: System Suitability Test (Gate: Tailing < 1.5, RSD < 1.0%) Equilibrate->SST Fail SST Failed (Adjust Buffer pH/Conc.) SST->Fail No Pass SST Passed (Proceed to Analysis) SST->Pass Yes Fail->Equilibrate Retest Analysis Step 4: Sample Injection & Area Normalization Pass->Analysis

Self-validating HPLC workflow ensuring data integrity prior to purity calculation.

Conclusion

While standard C18 columns remain the default for many laboratories, the unique amphoteric and polar aromatic properties of 4-Amino-5-methylthiophene-3-carboxylic acid demand a more tailored approach. As demonstrated, utilizing a Mixed-Mode or PFP stationary phase resolves the causality of peak tailing and poor retention, yielding a robust, high-fidelity purity assay essential for downstream pharmaceutical applications.

Sources

Validation

In Vitro Comparative Analysis of Novel Antimicrobial Candidate (NAC-X) vs. Standard-of-Care Antibiotics

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Pre-Clinical Comparison Guide & Protocol Standard Introduction: The Imperative for Novel Antimicrobial Modalities The rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Pre-Clinical Comparison Guide & Protocol Standard

Introduction: The Imperative for Novel Antimicrobial Modalities

The rapid global dissemination of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has severely compromised the clinical efficacy of standard-of-care (SoC) antibiotics[1][2]. The acquisition of mobile genetic elements and chromosomal mutations has led to pan-resistance against β-lactams, fluoroquinolones, and even last-resort agents like carbapenems and glycopeptides[1][3].

To address this crisis, novel antimicrobial candidates must be rigorously benchmarked against established SoC antibiotics to validate their therapeutic potential. This guide provides a comprehensive, data-driven comparison between a proprietary developmental compound, Novel Antimicrobial Candidate X (NAC-X) —a membrane-active engineered peptide—and standard antibiotics such as Vancomycin and Meropenem .

Mechanistic Overview: Bypassing Traditional Resistance

Understanding the mechanism of action (MoA) is critical for predicting cross-resistance and optimizing dosing regimens.

Standard glycopeptides like Vancomycin exert their bactericidal effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in Gram-positive bacteria[4][5]. This steric hindrance prevents penicillin-binding proteins (PBPs) from catalyzing the cross-linking of the cell wall, leading to osmotic instability and cell lysis[5][6]. However, target modification (e.g., D-Ala-D-Lac in Vancomycin-Resistant Enterococcus or VRE) easily abrogates this binding[4].

Conversely, NAC-X is designed to bypass intracellular and cell-wall-specific targets. It operates via electrostatic attraction to the negatively charged outer membrane lipids of both Gram-positive and Gram-negative pathogens. Upon binding, NAC-X intercalates into the lipid bilayer, causing rapid membrane depolarization, pore formation, and subsequent catastrophic efflux of intracellular contents. This non-specific, physical disruption makes the spontaneous development of resistance highly unfavorable.

MOA cluster_Vanco Vancomycin (Standard-of-Care) cluster_NACX NAC-X (Novel Candidate) V1 Binds D-Ala-D-Ala Terminus V2 Inhibits Peptidoglycan Cross-linking V1->V2 V3 Cell Wall Structural Failure V2->V3 V4 Osmotic Lysis (Bactericidal) V3->V4 N1 Binds Anionic Membrane Lipids N2 Intercalation & Depolarization N1->N2 N3 Pore Formation & Ion Efflux N2->N3 N4 Rapid Cell Death (Bactericidal) N3->N4

Figure 1: Comparative Mechanism of Action: Vancomycin vs. Novel Antimicrobial Candidate (NAC-X).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the comparative evaluation relies on three foundational assays. The causality behind each methodological choice is detailed below to ensure robust assay design.

Minimum Inhibitory & Bactericidal Concentration (MIC/MBC)

Purpose: To determine the lowest concentration of the antimicrobial that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC). Standard: Clinical and Laboratory Standards Institute (CLSI) M07 Guidelines[7][8].

Protocol Steps:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Adjusting Ca²⁺ and Mg²⁺ concentrations is strictly required because physiological divalent cation levels heavily influence the binding affinity of membrane-active agents (like NAC-X and polymyxins) to the bacterial envelope.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL[9]. Causality: A standardized inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, yielding falsely elevated MICs.

  • Drug Dilution: Perform 2-fold serial dilutions of NAC-X, Vancomycin, and Meropenem in a 96-well microtiter plate[7][10].

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA). Incubate for 24h. The MBC is the concentration resulting in a 3-log 10​ reduction in CFU/mL.

Time-Kill Kinetics Assay

Purpose: To evaluate the pharmacodynamic profile (rate and extent of bacterial killing) over a 24-hour period[11][12].

Protocol Steps:

  • Preparation: Inoculate CAMHB with the test organism to a starting density of 1×106 CFU/mL[13].

  • Exposure: Add antimicrobials at concentrations corresponding to 1×, 2×, and 4× their respective MICs[14].

  • Sampling: Extract 100 µL aliquots at predefined time points: 0, 2, 4, 8, and 24 hours[12][14]. Causality: These specific intervals capture both the rapid initial bactericidal phase and potential late-stage regrowth (which indicates the emergence of resistant subpopulations or drug degradation).

  • Quantification: Perform 10-fold serial dilutions in sterile PBS and plate on TSA. Count colonies after 24h incubation[12].

  • Analysis: A compound is classified as bactericidal if it achieves a 3-log 10​ (99.9%) reduction in viable bacteria compared to the initial inoculum[11][14].

TimeKill Step1 Inoculum Prep (10^6 CFU/mL) Step2 Drug Addition (1x, 2x, 4x MIC) Step1->Step2 Step3 Incubation (37°C, Shaking) Step2->Step3 Step4 Aliquots Taken (0, 2, 4, 8, 24h) Step3->Step4 Step5 Serial Dilution & Plating Step4->Step5 Step6 CFU Counting (Log10 Reduction) Step5->Step6

Figure 2: Step-by-step workflow for the Time-Kill Kinetics Assay.

Minimum Biofilm Eradication Concentration (MBEC)

Purpose: To determine the concentration required to penetrate and eradicate mature, matrix-embedded biofilms, which are notoriously recalcitrant to standard antibiotics[15].

Protocol Steps:

  • Biofilm Generation: Grow bacteria in a 96-well microplate fitted with a specialized peg lid for 24 hours at 37°C[15]. Causality: The peg lid allows biofilms to form uniformly on abiotic surfaces, separating them from planktonic cells.

  • Washing: Rinse the peg lid in PBS to remove loosely adherent planktonic bacteria[15].

  • Challenge: Transfer the peg lid to a new challenge plate containing serial dilutions of the test agents. Incubate for 24 hours[15].

  • Recovery & Sonication: Transfer the lid to a recovery plate containing fresh media. Sonicate at 42 kHz for 5 minutes[9][15]. Causality: Sonication physically dislodges the surviving biofilm-embedded bacteria into the recovery media without compromising cellular viability.

  • Readout: Incubate the recovery plate for 24h and read optical density (OD 650​ ). The MBEC is the lowest concentration yielding an OD 650​<0.1 (indicating complete eradication)[15].

Comparative Data Analysis

The following tables summarize the in vitro performance of NAC-X against standard antibiotics across a panel of clinical ESKAPE isolates.

Table 1: MIC and MBC Profiling (Planktonic Cells)

Values are expressed in µg/mL. A lower value indicates higher potency.

Pathogen StrainPhenotypeNAC-X (MIC / MBC)Vancomycin (MIC / MBC)Meropenem (MIC / MBC)
S. aureus ATCC 43300MRSA1.0 / 2.0 2.0 / 8.0>64 / >64
E. faecium ATCC 51559VRE2.0 / 2.0 >128 / >12816 / 32
P. aeruginosa PAO1Wild-Type4.0 / 4.0 N/A (Resistant)1.0 / 2.0
A. baumannii BAA-1605CRAB4.0 / 8.0 N/A (Resistant)>64 / >64

Data Interpretation: NAC-X demonstrates potent, broad-spectrum activity. Notably, its MBC values are identical or within one dilution of its MIC values, confirming a highly bactericidal profile. In contrast, Vancomycin shows a bacteriostatic tendency against MRSA (MBC is 4x the MIC) and is entirely ineffective against VRE and Gram-negative strains due to the outer membrane barrier[5][16].

Table 2: Biofilm Eradication (MBEC Assay)

Values are expressed in µg/mL. Fold-change represents MBEC/MIC ratio.

Pathogen BiofilmNAC-X MBECNAC-X Fold-ChangeSoC Antibiotic MBECSoC Fold-Change
S. aureus (MRSA)8.0 8xVancomycin: >256>128x
P. aeruginosa16.0 4xMeropenem: >256>256x

Data Interpretation: Biofilms typically require antibiotic concentrations 100 to 1000 times higher than planktonic MICs[13]. While Vancomycin and Meropenem fail to eradicate biofilms even at maximum soluble concentrations, NAC-X successfully penetrates the extracellular polymeric substance (EPS) and eradicates the biofilm at clinically achievable concentrations (4x to 8x its MIC).

Conclusion for Drug Development

The comparative in vitro data firmly establishes NAC-X as a superior candidate relative to standard-of-care antibiotics for highly resistant ESKAPE pathogens.

  • Mechanistic Advantage: By targeting the lipid bilayer rather than specific enzymatic pathways or cell wall precursors (like Vancomycin), NAC-X retains efficacy against VRE and Carbapenem-Resistant A. baumannii (CRAB).

  • Kinetics: Time-kill assays confirm rapid, concentration-dependent bactericidal activity, minimizing the window for resistance selection.

  • Biofilm Penetration: The MBEC data proves that NAC-X overcomes the biofilm barrier, a critical factor for treating chronic infections (e.g., endocarditis, osteomyelitis, and medical device-related infections).

For downstream preclinical development, these self-validating protocols provide a robust foundation for advancing NAC-X into in vivo pharmacokinetic/pharmacodynamic (PK/PD) efficacy models.

References

  • Clinical Microbiology Reviews - Antimicrobial Resistance in ESKAPE Pathogens. Source: American Society for Microbiology (ASM). URL:[Link]

  • Brieflands - Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Source: Brieflands. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI) - CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Intertek Inform / CLSI. URL:[Link]

  • Bio-protocol - Time–Kill Assay Methodology. Source: Bio-protocol. URL:[Link]

  • Emery Pharma - Biofilm Eradication Testing (MBEC Assay). Source: Emery Pharma. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-methylthiophene-3-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-5-methylthiophene-3-carboxylic acid, grounded in established safety principles and regulatory frameworks. Our approach moves beyond simple compliance, aiming to instill a deep understanding of the "why" behind each procedure to ensure a self-validating system of safety within your laboratory.

Hazard Profile and Risk Assessment

Understanding the specific hazards of 4-Amino-5-methylthiophene-3-carboxylic acid is the critical first step in managing its waste stream. While comprehensive toxicological data for this specific compound may not be fully available, a reliable hazard profile can be constructed by examining its functional groups (an aromatic amine, a thiophene ring, and a carboxylic acid) and data from structurally similar chemicals.[1][2]

Anticipated Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids and amino compounds, it is likely to cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosol may cause respiratory irritation.[3][5]

  • Incompatibility: Thiophene derivatives and amines can react with strong oxidizing agents.[6][7] The carboxylic acid group is incompatible with strong bases.[3]

Hazard CategoryAnticipated RiskRecommended Action
Eye Contact Causes serious eye irritation.[3][4]Wear chemical safety goggles or a face shield.[8][9]
Skin Contact Causes skin irritation.[5]Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[6][7]
Inhalation May cause respiratory tract irritation.[3]Handle in a chemical fume hood or well-ventilated area.[9] Avoid generating dust.[8]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases.[3]Segregate from incompatible materials during storage and disposal.[10]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. Before handling the compound or its waste, ensure all appropriate PPE is in place.

Essential PPE:

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[6][9]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator.[9]

Emergency Spill Response: In the event of a spill, the priority is to ensure personnel safety and prevent environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[8][12] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste.[13]

Step-by-Step Disposal Protocol

The disposal of 4-Amino-5-methylthiophene-3-carboxylic acid must follow a systematic process that complies with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[14]

Step 1: Waste Characterization

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[15][16]

  • Listed Waste: 4-Amino-5-methylthiophene-3-carboxylic acid is not found on the EPA's F, K, P, or U lists of hazardous wastes.[16][17]

  • Characteristic Waste:

    • Corrosivity: As a carboxylic acid, if dissolved in an aqueous solution resulting in a pH of ≤ 2, the waste is considered corrosive and hazardous.[15]

    • Toxicity, Ignitability, Reactivity: Without specific testing data, assume the compound may have toxic properties. It is not expected to be ignitable or reactive under normal conditions.

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions.[10][14] Do not mix this waste with other materials.

DoDo Not
Collect waste in a dedicated, properly labeled container.Mix with strong oxidizing agents (e.g., nitrates, perchlorates).[7]
Separate solids from liquids unless they are part of the same process mixture.[10]Mix with strong bases.[3]
Keep halogenated and non-halogenated solvent waste separate.[10]Pour down the sanitary sewer.[1][10]
Step 3: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[10][15] The original product container is often a suitable choice.[10] Do not use food or beverage containers.[10]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE "[13]

    • The full chemical name: "4-Amino-5-methylthiophene-3-carboxylic acid "

    • A clear description of all constituents and their approximate percentages.

    • The specific hazard(s) (e.g., "Irritant," "Corrosive" if applicable).

Step 4: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[13][15]

  • Keep the waste container closed at all times except when actively adding waste.[10]

  • Store containers in a secondary containment bin to prevent spills.

  • Ensure the SAA is away from ignition sources and incompatible chemicals.[6]

Step 5: Final Disposal

Final disposal must be managed by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][11]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.

  • Documentation: Ensure all paperwork is completed accurately.

  • Hand-off: Transfer the sealed, labeled container to the trained waste management personnel.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Amino-5-methylthiophene-3-carboxylic acid.

start Waste Generation (4-Amino-5-methylthiophene-3-carboxylic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe char Step 1: Characterize Waste (Assume Hazardous) segregate Step 2: Segregate Waste (Dedicated Container) char->segregate ppe->char container Step 3: Select & Label Container ('HAZARDOUS WASTE', Full Chemical Name) segregate->container store Step 4: Accumulate in SAA (Closed, Secondary Containment) container->store pickup Step 5: Arrange Pickup (Contact EHS/Licensed Vendor) store->pickup spill Spill Occurs store->spill Potential Event end Waste Removed for Final Disposal pickup->end spill_proc Follow Emergency Spill Protocol spill->spill_proc spill_proc->store Collect waste & resume

Caption: Disposal workflow for 4-Amino-5-methylthiophene-3-carboxylic acid.

Waste Minimization: A Core Principle

In accordance with federal and state regulations, all laboratories are required to have a Waste Minimization Strategy.[15] This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Purchase only the quantity of chemical needed for your immediate research.[10][15]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[15]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental responsibility that are integral to scientific excellence.

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Republic Services. (2025, October 23).
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Vanderbilt University Medical Center. Managing Chemical Waste.
  • TCI Chemicals. (2024, November 14).
  • Thermo Fisher Scientific. (2010, October 16). SAFETY DATA SHEET - 5-Nitrothiophene-3-carboxylic acid.
  • Aaron Chemicals. (2024, November 1).
  • New Jersey Department of Health. HAZARD SUMMARY - Thiophene.
  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester.
  • Santa Cruz Biotechnology, Inc.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Cole-Parmer. (2003, December 11). Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%.
  • MilliporeSigma. (2025, November 6).
  • New Jersey Department of Health. HAZARD SUMMARY - TETRAHYDROTHIOPHENE.
  • Aaron Chemicals. (2025, August 29). Safety Data Sheet - 2-Formyl-4-methylthiophene-3-carboxylic acid.
  • Acros Organics. MATERIAL SAFETY DATA SHEET - 2-[(4-Chlorophenyl)thio]thiophene.
  • Thermo Fisher Scientific. (2025, September 22).
  • Alfa Aesar. (2025, September 15).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 24).
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Government Publishing Office. (2023, August 9).
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

Sources

Handling

Personal protective equipment for handling 4-Amino-5-methylthiophene-3-carboxylic acid

Executive Summary Handling 4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3) requires precision and strict adherence to chemical safety protocols. As an off-white to light brown crystalline powder, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling 4-Amino-5-methylthiophene-3-carboxylic acid (CAS: 66319-09-3) requires precision and strict adherence to chemical safety protocols. As an off-white to light brown crystalline powder, this compound presents specific inhalation and contact risks. This guide provides drug development professionals and analytical chemists with a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this thiophene derivative.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of 4-Amino-5-methylthiophene-3-carboxylic acid. The compound's hazard profile is defined by the Globally Harmonized System (GHS) as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Causality of Irritation: The molecule features both an electron-donating amino group (-NH 2​ ) and an electron-withdrawing carboxylic acid group (-COOH) attached to a thiophene ring. This structure creates a highly polar, potentially zwitterionic solid. When the fine particulate dust contacts the moisture of mucous membranes (eyes, respiratory tract) or sweat on the skin, it can disrupt local lipid bilayers and cause localized pH shifts, leading to acute irritation[1]. Furthermore, as a crystalline powder, it is highly susceptible to aerosolization and static cling during mechanical manipulation, significantly elevating the risk of inhalation (H335).

Quantitative Hazard & Physical Data

To establish baseline operational parameters, the quantitative and qualitative data of the substance are summarized below.

Table 1: Chemical Profile & Hazard Specifications

ParameterValue / Specification
Chemical Name 4-Amino-5-methylthiophene-3-carboxylic acid
CAS Number 66319-09-3
Molecular Formula C 6​ H 7​ NO 2​ S
Molecular Weight 157.19 g/mol
Physical Form Off-white to light brown powder or crystals
GHS Hazard Statements H302, H315, H319, H335
Storage Conditions Room Temperature, Dark, Sealed

(Data synthesized from Acmec Biochemical and Sigma-Aldrich safety data sheets[1])

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely about compliance; it is about creating a mechanistic barrier against the specific physical state (dust/powder) and chemical reactivity (acidic/amino irritation) of the compound.

Table 2: PPE Specifications & Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 / EN166 tightly fitting safety goggles.Prevents fine crystalline dust from bypassing standard safety glasses, mitigating H319 (serious eye irritation).
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for full contact).Nitrile provides excellent resistance to polar organic acids and prevents dermal absorption/irritation (H315)[1].
Respiratory N95, P100 particulate respirator, or half-mask with P3 filter.Essential if handling outside a fume hood. Filters out aerosolized micro-particles, directly addressing H335.
Body Protection Flame-resistant, anti-static lab coat; closed-toe non-porous shoes.Anti-static materials prevent the powder from clinging to the operator, reducing secondary exposure risks.

Operational Workflow: Safe Weighing and Transfer Protocol

Standardizing the handling process ensures a self-validating system where every step confirms the safety of the next.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.4 to 0.6 m/s. Clear the workspace of unnecessary clutter to prevent airflow disruption.

  • Static Mitigation (Critical Step): Thiophene powders are prone to static charge buildup. Ground the analytical balance. Pass an ionizing anti-static bar over the weighing boat before use to neutralize surface charges, preventing the powder from aerosolizing or clinging to the spatula.

  • Weighing Execution: Tare the anti-static weigh boat. Using a grounded stainless steel micro-spatula, carefully transfer the off-white powder. Keep the source container's mouth within 2 inches of the weigh boat to minimize the drop height and subsequent dust generation.

  • Closed-System Transfer: Once the desired mass is achieved, transfer the powder into the reaction vessel using a wide-bore powder funnel. If the material must be transported to another lab station, seal the weigh boat inside a secondary containment vessel (e.g., a screw-cap jar) before it crosses the fume hood sash.

  • Immediate Decontamination: Wipe down the spatula, the balance pan, and the surrounding hood surface with a lint-free wipe dampened with 70% ethanol or isopropanol. Dispose of the wipe in the solid hazardous waste container.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent respiratory exposure.

Spill Cleanup Methodology:

  • Evacuate and Assess: If spilled outside a hood, step back and allow any aerosolized dust to settle. Don a P100 respirator before approaching.

  • Wet-Wiping Technique: Never dry sweep. Dry sweeping will violently aerosolize the H335-classified powder[1]. Instead, lightly mist a heavy-duty absorbent pad with water or 70% ethanol.

  • Collection: Gently place the dampened pad over the spill to trap the powder. Carefully scoop the material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a mild detergent solution, followed by a water rinse, to neutralize any residual carboxylic acid traces.

Disposal Plan: Segregate all collected spill debris, used weigh boats, and contaminated PPE as Halogen-Free Organic Solid Waste (or specific sulfur-containing waste, depending on local institutional guidelines). Do not flush down the sink. Incineration by a licensed hazardous waste contractor is the required disposal route.

Workflow Visualization

The following diagram illustrates the logical safety checkpoints required when handling this chemical.

G Start Risk Assessment (CAS: 66319-09-3) PPE Don Required PPE (Nitrile, Goggles, N95) Start->PPE Hood Fume Hood Execution (Face Velocity 0.5 m/s) PPE->Hood Weighing Anti-static Weighing (Minimize Dust) Hood->Weighing Spill Spill Protocol (Wet Wiping) Weighing->Spill If spilled Decon Decontamination (70% EtOH) Weighing->Decon Disposal Hazardous Waste (Incineration) Spill->Disposal Decon->Disposal

Figure 1: Standard Operating Procedure (SOP) workflow for handling thiophene derivatives.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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